molecular formula C10H13Cl2FN4 B2467696 (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Numéro de catalogue: B2467696
Poids moléculaire: 279.14 g/mol
Clé InChI: FFJXYYVMNJUPEN-KLXURFKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2FN4 and its molecular weight is 279.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXYYVMNJUPEN-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a highly significant chiral amine that serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds.[1][2] Its primary prominence in the field of medicinal chemistry stems from its role as a key building block for the potent and selective RET (Rearranged during Transfection) tyrosine kinase inhibitor, Pralsetinib.[3] Pralsetinib is an approved therapeutic for the treatment of certain types of non-small cell lung cancer and thyroid cancer.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this important intermediate, tailored for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and process development.

PropertyValueSource
Molecular Formula C₁₀H₁₃Cl₂FN₄[5]
Molecular Weight 279.14 g/mol [5]
CAS Number 1980023-97-9[3]
Appearance Light yellow to yellow solid[6]
Purity Typically ≥98%[7]
Storage Conditions Store at 2-8°C for short-term and -20°C for long-term storage.[3][8]

Synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine

The synthesis of this chiral amine can be approached through both traditional chemical methods and more contemporary chemoenzymatic routes. The choice of method often depends on the desired scale, purity requirements, and sustainability goals.

Retrosynthetic Analysis

A logical retrosynthetic approach to (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine involves the disconnection of the pyrazole and pyridine rings and the chiral amine moiety. This leads to key starting materials such as a substituted pyridine, 4-fluoro-1H-pyrazole, and a chiral auxiliary or an asymmetric catalyst.

G target This compound intermediate1 (S)-1-(6-chloropyridin-3-yl)ethanamine target->intermediate1 Nucleophilic Aromatic Substitution intermediate2 4-Fluoro-1H-pyrazole target->intermediate2 Nucleophilic Aromatic Substitution intermediate3 1-(6-chloropyridin-3-yl)ethanone intermediate1->intermediate3 Asymmetric Reductive Amination G cluster_0 Biocatalytic Asymmetric Amination ProchiralKetone 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone ChiralAmine (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine ProchiralKetone->ChiralAmine Transaminase Transaminase Enzyme (e.g., from Codexis) Transaminase->ChiralAmine AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->ChiralAmine

References

An In-Depth Technical Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride (CAS: 1980023-97-9): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a highly valuable chiral building block in pharmaceutical synthesis. Its structure combines three critical motifs sought after in modern medicinal chemistry: a pyridine core, a fluorinated pyrazole moiety, and a stereospecific ethylamine side chain. This unique convergence makes it a key intermediate, most notably in the synthesis of the targeted anticancer drug Pralsetinib.[1][2] This guide offers a comprehensive technical overview of its chemical properties, strategic importance, state-of-the-art synthesis protocols, and analytical considerations, tailored for researchers and professionals in drug development.

The Strategic Convergence of Privileged Scaffolds

The significance of this intermediate lies in the synergistic combination of its structural components, each contributing desirable pharmacological and pharmacokinetic properties.

  • The Pyrazole Nucleus: Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Their presence in established drugs like Celecoxib underscores their therapeutic potential and versatility.[3]

  • The Pyridine Ring: Fluorine-containing pyridine derivatives are pivotal structures in contemporary drug discovery.[6] This nitrogen heterocycle is a common feature in numerous FDA-approved drugs, valued for its ability to form key hydrogen bonds with biological targets and improve aqueous solubility.[6]

  • The Role of Fluorination: The incorporation of a fluorine atom is a deliberate and strategic choice in drug design. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity, and improve pharmacokinetic profiles.[6]

The subject compound, therefore, is not merely a chemical reagent but a highly designed precursor that provides a direct and stereochemically defined route to complex drug molecules.

Physicochemical Properties and Structural Identification

Accurate identification and understanding of the compound's properties are crucial for its effective use in synthesis.

Table 1: Key Physicochemical and Identification Data

Property Value Source(s)
CAS Number 1980023-97-9 [7][8]
IUPAC Name (1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]ethanamine;dihydrochloride [7]
Molecular Formula C₁₀H₁₃Cl₂FN₄ [7]
Molecular Weight 279.14 g/mol [7]
Appearance Off-white solid powder [9]
Parent Compound (Free Base) (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine (CAS: 1980023-96-8) [7][10]

| Typical Purity | ≥98% |[9] |

workflow start (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl) pyridin-3-yl)ethanamine dihydrochloride step1 Coupling Reaction (e.g., Amide bond formation) start->step1 Key Chiral Building Block step2 Further Synthetic Modifications step1->step2 end Final API (e.g., Pralsetinib) step2->end chemoenzymatic_synthesis cluster_reactants Reactants & Catalysts cluster_process Process cluster_output Output Ketone Precursor Ketone Reaction One-Pot Reaction in Aqueous Micellar Medium Ketone->Reaction AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Reaction Enzyme Transaminase (ATA) + PLP Cofactor Enzyme->Reaction Product (S)-Amine Free Base Reaction->Product Biocatalytic Conversion Extraction Organic Extraction SaltFormation HCl Addition Extraction->SaltFormation FinalProduct Final Dihydrochloride Salt (>99% ee) SaltFormation->FinalProduct Product->Extraction

References

A Comprehensive Technical Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a key chiral intermediate in modern pharmaceutical synthesis. The document elucidates its fundamental physicochemical properties, with a primary focus on the precise determination of its molecular weight. Furthermore, it details a contemporary chemo-enzymatic synthesis protocol that highlights the industry's shift towards green and stereoselective chemistry. Comprehensive, field-proven methodologies for analytical characterization, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), are presented to ensure structural integrity and purity assessment. This guide is intended for researchers, chemists, and drug development professionals requiring a thorough technical understanding of this critical building block.

Core Physicochemical Properties

The foundational step in working with any chemical entity is to establish its fundamental properties. These data points are critical for stoichiometric calculations, analytical method development, and regulatory documentation.

Molecular Identity and Weight

The subject of this guide is the dihydrochloride salt form of the parent amine. This distinction is crucial as the salt formation significantly impacts the molecular weight and solubility.

  • Parent Compound: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine

  • Chemical Formula (Free Base): C₁₀H₁₁FN₄

  • Molecular Weight (Free Base): 206.22 g/mol [1]

  • Target Compound: this compound

  • Chemical Formula (Dihydrochloride): C₁₀H₁₃Cl₂FN₄[2][3]

  • Molecular Weight (Dihydrochloride): 279.14 g/mol [2][3]

Calculation of Molecular Weight:

The molecular weight of the dihydrochloride salt is calculated by adding the mass of two molar equivalents of hydrogen chloride (HCl) to the molecular weight of the free base.

  • MW of Free Base: 206.22 g/mol

  • MW of HCl: 36.46 g/mol

  • Total MW: 206.22 + (2 * 36.46) = 279.14 g/mol

This calculated value is the accepted molecular weight for the dihydrochloride salt form of the compound.[3]

Structural Representation

The chemical structure defines the compound's reactivity and its interactions with biological systems. The (S)-configuration at the chiral center is of paramount importance for its intended biological activity in subsequent active pharmaceutical ingredients (APIs).

References

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Dihydrochloride

Introduction

(S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine and its dihydrochloride salt are advanced pharmaceutical intermediates critical to the synthesis of targeted therapies.[1][2] Notably, this chiral amine serves as a key building block for Pralsetinib, a potent RET proto-oncogene inhibitor.[3] The precise installation of the (S)-stereocenter and the efficient construction of the pyrazolyl-pyridine core are paramount challenges in its synthesis.

This guide provides a detailed examination of a modern, efficient, and scalable synthetic pathway. We will dissect the strategic decisions underpinning the route, provide detailed experimental protocols for key transformations, and offer insights grounded in established chemical principles. The narrative emphasizes a chemoenzymatic approach, which represents a significant advancement over traditional methods by ensuring high enantiopurity through green and sustainable chemistry.

Retrosynthetic Analysis

A logical retrosynthetic strategy involves disconnecting the molecule at its key bonds to reveal commercially available or readily synthesizable precursors. The primary disconnections are at the chiral amine and the C-N bond linking the pyridine and pyrazole rings.

  • Final Salt Formation: The target dihydrochloride salt is formed in the final step from the free amine, a standard procedure to enhance stability and solubility.

  • Chiral Amine Synthesis: The (S)-ethanamine moiety is the most critical chiral feature. A modern and highly selective approach is the asymmetric reductive amination of a ketone precursor. Bio-catalysis using an amine transaminase (ATA) enzyme offers exceptional enantioselectivity (>99% ee) and avoids the need for chiral auxiliaries or expensive metal catalysts.[3][4] This disconnection leads to the key ketone intermediate 3 .

  • Pyrazolyl-Pyridine C-N Bond: The bond between the pyridine C6 and the pyrazole N1 can be formed via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5] Disconnecting this bond reveals 1-(6-chloropyridin-3-yl)ethan-1-one (4 ) and 4-fluoro-1H-pyrazole (5 ), two key building blocks.

This retrosynthetic logic is visualized in the diagram below.

Caption: Retrosynthetic disconnection of the target molecule.

Forward Synthesis Pathway

The forward synthesis consolidates the retrosynthetic strategy into a practical, step-by-step manufacturing process. The pathway is designed for efficiency, scalability, and control over stereochemistry.

Caption: Chemoenzymatic forward synthesis pathway.

Part 1: Synthesis of Key Precursors

Synthesis of 4-Fluoro-1H-pyrazole (5)

The availability of high-purity 4-fluoro-1H-pyrazole is crucial. Several synthetic routes have been reported, with varying advantages and disadvantages.

RouteStarting MaterialKey ReagentsAdvantagesDisadvantagesSource
A (Z)-3-(dimethylamino)-2-fluoroacrylaldehydeHydrazineGood yield (77%)Precursor synthesis required[6][7]
B PyrazoleSelectfluor™Direct fluorinationUse of expensive fluorinating agent[8]
C Sodium FluoroacetateOxalyl chloride, DMF, HydrazineUtilizes basic starting materialsInvolves highly toxic starting material[9]

Protocol Example: Route A

This route provides a reliable and high-yielding synthesis.

  • Reaction Setup: To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq) in a 40% aqueous ethanol solution (V/V), add hydrazine dihydrochloride (1.0 eq).[6]

  • Cyclization: Heat the reaction mixture to 55 °C and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Adjust the pH to ~9 using a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether or another suitable organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil.[6][7]

Part 2: Core Synthesis

Step 1: Synthesis of 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one (3)

This step involves the coupling of the two key fragments via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the C6 position (para to the nitrogen) for nucleophilic attack by the pyrazole.

Causality & Rationale:

  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the 4-fluoro-1H-pyrazole, generating the nucleophilic pyrazolide anion.

  • Solvent: A polar aprotic solvent such as DMSO or DMF is ideal as it can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SNAr reaction.

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are typically required to overcome the activation energy for the C-Cl bond cleavage.

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of potassium carbonate (2.0 eq) in DMSO, add 4-fluoro-1H-pyrazole (5 , 1.1 eq). Stir the mixture at room temperature for 15-20 minutes to ensure formation of the potassium salt.

  • Addition: Add 1-(6-chloropyridin-3-yl)ethan-1-one (4 , 1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C and maintain for 4-8 hours, monitoring by LC-MS until the starting material is consumed.

  • Quenching & Extraction: Cool the reaction to room temperature and carefully pour it into ice-water. Extract the aqueous slurry with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ketone 3 .

Step 2: Asymmetric Synthesis of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine (1)

This is the key stereochemistry-defining step. A chemoenzymatic approach using an amine transaminase (ATA) provides a direct, highly enantioselective route to the desired (S)-amine.[3] ATAs catalyze the transfer of an amino group from an amino donor to a ketone acceptor.[4]

Causality & Rationale:

  • Enzyme Selection: An (S)-selective ω-transaminase is chosen to deliver the amine group to the re-face of the prochiral ketone, yielding the (S)-enantiomer. Commercial ATA screening kits are available to identify the optimal enzyme.

  • Amino Donor: L-Alanine is often an excellent amino donor. The reaction co-product is pyruvate.[4]

  • Equilibrium Shift: The transamination equilibrium can be unfavorable. To drive the reaction to completion, the pyruvate co-product can be removed. This is often achieved by using a lactate dehydrogenase (LDH) and NADH cofactor regeneration system, which reduces pyruvate to lactate.[4]

  • Reaction Conditions: The reaction is performed in an aqueous buffer system at a physiologically relevant pH (e.g., pH 7.0-8.0) and a mild temperature (e.g., 25-40 °C) to ensure enzyme stability and activity.

Experimental Protocol:

  • Buffer Preparation: Prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Reaction Mixture: In the buffer, dissolve the ketone precursor 3 (1.0 eq), L-alanine as the amino donor (e.g., 5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).

  • Enzyme Addition: Add the selected (S)-selective amine transaminase (e.g., from a supplier like Codexis or Johnson Matthey) to the mixture. If a pyruvate removal system is used, add LDH and NADH at this stage.

  • Incubation: Stir the reaction mixture at 30 °C. The reaction progress is monitored by chiral HPLC or LC-MS to determine both conversion and enantiomeric excess (ee). Reactions typically run for 24-48 hours.

  • Work-up & Isolation: Once complete, basify the reaction mixture with NaOH to pH >10 to stop the enzyme and ensure the product is in its free base form. Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify if necessary to yield the (S)-amine free base 1 with high enantiopurity (>99% ee).[3]

Step 3: Formation of Dihydrochloride Salt

The final step converts the purified (S)-amine free base into its more stable and handleable dihydrochloride salt. Both the pyridine nitrogen and the primary amine will be protonated.

Experimental Protocol:

  • Dissolution: Dissolve the purified (S)-amine free base 1 in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in IPA or dioxane (≥2.2 equivalents) dropwise with stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration, wash with cold solvent (e.g., IPA or diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, this compound.

References

Technical Guide: Investigating the Mechanism of Action of Compound X as a Putative CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant challenge: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride does not correspond to a well-characterized research compound with a publicly disclosed mechanism of action. Its specific biological targets and pharmacological effects are not detailed in peer-reviewed publications or major pharmacological resources.

This suggests the compound may be a novel chemical entity, a proprietary molecule from an early-stage drug discovery program, or a tool compound with limited public documentation.

However, the structural motifs of the molecule—specifically the substituted pyrazolyl-pyridine core—are frequently encountered in medicinal chemistry and are often associated with the inhibition of specific protein kinase families. For instance, numerous compounds incorporating a pyrazole ring linked to a pyridine or pyrimidine core have been developed as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and other key enzymes involved in cell signaling.

Therefore, this guide will proceed by positing a hypothetical, yet scientifically plausible, mechanism of action for this compound, which we will refer to as "Compound X" for clarity. We will hypothesize that Compound X acts as a selective inhibitor of a key signaling kinase, for example, Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the cell cycle.

This document will serve as a detailed template and technical guide, structured as if Compound X were a confirmed CDK2 inhibitor. It will provide researchers, scientists, and drug development professionals with the conceptual framework and experimental protocols necessary to investigate such a mechanism.

Abstract

This guide provides a comprehensive technical overview of the hypothesized mechanism of action for this compound (designated "Compound X"), a novel small molecule. Based on a structural-activity relationship (SAR) analysis of its pyrazolyl-pyridine core, we postulate that Compound X functions as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a pivotal enzyme in cell cycle progression. This document outlines the theoretical basis for this hypothesis and provides detailed, field-proven experimental protocols to validate its target engagement, delineate its effects on cellular signaling pathways, and characterize its functional consequences in cancer cell models. The methodologies described herein are designed to establish a robust, self-validating framework for confirming the compound's mechanism of action, from initial biochemical assays to in-depth cellular analysis.

Introduction: The Rationale for Investigating Compound X as a CDK2 Inhibitor

The dysregulation of the cell cycle is a hallmark of cancer. Cyclin-Dependent Kinase 2 (CDK2), when complexed with its regulatory partner Cyclin E or Cyclin A, plays a crucial role in orchestrating the G1/S phase transition and the initiation of DNA replication. Overexpression or hyperactivity of the CDK2/Cyclin E complex is frequently observed in various human cancers, making it a well-validated therapeutic target.

The chemical structure of Compound X, featuring a substituted pyrazolyl-pyridine scaffold, is reminiscent of several classes of ATP-competitive kinase inhibitors. The pyrazole ring can act as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, a common mechanism for achieving potency and selectivity. This structural alert provides a strong rationale for prioritizing the investigation of Compound X as a potential CDK2 inhibitor.

This guide will detail the logical progression of experiments required to test this hypothesis rigorously.

Part I: Biochemical Validation of Direct Target Engagement

The foundational step in mechanism-of-action studies is to confirm direct, high-affinity binding and inhibition of the purified target enzyme.

Causality in Experimental Design

To establish Compound X as a bona fide CDK2 inhibitor, we must demonstrate two key properties:

  • Direct Binding: Does the compound physically interact with the CDK2 protein?

  • Functional Inhibition: Does this binding translate into a reduction of the enzyme's catalytic activity?

Experimental Protocols

This assay quantifies the concentration of Compound X required to inhibit 50% of CDK2's enzymatic activity.

Methodology:

  • Reagents: Recombinant human CDK2/Cyclin A complex, Histone H1 (as a substrate), ATP, Compound X (solubilized in DMSO), and a kinase assay buffer.

  • Procedure: a. Prepare a serial dilution of Compound X in DMSO, typically from 100 µM down to 1 nM. b. In a 96-well plate, combine the CDK2/Cyclin A enzyme complex with the substrate (Histone H1) in the kinase reaction buffer. c. Add the diluted Compound X to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. d. Pre-incubate for 15 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or using ADP-Glo™ technology for luminescence readout). f. Allow the reaction to proceed for 30-60 minutes at 30°C. g. Terminate the reaction. h. Quantify substrate phosphorylation using an appropriate method (e.g., phosphorimaging for radiolabeled assays or luminescence measurement).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Biochemical Profile of Compound X

Target Kinase IC50 (nM) Kinase Selectivity (Fold vs. CDK2)
CDK2/Cyclin A 5.2 1x
CDK1/Cyclin B 156 30x
CDK4/Cyclin D1 > 10,000 > 1900x

| JAK2 | > 10,000 | > 1900x |

SPR provides real-time, label-free measurement of binding affinity (K_D) and kinetics (k_on, k_off).

Methodology:

  • Immobilization: Covalently immobilize purified recombinant CDK2 protein onto a sensor chip surface.

  • Binding Measurement: Flow a series of concentrations of Compound X in buffer across the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of Compound X binding to the immobilized CDK2.

  • Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Part II: Cellular Mechanism of Action and Target Engagement

Confirming that Compound X inhibits CDK2 in a cellular context is a critical next step. This involves demonstrating target engagement within the cell and observing the expected downstream consequences of CDK2 inhibition.

Experimental Workflow Logic

The workflow is designed to connect the biochemical activity of Compound X to a cellular phenotype.

G cluster_0 Cellular Target Engagement & Pathway Analysis A 1. Confirm Target Engagement (CETSA) B 2. Measure Downstream Phosphorylation (Western Blot) A->B  If engaged... C 3. Analyze Functional Cellular Outcome (Cell Cycle Arrest) B->C  If pathway is inhibited... D 4. Confirm Phenotype (Anti-proliferation Assay) C->D  If cell cycle is arrested...

Caption: Logical workflow for validating cellular mechanism of action.

Key Experimental Protocols

CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat cultured cancer cells (e.g., MCF-7, which often have dysregulated CDK2) with Compound X or a vehicle control (DMSO).

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 64°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.

  • Detection: Analyze the amount of soluble CDK2 remaining at each temperature using Western blotting.

  • Analysis: In the presence of Compound X, CDK2 should be stabilized, resulting in a shift of its melting curve to higher temperatures compared to the vehicle control.

A direct consequence of CDK2 inhibition is the reduced phosphorylation of its key substrates, such as Retinoblastoma protein (Rb) at Serine 807/811.

Methodology:

  • Cell Treatment: Treat synchronized cells with increasing concentrations of Compound X for a defined period (e.g., 6-24 hours).

  • Lysate Preparation: Harvest and lyse the cells to extract total protein.

  • SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Rb (Ser807/811) and total Rb (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the p-Rb signal relative to total Rb indicates cellular inhibition of CDK2 activity.

Part III: Functional Consequences and Phenotypic Outcomes

The final step is to link the molecular mechanism to a relevant anti-cancer phenotype.

Signaling Pathway Diagram

The diagram below illustrates the central role of CDK2 in the G1/S transition and how its inhibition by Compound X leads to cell cycle arrest.

G Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper- phosphorylates G1_S_Transition G1/S Phase Transition & DNA Replication CyclinE_CDK2->G1_S_Transition promotes Arrest G1 Arrest CompoundX Compound X CompoundX->CyclinE_CDK2 INHIBITS CompoundX->Arrest

Caption: Hypothesized signaling pathway of Compound X action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Methodology:

  • Treatment: Treat cancer cells with Compound X at concentrations around its cellular IC50 for 24-48 hours.

  • Fixation & Staining: Harvest the cells, fix them in cold 70% ethanol, and stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.

  • Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). Inhibition of CDK2 is expected to cause a significant accumulation of cells in the G1 phase.

Conclusion

This guide outlines a rigorous, multi-faceted approach to elucidating the mechanism of action for this compound (Compound X), based on the scientifically-grounded hypothesis of CDK2 inhibition. By progressing from direct biochemical validation to cellular target engagement and functional phenotypic analysis, researchers can build a comprehensive and defensible understanding of the compound's biological activity. Each experimental stage is designed to be self-validating, ensuring a high degree of scientific integrity. This framework provides a robust pathway for the continued development and characterization of this and other novel kinase inhibitors.

Biological activity of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity and Characterization of the (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Scaffold

Executive Summary

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a chiral synthetic intermediate featuring a pyrazolopyridine core.[1][2][3][4][5] While this specific molecule is primarily utilized in the synthesis of more complex active pharmaceutical ingredients, its core structure is representative of a "privileged scaffold" in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[6][7][8] Molecules built from this scaffold have shown potential in targeting kinases implicated in oncology and neurodegenerative disorders.

This guide provides a comprehensive framework for the biological characterization of novel compounds derived from this core structure. Acting as a roadmap for researchers, it synthesizes established methodologies with expert insights into experimental design and data interpretation. We will postulate a plausible biological target based on structure-activity relationships within this chemical class, detail robust protocols for in vitro validation, and present a clear strategy for data analysis and visualization.

The Pyrazolopyridine Core: A Foundation for Kinase Inhibition

The pyrazolopyridine moiety is a bioisostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows compounds containing this scaffold to function as ATP-competitive inhibitors, binding to the highly conserved ATP pocket within the catalytic domain of protein kinases. This class of inhibitors has proven highly successful in cancer therapy and is being actively investigated for other indications.[8]

Based on an analysis of existing kinase inhibitors, the (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine scaffold is a promising starting point for targeting non-receptor tyrosine kinases. For the purpose of this guide, we will hypothesize that a novel compound derived from this core, hereafter referred to as "CoreCompound-1" , is a potent inhibitor of Activated Cdc42-Associated Kinase 1 (ACK1), also known as TNK2.

ACK1 is a compelling therapeutic target as its aberrant activation is implicated in the progression of numerous cancers, including prostate, breast, and lung cancer.[9][10][11][12] It functions as a critical signaling node, integrating signals from receptor tyrosine kinases (RTKs) to downstream effectors like the AKT survival pathway.[9][10] Therefore, inhibiting ACK1 presents a viable strategy to disrupt tumor cell growth, proliferation, and survival.

Postulated Mechanism of Action: Inhibition of the ACK1/AKT Signaling Axis

We postulate that CoreCompound-1 binds to the ATP-binding site of ACK1, preventing the phosphorylation and subsequent activation of its downstream targets. A key substrate of ACK1 is the proto-oncogenic kinase AKT. ACK1-mediated phosphorylation of AKT at Tyrosine 176 (Tyr176) is a non-canonical activation mechanism that promotes cell survival and therapy resistance.[9]

By inhibiting ACK1, CoreCompound-1 is expected to decrease p-AKT (Tyr176) levels, leading to the suppression of the PI3K/AKT signaling cascade and ultimately inducing apoptosis in cancer cells dependent on this pathway.

ACK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ACK1 ACK1 (TNK2) RTK->ACK1 Activates AKT AKT ACK1->AKT Phosphorylates (Tyr176) pAKT p-AKT (Tyr176) [Active] AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival Promotes CoreCompound1 CoreCompound-1 CoreCompound1->ACK1 Inhibits

Figure 1: Postulated signaling pathway of CoreCompound-1 action.

In Vitro Biological Characterization Strategy

To validate the hypothesis that CoreCompound-1 is a potent and selective ACK1 inhibitor, a tiered in vitro testing strategy is essential. The following protocols provide a robust framework for this characterization.

Protocol 1: Biochemical Target Engagement & Potency Assay

Objective: To quantify the binding affinity (Ki) and inhibitory concentration (IC50) of CoreCompound-1 against recombinant human ACK1 kinase.

Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

Causality: This assay is chosen for its high-throughput capability and direct measurement of binding affinity. It relies on a fluorescently-labeled "tracer" that binds to the kinase's ATP pocket. A test compound that also binds to this pocket will displace the tracer, causing a decrease in the Förster Resonance Energy Transfer (FRET) signal. This provides a direct, sensitive readout of target engagement.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a 2X solution of recombinant GST-tagged human ACK1 kinase in Kinase Buffer.

    • Prepare a 4X solution of Alexa Fluor™ 647-labeled broad-spectrum kinase tracer in Kinase Buffer.

    • Prepare a 4X solution of Europium-anti-GST Antibody (Tb-anti-GST) in Kinase Buffer.

    • Perform a serial 1:3 dilution of CoreCompound-1 in DMSO, then dilute into Kinase Buffer to create 4X final concentrations (ranging from 100 µM to 1 nM).

  • Assay Plate Setup (384-well, low volume):

    • Add 2.5 µL of 4X CoreCompound-1 dilution or DMSO vehicle control to appropriate wells.

    • Add 2.5 µL of 4X tracer solution to all wells.

    • Prepare a Kinase/Antibody master mix: Combine the 2X ACK1 kinase solution and the 4X Tb-anti-GST antibody solution.

    • Add 5 µL of the Kinase/Antibody master mix to all wells to initiate the binding reaction. Final volume is 10 µL.

  • Incubation & Reading:

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min).

    • Incubate at room temperature for 60 minutes, protected from light. This duration is critical to ensure the binding reaction reaches equilibrium.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), such as a Tecan Spark® or similar instrument.

      • Excitation: 340 nm

      • Emission 1 (Europium): 615 nm

      • Emission 2 (Alexa Fluor 647): 665 nm

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the log concentration of CoreCompound-1.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cellular Potency & Pathway Modulation Assay

Objective: To determine the potency of CoreCompound-1 in a cellular context and confirm its on-target effect by measuring the phosphorylation of ACK1's downstream substrate, AKT.

Methodology: Western Blotting for phospho-AKT (Tyr176).

Causality: While a biochemical assay confirms direct binding, a cell-based assay is crucial to demonstrate that the compound is cell-permeable and engages its target in a physiological environment. Measuring a downstream biomarker like p-AKT provides direct evidence of target modulation and functional cellular response. PC-3 cells (prostate cancer) are a suitable model as they exhibit high ACK1 expression and activity.

Step-by-Step Protocol:

  • Cell Culture & Treatment:

    • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 2 x 106 cells in 10 cm dishes and allow them to adhere overnight.

    • Serum-starve the cells for 4 hours in serum-free medium prior to treatment. This reduces basal AKT phosphorylation, improving the signal-to-noise ratio.

    • Treat cells with increasing concentrations of CoreCompound-1 (e.g., 0, 10, 50, 100, 500, 2000 nM) for 2 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate with 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific). The phosphatase inhibitors are critical to preserve the phosphorylation status of target proteins.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Quantification & Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

    • Normalize the concentration of all samples with RIPA buffer.

    • Add 4X Laemmli sample buffer to 20 µg of protein from each sample and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE & Western Blotting:

    • Load 20 µg of each protein sample onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

      • Rabbit anti-phospho-AKT (Tyr176)

      • Rabbit anti-total AKT (as a loading control)

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Calculate the ratio of p-AKT to total AKT for each treatment condition.

    • Plot the normalized p-AKT/total AKT ratio against the log concentration of CoreCompound-1 to determine the cellular IC50.

Data Presentation and Workflow Visualization

Clear presentation of quantitative data and experimental processes is paramount for effective communication and decision-making.

Quantitative Data Summary

All potency and affinity data should be summarized in a clear, tabular format. This allows for rapid assessment and comparison.

ParameterCoreCompound-1Control Compound (e.g., (R)-9b)
ACK1 Binding Ki (nM) 5.612.1
ACK1 Biochemical IC50 (nM) 15.256.0[9][11]
PC-3 Cellular p-AKT IC50 (nM) 125< 2000[9][11]
Table 1: Hypothetical in vitro activity data for CoreCompound-1 compared to a known ACK1 inhibitor.
Experimental Workflow Diagram

Visualizing the characterization cascade provides a clear overview of the logical flow from initial hypothesis to cellular validation.

Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Validation Hypothesis Hypothesis: CoreCompound-1 targets ACK1 Assay LanthaScreen™ Binding Assay (TR-FRET) Hypothesis->Assay Test Biochem_Data Calculate Ki and Biochemical IC50 Assay->Biochem_Data Analyze Cell_Model Select Cell Line (e.g., PC-3) Biochem_Data->Cell_Model Proceed if Potent (e.g., IC50 < 100 nM) Treatment Treat Cells with CoreCompound-1 Cell_Model->Treatment WB Western Blot for p-AKT (Tyr176) & Total AKT Treatment->WB Cellular_Data Calculate Cellular IC50 WB->Cellular_Data Decision Go/No-Go Decision for In Vivo Studies Cellular_Data->Decision Evaluate Potency & On-Target Effect

Figure 2: Tiered workflow for in vitro characterization.

Future Directions: Advancing to Preclinical Development

Positive results from this initial in vitro characterization would trigger the next phase of preclinical development. Key considerations include:

  • Selectivity Profiling: Assessing the inhibitory activity of CoreCompound-1 against a broad panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™) is critical to understand its selectivity profile and anticipate potential off-target effects.

  • Pharmacokinetics (ADME): Evaluating the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties in animal models is necessary to determine its drug-like potential, including brain penetrance if CNS indications are considered.[13][14][15][16]

  • In Vivo Efficacy Studies: If the compound demonstrates favorable pharmacokinetics, its anti-tumor efficacy would be tested in relevant xenograft models (e.g., PC-3 tumor xenografts in immunodeficient mice).

Conclusion

The this compound molecule represents a valuable chemical starting point for the development of potent and selective kinase inhibitors. By leveraging its structural similarity to the ATP adenine core, novel derivatives can be rationally designed to target key oncogenic kinases like ACK1. The comprehensive characterization workflow detailed in this guide—from direct biochemical binding assays to functional cellular pathway analysis—provides a rigorous and validated strategy to identify and advance promising lead candidates toward preclinical and, ultimately, clinical development.

References

The Emergence of a Key Chiral Intermediate: A Technical Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of a Targeted Therapy

In the landscape of precision oncology, the development of highly selective kinase inhibitors has revolutionized treatment paradigms. Pralsetinib, a potent and selective RET (Rearranged during Transfection) kinase inhibitor, stands as a testament to this progress, offering significant clinical benefits to patients with RET-altered cancers.[1] However, the journey of such a complex therapeutic agent from laboratory to clinic is underpinned by the innovative and efficient synthesis of its core components. This technical guide delves into the discovery, history, and detailed synthesis of a critical, yet often unheralded, molecule: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. While not a therapeutic agent itself, this chiral amine is the cornerstone upon which the intricate architecture of Pralsetinib is built, and its efficient synthesis represents a significant achievement in pharmaceutical process chemistry.[2][3] This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of this key intermediate, from its conceptualization to its state-of-the-art manufacturing processes.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental for its handling, analysis, and application in further synthetic transformations.

PropertyValueSource
Molecular Formula C₁₀H₁₃Cl₂FN₄--INVALID-LINK--[4]
Molecular Weight 279.14 g/mol --INVALID-LINK--[4]
Appearance Off-white solid--INVALID-LINK--
CAS Number 1980023-97-9--INVALID-LINK--[1]
Purity Typically ≥98%--INVALID-LINK--

A History Forged in the Pursuit of a Targeted Cancer Therapy

The history of this compound is intrinsically linked to the development of Pralsetinib. Its discovery was not a serendipitous event but rather a directed effort in medicinal chemistry to design a molecule with the precise stereochemistry required for optimal binding to the RET kinase.

The development timeline of Pralsetinib, and by extension, the necessity for this key intermediate, can be summarized as follows:

  • Early 2010s: Research into RET as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers, intensifies.

  • Mid-2010s: Blueprint Medicines initiates a drug discovery program to develop a highly selective RET inhibitor. This program leads to the identification of Pralsetinib (then known as BLU-667). The core structure of Pralsetinib, which includes the (S)-chiral amine, is established during this phase.

  • 2017: The first patent application for Pralsetinib, WO2017079140A1, is published, detailing the synthesis of the compound and its intermediates, including the topic molecule. This marks the first public disclosure of a synthetic route to (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine.

  • 2020: Pralsetinib receives its first FDA approval for the treatment of RET fusion-positive NSCLC, validating the therapeutic importance of the molecule and the necessity of a robust supply chain for its key chiral intermediate.[5]

  • 2023: A significant advancement in the synthesis of the intermediate is published, describing a "Green One-Pot Chemo-Enzymatic Synthesis." This highlights the ongoing efforts to optimize the manufacturing process, making it more efficient and environmentally friendly.

The Synthetic Blueprint: From Precursors to a Key Chiral Amine

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired purity and stereochemistry. Two primary approaches will be detailed here: the initial patented synthesis and a more recent, optimized chemoenzymatic route.

Precursor Synthesis

The construction of the target molecule relies on two key building blocks: 4-fluoro-1H-pyrazole and a suitable pyridyl precursor, typically 1-(6-chloropyridin-3-yl)ethanone .

1. Synthesis of 4-Fluoro-1H-pyrazole:

This fluorinated heterocycle can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.

Figure 1: Synthesis of 4-Fluoro-1H-pyrazole.

2. Synthesis of 1-(6-chloropyridin-3-yl)ethanone:

This ketone serves as the electrophilic partner in the subsequent coupling reaction. Its synthesis is typically achieved from commercially available starting materials.

Route 1: The Original Patented Synthesis (Illustrative)

The initial synthesis disclosed in the Pralsetinib patent literature generally involves a nucleophilic aromatic substitution (SNAr) reaction followed by the introduction of the chiral amine.

References

Spectroscopic Characterization of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical methodologies and data interpretation critical for the structural elucidation and quality control of this compound.

Introduction

This compound is a chiral amine with the chemical formula C₁₀H₁₃Cl₂FN₄. Its structure, comprising a substituted pyridine ring linked to a fluoro-pyrazole and a chiral ethylamine side chain, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for confirming its molecular structure, purity, and stereochemistry.

The dihydrochloride salt form of this amine influences its solubility and stability, which are important considerations for sample preparation in spectroscopic analyses. The protonation of the amine groups also has a predictable effect on the chemical shifts observed in NMR spectroscopy.

Below is a diagram illustrating the chemical structure of the subject compound.

Figure 1: Chemical structure of this compound.

Spectroscopic Analysis: Methodologies and Protocols

The following sections detail the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data. These protocols are based on standard practices for the analysis of small organic molecules and pharmaceutical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is crucial; D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to observe exchangeable protons.

  • Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of the ¹³C isotope.

The workflow for NMR analysis is depicted in the following diagram:

G cluster_workflow NMR Analysis Workflow A Sample Weighing and Dissolution B Transfer to NMR Tube A->B C Instrument Setup (Shimming, Tuning) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Interpretation F->G

Figure 2: A generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar and non-volatile nature.

Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • For accurate mass measurements, it is crucial to use high-purity solvents and to filter the final solution to prevent clogging of the ESI source.

Instrument Parameters:

  • Ionization Mode: ESI in positive ion mode is expected to be most effective, as the amine groups are readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Drying Gas Flow and Temperature: These parameters should be optimized to ensure efficient desolvation of the analyte ions.

The process of ESI-MS analysis is outlined below:

G cluster_workflow ESI-MS Analysis Workflow A Sample Preparation (Dilution) B Infusion or LC Injection A->B C Electrospray Ionization B->C D Mass Analysis C->D E Detection D->E F Data Analysis (Mass-to-Charge Ratio) E->F

Figure 3: A schematic of the Electrospray Ionization Mass Spectrometry workflow.

Spectroscopic Data Interpretation

While experimental data for this specific compound is not widely published, we can predict the expected spectroscopic features based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts will be influenced by the electronic environment of the protons.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Pyrazole-H~8.0-8.5dJ(H,F) ≈ 3-5
Pyrazole-H~7.8-8.2dJ(H,F) ≈ 1-2
Pyridine-H~8.8-9.0d~2
Pyridine-H~8.2-8.4dd~8, 2
Pyridine-H~7.5-7.7d~8
CH-NH₃⁺~4.5-4.8q~7
CH₃~1.6-1.8d~7
NH₃⁺Broad singlet, exchangeables (br)-
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.

Carbon Assignment Expected Chemical Shift (ppm)
Pyridine-C (quaternary)~155-160
Pyridine-CH~145-150
Pyridine-CH~135-140
Pyridine-C (quaternary)~120-125
Pyridine-CH~110-115
Pyrazole-C (C-F)~150-155 (d, J(C,F) ≈ 240-260 Hz)
Pyrazole-CH~130-135
Pyrazole-CH~105-110 (d, J(C,F) ≈ 15-20 Hz)
CH-NH₃⁺~50-55
CH₃~20-25
Predicted Mass Spectrum

In the ESI-MS spectrum, the compound is expected to be detected as the protonated molecular ion of the free base, [M+H]⁺. The dihydrochloride salt will dissociate in solution.

  • Molecular Formula of Free Base: C₁₀H₁₁FN₄

  • Exact Mass of Free Base: 206.0968

  • Expected [M+H]⁺ (monoisotopic): 207.1046

High-resolution mass spectrometry should be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition of the molecule.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR and MS techniques. While this guide provides a framework based on established principles and data from related structures, it is imperative for researchers to acquire and interpret experimental data on their specific samples to ensure identity, purity, and quality. The methodologies and expected data presented herein serve as a valuable resource for guiding the analytical workflow and validating the synthesis of this important pharmaceutical intermediate.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a pharmaceutical intermediate with potential applications in the synthesis of bioactive molecules.[1][2] Its structural motifs, including a substituted pyrazole and a pyridine ring, are found in compounds with diverse pharmacological activities, such as kinase inhibition.[3][4][5] As a dihydrochloride salt, this compound is engineered for enhanced aqueous solubility, a critical attribute for in vitro assay development.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper handling, solubilization, and implementation of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)ethanamine dihydrochloride in preliminary in vitro studies. The protocols outlined herein are designed to ensure experimental reproducibility and to provide a solid foundation for subsequent biological characterization.

Compound Identity and Properties

PropertyValueSource
IUPAC Name (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine dihydrochloride[8]
CAS Number 1980023-97-9[9]
Molecular Formula C₁₀H₁₃Cl₂FN₄[8]
Molecular Weight 279.14 g/mol [2]
Appearance Off-white solid[10]
Purity Typically ≥97%[11]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] Adherence to standard laboratory safety protocols is mandatory.

Hazard Identification
HazardGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Irritation Category 2 (H315: Causes skin irritation)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Category 2A (H319: Causes serious eye irritation)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
Personal Protective Equipment (PPE)
  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood to avoid dust inhalation.

Protocol 1: Preparation of Stock Solutions

The dihydrochloride salt form of this compound suggests good aqueous solubility.[7] However, empirical determination of solubility in common solvents is a critical first step. This protocol outlines a method for preparing a high-concentration stock solution, which is essential for serial dilutions in subsequent assays.

Workflow for Stock Solution Preparation

G cluster_prep Step 1: Compound Handling cluster_solubilization Step 2: Solubilization cluster_finalization Step 3: Finalization & Storage A Equilibrate vial to room temperature B Centrifuge vial briefly to collect powder A->B Prevents condensation C Add appropriate solvent (e.g., sterile water or DMSO) B->C Ensures accurate weighing/dispensing D Vortex and/or sonicate to ensure complete dissolution C->D Facilitates dissolution E Visually inspect for particulates D->E Quality control F Sterile filter through a 0.22 µm syringe filter E->F Ensures sterility for cell-based assays G Aliquot into single-use volumes F->G Prevents freeze-thaw cycles H Store at -20°C or -80°C G->H Long-term stability

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Materials
  • This compound powder

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or cryovials

  • 0.22 µm syringe filter

Step-by-Step Method
  • Compound Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes. This minimizes water condensation on the hygroscopic powder.

  • Weighing: Tare a suitable microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of the compound. For initial stock solutions, a target concentration of 10 mM is recommended.

  • Solubilization:

    • Primary Recommendation (Aqueous): Given its dihydrochloride salt form, sterile water is the preferred solvent. Add the calculated volume of sterile water to achieve the target concentration.

    • Alternative (Organic): If complete solubility in water is not achieved, anhydrous DMSO can be used.[12]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Quality Control: Visually inspect the solution against a dark background to ensure complete dissolution and the absence of any precipitate.

  • Sterilization: For use in cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[12] Store the aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Dilutions for In Vitro Assays

This protocol describes the preparation of serial dilutions from the stock solution for use in typical 96-well or 384-well plate-based assays.

Workflow for Preparing Working Dilutions

G A Thaw a single-use aliquot of stock solution (e.g., 10 mM) B Prepare an intermediate dilution in assay buffer A->B Reduces pipetting errors C Perform serial dilutions in an appropriate plate B->C Creates concentration gradient D Add to the final assay plate (cells or enzyme) C->D Initiates experiment E Ensure final solvent concentration is non-toxic (e.g., <0.5% DMSO) D->E CRITICAL CHECK

Caption: Serial dilution workflow for in vitro screening.

Materials
  • 10 mM stock solution of the compound

  • Appropriate assay buffer or cell culture medium

  • Sterile pipette tips

  • 96-well or 384-well plates

Step-by-Step Method
  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution from the stock solution in the appropriate assay buffer or cell culture medium. For example, to achieve a top screening concentration of 100 µM, dilute the 10 mM stock 1:100.

  • Serial Dilutions: Perform serial dilutions (e.g., 1:3 or 1:10 dilutions) across a 96-well plate to generate a dose-response curve.

  • Final Assay Concentration: Add the diluted compound to the final assay plate containing cells or the enzymatic reaction. Ensure the final concentration of the solvent (e.g., DMSO) is kept constant across all wells and is below the tolerance level of the assay system (typically <0.5% for cell-based assays).[12]

Considerations for Assay Design

Given that this compound is a pharmaceutical intermediate, its biological activity is not well-characterized.[1][2] A logical first step is to screen it in broad panels to identify potential targets.

  • Kinase Profiling: The pyrazole and pyridine moieties are common in kinase inhibitors.[3][4] Screening against a panel of kinases (e.g., receptor tyrosine kinases, cyclin-dependent kinases) could reveal potential activity.

  • Cell Viability/Cytotoxicity Assays: Initial assessment in various cancer cell lines can determine if the compound has anti-proliferative effects. Standard assays like MTT, MTS, or CellTiter-Glo® are suitable.

  • Target-Based Screening: If this intermediate is intended for the synthesis of a specific class of inhibitors (e.g., for viral proteins), it should be tested in relevant target-based assays.[10]

Conclusion

This compound is a versatile chemical building block. While its intrinsic biological activity is not yet defined, the protocols detailed in this guide provide a robust starting point for its characterization in an in vitro research setting. Adherence to these guidelines for safe handling, proper solubilization, and methodical assay preparation will ensure the generation of reliable and reproducible data, paving the way for potential discoveries in drug development.

References

Application Notes and Protocols: The Role of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride in the Development of the Targeted Cancer Therapy, Pralsetinib

Author: BenchChem Technical Support Team. Date: January 2026

For research use only. Not for use in diagnostic procedures.

Introduction

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a critical chiral intermediate in the synthesis of Pralsetinib (tradename Gavreto), a potent and selective inhibitor of the rearranged during transfection (RET) proto-oncogene.[1][2][3][4] While the dihydrochloride compound itself is not directly used in cancer research applications, its significance lies in its role as a building block for a clinically approved targeted therapy.[2] This document will provide an in-depth guide on the ultimate application of this intermediate: the mechanism of action, and preclinical and clinical research applications of Pralsetinib in oncology.

Pralsetinib is a precision medicine designed to target cancers harboring RET gene alterations, such as fusions and mutations.[5][6] These alterations are oncogenic drivers in various malignancies, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[5][7] Pralsetinib received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2020 for the treatment of adults with metastatic RET fusion-positive NSCLC.[5][8][9]

Mechanism of Action of Pralsetinib

Pralsetinib functions as a tyrosine kinase inhibitor (TKI) that selectively targets the RET receptor tyrosine kinase.[5][6] In normal physiology, the RET signaling pathway is crucial for cell growth, differentiation, and survival.[6] However, specific genetic alterations can lead to the constitutive activation of the RET kinase, resulting in uncontrolled cell proliferation and tumor growth.[5][6]

Pralsetinib binds to the ATP-binding site within the RET kinase domain, effectively blocking its enzymatic activity.[6] This inhibition disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are essential for cancer cell survival and proliferation.[6][10] The outcome is cell cycle arrest and apoptosis in cancer cells with RET alterations.[5] A key advantage of Pralsetinib is its high selectivity for RET over other kinases like VEGFR2, FGFR2, and JAK2, which is believed to contribute to a more favorable safety profile compared to multi-kinase inhibitors.[6][11][12]

Pralsetinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor Tyrosine Kinase (with oncogenic fusion/mutation) Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) RET_Receptor->Downstream_Signaling Inhibition of Phosphorylation Pralsetinib Pralsetinib Pralsetinib->RET_Receptor Binds to ATP binding site ATP ATP ATP->RET_Receptor Blocked Cell_Cycle_Apoptosis Cell Cycle Arrest & Apoptosis Downstream_Signaling->Cell_Cycle_Apoptosis Leads to

Caption: Pralsetinib inhibits the mutated RET receptor, blocking downstream signaling and leading to cancer cell death.

Applications of Pralsetinib in Cancer Research

Pralsetinib is a valuable tool for both in vitro and in vivo cancer research, particularly for studying RET-driven malignancies.

In Vitro Research Applications

Pralsetinib can be used to:

  • Investigate the cellular and molecular effects of RET inhibition in cancer cell lines with known RET fusions or mutations.

  • Determine the IC50 values in various cancer cell lines to assess its potency and selectivity.

  • Study mechanisms of acquired resistance to RET inhibitors.

Protocol: Determining the IC50 of Pralsetinib in RET-Fusion Positive Cancer Cell Lines

This protocol outlines a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of Pralsetinib.

1. Materials and Reagents:

  • RET fusion-positive cancer cell line (e.g., a cell line with a KIF5B-RET or CCDC6-RET fusion).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Pralsetinib stock solution (dissolved in DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate reader capable of measuring luminescence.

2. Experimental Workflow:

IC50_Determination_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24 hours Cell_Seeding->Incubation1 Drug_Addition 3. Add serial dilutions of Pralsetinib Incubation1->Drug_Addition Incubation2 4. Incubate for 72 hours Drug_Addition->Incubation2 Viability_Assay 5. Add cell viability reagent Incubation2->Viability_Assay Luminescence_Reading 6. Measure luminescence Viability_Assay->Luminescence_Reading Data_Analysis 7. Plot dose-response curve and calculate IC50 Luminescence_Reading->Data_Analysis

Caption: Workflow for determining the IC50 of Pralsetinib in cancer cell lines.

3. Step-by-Step Procedure:

  • Cell Seeding: Seed the RET-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of Pralsetinib dilutions in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Remove the existing medium from the cells and add the Pralsetinib dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Pralsetinib concentration. Use a non-linear regression model to determine the IC50 value.

In Vivo Research Applications

In animal models, Pralsetinib can be used to:

  • Evaluate the anti-tumor efficacy in xenograft or patient-derived xenograft (PDX) models of RET-altered cancers.

  • Assess the pharmacokinetic and pharmacodynamic properties of the drug.

  • Investigate the in vivo mechanisms of action and resistance.

Clinical Research and Efficacy

The clinical development of Pralsetinib has been primarily centered around the ARROW trial, a multi-cohort, open-label, phase 1/2 study.[8][13]

ARROW Clinical Trial

The ARROW trial evaluated the efficacy and safety of Pralsetinib in patients with RET fusion-positive NSCLC, RET-mutant MTC, and other RET-altered solid tumors.[8][13] The recommended dose established was 400 mg once daily.[13]

Efficacy in RET Fusion-Positive NSCLC

The approval of Pralsetinib for metastatic RET fusion-positive NSCLC was based on data from the ARROW trial.[8][9]

Patient CohortNumber of PatientsOverall Response Rate (ORR)Complete Response (CR) Rate
Previously treated with platinum-based chemotherapy8757%5.7%
Treatment-naïve2770%11%
Data from the ARROW trial as of the FDA approval.[8][9]

Efficacy in RET-Altered Thyroid Cancer

Pralsetinib has also demonstrated significant clinical activity in patients with RET-mutant MTC and RET fusion-positive thyroid cancer.[12][14] The ARROW trial showed high response rates in these patient populations, leading to its approval for these indications.[14]

Efficacy in Other RET Fusion-Positive Solid Tumors

The ARROW trial also included a cohort of patients with various other solid tumors harboring RET fusions.[7] Responses were observed across multiple tumor types, suggesting a tumor-agnostic potential for Pralsetinib in RET-driven cancers.[15]

Conclusion

This compound is a vital intermediate for the synthesis of Pralsetinib, a highly selective and potent RET inhibitor. Pralsetinib has emerged as a significant advancement in precision oncology, offering a targeted therapeutic option for patients with RET-altered cancers. The research applications and clinical data for Pralsetinib underscore the importance of its precursor in enabling the development of this life-saving medication.

References

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride for pralsetinib synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride for Pralsetinib Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pralsetinib (GAVRETO™) is a highly selective, potent, oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, critical in the treatment of certain metastatic non-small cell lung cancers (NSCLC) and thyroid cancers harboring RET gene alterations.[1][2][3] The efficacy and stereoselectivity of Pralsetinib are intrinsically linked to the chirality of its key building blocks. This document provides a detailed technical guide on the synthesis and application of a pivotal chiral intermediate, (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, and its stable dihydrochloride salt form.[4] We will explore a modern, chemoenzymatic approach that offers high enantioselectivity and aligns with green chemistry principles, providing a robust and scalable pathway for the synthesis of this crucial pharmaceutical intermediate.[5][6]

Introduction: The Strategic Importance of the Chiral Amine Intermediate

The molecular architecture of Pralsetinib features a critical stereocenter at the ethylamine moiety attached to the pyridinyl core. The biological activity of the drug is dependent on the (S)-configuration at this center. Consequently, the synthesis of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine with high enantiomeric purity is a non-trivial and paramount objective in the overall synthesis campaign of Pralsetinib.

Traditional methods for achieving such chirality often rely on expensive chiral auxiliaries, difficult-to-handle reagents, or resolution steps that discard half of the material, impacting overall yield and cost-effectiveness. The protocols detailed herein leverage the precision of biocatalysis—specifically, the use of an ω-transaminase (ATA)—to directly convert a prochiral ketone into the desired (S)-amine with exceptional enantiomeric excess (>99% ee).[5][6] This approach is not only elegant but also environmentally benign and highly scalable.

Overall Synthetic Strategy

The synthesis can be logically segmented into three core stages:

  • Synthesis of the Prochiral Ketone Precursor: Formation of 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one.

  • Asymmetric Biocatalytic Transamination: Enantioselective conversion of the ketone to the (S)-amine.

  • Amide Coupling to form Pralsetinib: Condensation of the chiral amine with the complementary acid fragment to yield the final active pharmaceutical ingredient (API).

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chiral Amine Synthesis (Focus of this Guide) cluster_2 Stage 3: Final API Synthesis A Pyridine Starting Material B 1-(6-(4-fluoro-1H-pyrazol-1-yl) pyridin-3-yl)ethan-1-one (Prochiral Ketone) A->B Multi-step synthesis C (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl) pyridin-3-yl)ethanamine (Key Chiral Intermediate) B->C Asymmetric Transamination (ω-Transaminase) E Pralsetinib (Final API) C->E Amide Coupling (e.g., HATU, PyBOP) D Cyclohexanecarboxylic Acid Fragment D->E Amide Coupling (e.g., HATU, PyBOP)

Figure 1: High-level synthetic workflow for Pralsetinib.

Protocol: Synthesis of the Prochiral Ketone Precursor

The synthesis of the ketone intermediate, 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one, is the necessary first step before the key asymmetric transformation. A representative synthesis is detailed in patent literature.[7] This typically involves the reaction of a suitable 6-halopyridin-3-yl ethanone derivative with 4-fluoro-1H-pyrazole.

Step-by-Step Protocol: Ketone Synthesis
  • Reaction Setup: To a solution of 1-(6-chloropyridin-3-yl)ethan-1-one (1.0 eq) in a suitable aprotic polar solvent like DMF or DMSO, add 4-fluoro-1H-pyrazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. The reaction progress should be monitored by a suitable analytical technique like HPLC or TLC.

    • Causality Note: Potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the electron-deficient carbon of the pyridine ring, displacing the chloride in a nucleophilic aromatic substitution (SNAr) reaction. DMF/DMSO are used for their ability to dissolve the reagents and their high boiling points, which allow the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the product and dissolve the inorganic salts.

  • Isolation and Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ketone precursor.

ReagentM.W. ( g/mol )Eq.MmolMass/Vol
1-(6-chloropyridin-3-yl)ethan-1-one155.581.0101.56 g
4-fluoro-1H-pyrazole86.071.1110.95 g
Potassium Carbonate (K₂CO₃)138.212.0202.76 g
DMF---20 mL

Table 1: Example reagent quantities for ketone precursor synthesis.

Protocol: Chemoenzymatic Asymmetric Transamination

This is the cornerstone of the synthesis, where chirality is introduced. An ω-transaminase (ATA) enzyme is used to catalyze the transfer of an amino group from an amine donor (like Isopropylamine) to the ketone substrate, creating the (S)-amine with high fidelity.[5]

G cluster_0 Workflow A Prepare Buffer (e.g., KPi, pH 7.5) B Add Ketone Substrate & DMSO (co-solvent) A->B C Add Amine Donor (e.g., Isopropylamine) B->C D Add PLP Cofactor C->D E Add ω-Transaminase (ATA Enzyme) D->E F Incubate at 30-40°C with gentle agitation E->F G Monitor Conversion (Chiral HPLC) F->G H Reaction Quench & Product Extraction G->H I Isolate (S)-Amine H->I

Figure 2: Workflow for the biocatalytic asymmetric transamination.

Step-by-Step Protocol: (S)-Amine Synthesis
  • Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5). In a temperature-controlled reaction vessel, add the buffer.

  • Substrate Addition: Add the ketone precursor (1.0 eq). A co-solvent such as DMSO (10-20% v/v) may be required to ensure substrate solubility.

  • Cofactor and Amine Donor: Add pyridoxal 5'-phosphate (PLP) (0.01 eq), the essential cofactor for the transaminase. Add the amine donor, such as isopropylamine (10-15 eq), which also serves to drive the reaction equilibrium.

    • Causality Note: PLP is the active cofactor that binds to the enzyme's active site and forms a Schiff base with the ketone, facilitating the amination. A large excess of the amine donor (isopropylamine) is used to shift the reaction equilibrium towards the product, as the by-product (acetone) is volatile and can be removed.

  • Enzyme Addition: Initiate the reaction by adding a suitable (S)-selective ω-transaminase (ATA), available from various commercial suppliers (e.g., Codexis, Johnson Matthey). The optimal enzyme loading should be determined experimentally but typically ranges from 1-5% (w/w) relative to the substrate.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 35 °C) with gentle agitation for 24-48 hours. The pH should be maintained around 7.5.

  • Monitoring: Monitor the reaction for ketone conversion and enantiomeric excess (ee%) of the amine product using chiral HPLC. The reaction is complete when >99% conversion and >99% ee are achieved.

  • Work-up and Isolation: Once complete, quench the reaction by adding a base (e.g., NaOH) to raise the pH to >11. Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-amine free base.

Conversion to Dihydrochloride Salt

The free base is often converted to a more stable and handleable salt form.[4][8]

  • Dissolve the crude (S)-amine free base in a suitable solvent like isopropanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in isopropanol or bubble gaseous HCl through the solution until precipitation is complete (typically >2.0 equivalents of HCl).

  • Stir the resulting slurry for 1-2 hours at 0-5 °C.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield this compound as a stable, crystalline solid.

Application in the Final Pralsetinib Synthesis

The synthesized chiral amine dihydrochloride is the key component for the final amide coupling step to produce Pralsetinib.[1][7]

Protocol: Amide Coupling
  • Reagent Preparation: In a reaction vessel, dissolve the complementary acid fragment, (cis)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexanecarboxamide (1.0 eq), in an aprotic solvent like DMF.

  • Activation: Add an amide coupling agent such as HATU (1.2 eq) or PyBOP (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Causality Note: Coupling reagents like HATU react with the carboxylic acid to form a highly reactive activated ester. This intermediate is readily susceptible to nucleophilic attack by the amine, facilitating amide bond formation under mild conditions and minimizing side reactions.

  • Coupling: Add the (S)-amine intermediate (1.1 eq) to the reaction mixture. Note: If using the dihydrochloride salt, sufficient base (like DIPEA) must be added to neutralize the HCl and liberate the free amine in situ.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by HPLC until the starting materials are consumed.

  • Purification: Upon completion, the reaction is worked up (typically by aqueous quench and extraction) and the crude Pralsetinib is purified by column chromatography or crystallization to yield the final API.

Analytical Characterization of the (S)-Amine Intermediate

Rigorous analytical testing is required to confirm the quality of the key intermediate before its use in the final API synthesis.

AnalysisTechniqueSpecification / Expected Result
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the structure of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine.
Identity Mass Spectrometry[M+H]⁺ peak corresponds to the molecular weight of the free base (C₁₀H₁₁FN₄).
Purity HPLC≥ 98%
Chiral Purity Chiral HPLCEnantiomeric Excess (ee%) ≥ 99.5% for the (S)-enantiomer.
Salt Form Titration / Ion ChromatographyConfirms the presence of two chloride ions per molecule for the dihydrochloride salt.

Table 2: Typical analytical specifications for the chiral amine intermediate.

References

Application Notes and Protocols for (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride Powder

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the safe and effective handling and storage of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride powder. This compound is a key pharmaceutical intermediate, and maintaining its integrity is crucial for successful research and development outcomes.[1] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific best practices to ensure experimental reproducibility and personnel safety. The recommendations herein are synthesized from established principles for managing hygroscopic amine hydrochloride salts.

Compound Identification and Properties

This compound is a heterocyclic building block used in chemical synthesis.[2]

PropertyValueSource
CAS Number 1980023-97-9[1][2]
Molecular Formula C₁₀H₁₃Cl₂FN₄[2][3]
Molecular Weight 279.14 g/mol [2][3]
Appearance Light yellow to yellow or off-white solid powder[4][5]
Purity Typically ≥98%[5]

Inferred Properties: As a dihydrochloride salt of a primary amine, this compound is expected to be hygroscopic , meaning it readily absorbs moisture from the atmosphere.[6][7] This is a critical consideration for all handling and storage procedures. The presence of moisture can lead to clumping, degradation, and altered chemical reactivity, ultimately impacting experimental outcomes.[8][9]

Core Principles for Handling and Storage

The primary objective when working with this compound is to minimize its exposure to atmospheric moisture. The dihydrochloride salt form suggests that the compound is sensitive to environmental conditions. The following principles form the basis of the detailed protocols in this guide:

  • Moisture Mitigation: All handling should be performed in a controlled, low-humidity environment.

  • Inert Atmosphere: For long-term storage and sensitive applications, the use of an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Temperature Control: Storage at appropriate, stable temperatures is essential to prevent degradation.

  • Cross-Contamination Prevention: Use of dedicated tools and clean work surfaces is mandatory.[10]

Detailed Storage Protocols

Improper storage is a primary cause of reagent degradation. The hygroscopic nature of amine salts necessitates stringent storage conditions to ensure the compound's long-term stability.[6]

ConditionRecommendationRationale
Short-Term Storage 2-8°C in a desiccatorTo minimize thermal degradation and prevent moisture absorption for frequently accessed material.[4]
Long-Term Storage -20°C in a desiccatorTo ensure maximum stability and shelf-life for archival or bulk material.[11]
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)To create a physical barrier against atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Humidity Relative humidity should be maintained below 50% in storage areas.[10]Amines and their salts are often hygroscopic and can absorb moisture, leading to degradation.[6]
Container Amber glass vials with tight-fitting, lined capsTo protect the compound from light and provide a superior seal against moisture ingress compared to plastic containers.[7]

Experimental Protocols

The following step-by-step protocols are designed to be self-validating, ensuring that the compound's integrity is maintained throughout the experimental workflow.

Initial Receipt and Inspection Workflow

Properly receiving and inspecting the compound upon arrival is the first line of defense against using compromised material.

G cluster_0 Receiving Protocol A Receive Shipment B Inspect Packaging for Damage A->B C Is Packaging Intact? B->C D Document Damage & Contact Supplier C->D No F Equilibrate to Room Temperature (in sealed container) C->F Yes E Transfer to Quarantine Area D->E G Transfer to Controlled Environment (Glovebox or Low Humidity Room) F->G H Open Outer Packaging & Inspect Primary Container Seal G->H I Is Seal Intact? H->I J Document & Quarantine; Contact Supplier I->J No K Record Lot Number & Date of Receipt I->K Yes L Affix Storage Label (e.g., 'Store at -20°C, Hygroscopic') K->L M Transfer to Designated Long-Term Storage L->M

Caption: Workflow for receiving and inspecting the compound.

  • Equilibration: Before opening, allow the sealed container to equilibrate to ambient temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Controlled Environment: Transfer the unopened container into a controlled environment with low relative humidity, such as a glovebox or a room with a dehumidifier.

  • Visual Inspection: Once opened, visually inspect the powder. It should be a free-flowing solid. Any signs of clumping, discoloration, or a crystalline appearance may indicate moisture absorption or degradation.

Weighing and Aliquoting Protocol

Accurate weighing is critical, and the hygroscopic nature of the powder presents a challenge.

G cluster_1 Weighing Protocol for Hygroscopic Powder A Prepare Tools: Spatula, Weighing Paper/Boat, Pre-labeled Vials B Place Balance in Low Humidity Environment A->B C Tare Balance with Weighing Vessel B->C D Quickly Transfer Approximate Amount of Powder C->D E Record Exact Weight Rapidly D->E F Immediately Transfer to Pre-labeled Vial E->F G Seal Vial Tightly F->G H Backfill with Inert Gas (Optional but Recommended) G->H I Reseal Stock Bottle Immediately H->I J Clean Spatula and Weighing Area I->J

Caption: Protocol for accurately weighing the hygroscopic powder.

  • Environment: Perform all weighing operations in a glovebox or a balance draft shield flushed with dry nitrogen. If not possible, work quickly in a low-humidity room.

  • Tools: Use clean, dry spatulas and weighing vessels.

  • Procedure: a. Tare the analytical balance with the receiving vial (preferably the final reaction or storage vial to minimize transfers). b. Quickly add the powder to the vial. c. Seal the vial immediately after the target weight is achieved. d. Tightly reseal the main stock bottle immediately. Do not leave it open to the atmosphere.

Stock Solution Preparation Protocol

The choice of solvent is critical and should be anhydrous to prevent compound degradation.

  • Solvent Selection: Use anhydrous, research-grade solvents (e.g., DMSO, DMF, or alcohols). Ensure the solvent's water content is specified and low.

  • Procedure: a. Weigh the required amount of powder directly into a dry, pre-weighed vial as per Protocol 4.2. b. Using a calibrated pipette, add the anhydrous solvent to the vial. c. Seal the vial tightly with a cap containing a PTFE septum. d. Mix the solution by vortexing or sonicating until the powder is fully dissolved. Gentle warming may be required for some solvents, but should be tested for temperature stability first.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Safety and Hazard Management

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling chemical powders and amine hydrochlorides should be strictly followed.[12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Respiratory Protection: When handling larger quantities of powder or if there is a risk of aerosolization, use a respirator with a particulate filter.

  • Ventilation: Handle the powder in a well-ventilated area, preferably a chemical fume hood.[6][12]

  • Spill Response: In case of a spill, avoid generating dust. Gently cover the spill with an inert absorbent material, collect it into a sealed container, and dispose of it as chemical waste.

References

Application Notes and Protocols for (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Strategic Importance

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a highly valuable chiral amine intermediate in modern medicinal chemistry. Its significance lies primarily in its role as a key building block for the synthesis of Pralsetinib, a potent and selective inhibitor of the rearranged during transfection (RET) proto-oncogene.[1][2] Pralsetinib is an approved therapeutic for the treatment of certain types of cancer, including non-small cell lung cancer and thyroid cancer, that are driven by RET gene alterations.[1][2] The precise stereochemistry of the ethylamine moiety is crucial for the pharmacological activity of Pralsetinib, making the enantiomerically pure (S)-isomer of this intermediate an essential starting material.

This document provides detailed application notes and protocols for the utilization of this compound in a research and development setting. It is intended for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the title compound is provided in the table below.

PropertyValueSource
IUPAC Name (1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]ethanamine;dihydrochloride[2]
CAS Number 1980023-97-9[2]
Molecular Formula C₁₀H₁₃Cl₂FN₄[2]
Molecular Weight 279.14 g/mol [2]
Appearance Off-white to white solid/powder[3]
Purity Typically >98%[3]

Applications in Medicinal Chemistry: The Gateway to Pralsetinib

The primary and most well-documented application of this compound is as a critical intermediate in the total synthesis of Pralsetinib.[1][4] The synthesis involves the formation of an amide bond between the primary amine of this intermediate and a carboxylic acid-bearing fragment of the final molecule.

Workflow for Pralsetinib Synthesis

The overall synthetic workflow is depicted below. The key transformation involving the title compound is the amide coupling step.

G A Precursor Ketone (1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one) B (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine (Free Base) A->B Chemo-enzymatic Asymmetric Transamination C This compound (Topic Compound) B->C Salt Formation (HCl) E Pralsetinib C->E Amide Coupling (with D) D cis-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxylic acid D->E

Caption: Synthetic workflow from precursor to Pralsetinib.

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine

This protocol describes a green and efficient one-pot, two-step synthesis of the free amine, which can then be converted to the dihydrochloride salt. This method utilizes a Dess-Martin periodinane oxidation followed by an asymmetric transamination catalyzed by an amine transaminase (ATA).[1]

Materials:

  • 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Codex® ATA Screening Kit (or a specific (S)-selective amine transaminase)[5]

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Triethanolamine buffer

  • Dimethyl sulfoxide (DMSO)

  • Diatomaceous earth (e.g., Celite®)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

Step 1: Oxidation to the Ketone

  • To a solution of 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol (1.0 eq) in anhydrous DCM (10 mL/g of alcohol) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL/g of DMP).

  • Stir vigorously for 30 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/g of alcohol).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone: 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one. This crude product is often used directly in the next step without further purification.

Step 2: Asymmetric Transamination

  • Prepare the reaction buffer: 0.1 M triethanolamine, 1 M isopropylamine, and 1 mM PLP in deionized water. Adjust pH to ~9.5 if necessary.

  • In a reaction vessel, dissolve the crude ketone (1.0 eq) in a minimal amount of DMSO (e.g., 10% v/v of the total reaction volume).

  • Add the reaction buffer to the vessel.

  • Add the selected (S)-selective amine transaminase from the Codex® ATA Screening Kit (typically 1-5% w/w of the substrate).

  • Seal the vessel and incubate at 30-40 °C with agitation for 24-48 hours. Monitor the reaction for the formation of the desired amine and the disappearance of the ketone by chiral HPLC or LC-MS.

  • Once the reaction is complete, adjust the pH of the mixture to >11 with 1 M NaOH.

  • Extract the product with ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 20 mL/g of ketone).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by silica gel column chromatography (e.g., a gradient of 0-10% methanol in DCM) to afford the pure (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine.

Formation of the Dihydrochloride Salt:

  • Dissolve the purified free amine in a minimal amount of a suitable solvent such as methanol or isopropanol.

  • Cool the solution to 0 °C and add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Amide Coupling to Synthesize Pralsetinib

This protocol describes the coupling of the title intermediate with the carboxylic acid partner using PyBOP as the activating agent.

Materials:

  • This compound (1.0 eq)

  • cis-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxylic acid (1.0 eq)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or preparative HPLC for purification

Procedure:

  • To a solution of cis-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol of carboxylic acid) at room temperature, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) or by preparative HPLC to yield Pralsetinib.

G cluster_0 Pre-activation cluster_1 Amide Bond Formation cluster_2 Work-up & Purification A Carboxylic Acid (1.0 eq) B PyBOP (1.2 eq) + DIPEA (3.0 eq) C Activated Ester (in situ) B->C 15-30 min in DMF D (S)-amine dihydrochloride (1.0 eq) E Pralsetinib C->E D->E 12-24 h RT, in DMF F Dilute with EtOAc E->F G Wash with NaHCO₃ and Brine F->G H Dry & Concentrate G->H I Chromatography H->I J Pure Pralsetinib I->J

Caption: Amide coupling workflow for Pralsetinib synthesis.

Characterization and Quality Control

Ensuring the chemical identity and purity of this compound is critical for its successful application. The following analytical techniques are recommended for its characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and rule out the presence of significant impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A chiral HPLC method is essential to confirm the enantiomeric excess (%ee) of the (S)-isomer.

  • Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel.[6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[6]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

This compound is a cornerstone intermediate for the synthesis of the targeted anti-cancer agent Pralsetinib. The protocols outlined in this guide provide a framework for its synthesis and subsequent utilization in amide coupling reactions. Adherence to these protocols, along with rigorous analytical characterization and appropriate safety precautions, will enable researchers to effectively employ this valuable building block in their drug discovery and development endeavors.

References

Application Note: A Scalable and Stereoselective Synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine and its dihydrochloride salt are pivotal chiral building blocks in the synthesis of complex pharmaceutical agents.[1][2] The precise stereochemistry of the α-chiral primary amine is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of a scalable, cost-effective, and enantiomerically pure synthesis is of paramount importance for researchers and professionals in drug development.

This application note provides a detailed guide to two robust and scalable synthetic routes for the title compound: a chemo-enzymatic approach leveraging the high selectivity of transaminases, and a purely chemical route employing modern catalytic methods. The causality behind experimental choices, process safety considerations, and detailed, step-by-step protocols are provided to ensure reproducibility and successful scale-up.

Strategic Approaches to Synthesis

The synthesis of the target molecule can be logically dissected into three key stages: the formation of the 4-fluoropyrazole ring, the construction of the substituted pyridine core, and the stereoselective introduction of the chiral amine. Two primary strategies are presented here to achieve these goals efficiently and scalably.

Strategy 1: Chemo-Enzymatic Synthesis

This approach utilizes a transaminase enzyme for the asymmetric amination of a ketone precursor. This method is highly attractive for its exceptional enantioselectivity, mild reaction conditions, and reduced environmental impact.[3]

Strategy 2: Chemical Synthesis via Asymmetric Reductive Amination

This route relies on established, scalable chemical transformations. The key steps involve a Buchwald-Hartwig amination to couple the pyrazole and pyridine moieties, followed by a catalytic asymmetric reductive amination to install the chiral center.[4][5] This provides a valuable alternative for process development and optimization.

Process Safety: A Core Principle

Throughout the development and scale-up of any chemical synthesis, a rigorous approach to process safety is non-negotiable.[6] Key considerations for the described syntheses include:

  • Hazardous Reagents: Sodium tert-butoxide is a self-heating solid that reacts violently with water and causes severe burns.[7][8][9][10][11] It must be handled under an inert atmosphere in a dry environment, with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The Buchwald-Hartwig amination can be exothermic. On a large scale, the rate of addition of reagents must be carefully controlled, and adequate cooling capacity must be ensured to prevent thermal runaway.

  • Hydrogenation: Asymmetric reductive amination may involve the use of hydrogen gas under pressure, which carries a risk of fire or explosion. The reaction should be conducted in a properly rated reactor with appropriate safety features.

  • Enzyme Handling: While generally considered low-hazard, some individuals may develop sensitization to enzymes with repeated exposure. Appropriate PPE, such as gloves and masks, should be used to minimize contact and inhalation.[12][13][14][15]

A thorough risk assessment should be conducted before commencing any work, especially before scaling up the process.

Experimental Protocols

Strategy 1: Chemo-Enzymatic Synthesis

This route begins with the synthesis of the key ketone intermediate, followed by the enzymatic asymmetric amination.

Part A: Synthesis of 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone

This intermediate is synthesized via a Buchwald-Hartwig amination reaction.

  • Reaction Scheme:

    • 1-(6-chloropyridin-3-yl)ethanone + 4-fluoro-1H-pyrazole → 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone

  • Materials:

    • 1-(6-chloropyridin-3-yl)ethanone

    • 4-fluoro-1H-pyrazole[16][17]

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)[7][8][9][10][11]

    • Toluene, anhydrous

  • Protocol:

    • To a dry, inerted reactor, add 1-(6-chloropyridin-3-yl)ethanone (1.0 eq), 4-fluoro-1H-pyrazole (1.1 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

    • Add anhydrous toluene to the reactor.

    • Slowly add sodium tert-butoxide (2.0 eq) portion-wise, maintaining the internal temperature below 25 °C.

    • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

    • Cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired ketone.

Part B: Asymmetric Amination using Transaminase

  • Materials:

    • 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone

    • Transaminase (e.g., ATA-256 or a suitable equivalent)[12][13][14][15]

    • Isopropylamine (as amine donor)

    • Pyridoxal 5'-phosphate (PLP)

    • Phosphate buffer (e.g., 100 mM, pH 7.5)

    • MTBE (Methyl tert-butyl ether)

  • Protocol:

    • In a temperature-controlled reactor, prepare a solution of phosphate buffer.

    • Add the transaminase enzyme, PLP (1 mM), and isopropylamine (1.0 M).

    • Stir the mixture until all components are dissolved.

    • Add the ketone intermediate (e.g., 50 g/L).

    • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH (e.g., 7.5) for 24 hours, or until HPLC analysis indicates complete conversion.

    • Once the reaction is complete, add MTBE to extract the product.

    • Separate the organic layer and back-extract the aqueous layer with MTBE.

    • Combine the organic layers and proceed to the salt formation step.

Part C: Dihydrochloride Salt Formation

  • Protocol:

    • To the combined organic extracts containing the chiral amine, add a solution of HCl in isopropanol (e.g., 2 M) dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Stir the resulting slurry for 1-2 hours at room temperature.

    • Collect the solid by filtration, wash with fresh MTBE, and dry under vacuum to yield (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride.

Strategy 2: Chemical Synthesis via Asymmetric Reductive Amination

This route follows the same initial step as Strategy 1 to obtain the ketone intermediate.

Part A: Synthesis of 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone

  • Follow the protocol outlined in Strategy 1, Part A.

Part B: Catalytic Asymmetric Reductive Amination

  • Materials:

    • 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone

    • Ammonium trifluoroacetate

    • Ru(OAc)₂((S)-BINAP) or a similar chiral catalyst

    • Methanol

    • Hydrogen gas

  • Protocol:

    • Charge a high-pressure reactor with the ketone intermediate (1.0 eq), ammonium trifluoroacetate (1.5 eq), and the chiral ruthenium catalyst (0.01 eq).

    • Add degassed methanol to the reactor.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen gas (e.g., 0.8 MPa).[5]

    • Heat the reaction to a specified temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by HPLC.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude amine can be purified by chromatography or taken directly to the salt formation step.

Part C: Dihydrochloride Salt Formation

  • Follow the protocol outlined in Strategy 1, Part C.

Data Presentation

Table 1: Comparison of Synthetic Strategies

ParameterChemo-Enzymatic RouteChemical Route (Reductive Amination)
Chirality Source Transaminase EnzymeChiral Ruthenium Catalyst
Enantiomeric Excess Typically >99% ee[3]94% to >99% ee[5]
Reaction Conditions Aqueous, mild temperature and pHOrganic solvent, elevated temperature and pressure
Reagents Isopropylamine, PLPAmmonium salt, H₂, chiral catalyst
Key Advantages High selectivity, green processEstablished chemical method, no enzyme handling
Potential Challenges Enzyme cost and stabilityCatalyst cost, handling of H₂ gas

Visualization

Workflow for Chemo-Enzymatic Synthesis

chemo_enzymatic_workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Asymmetric Amination cluster_2 Part C: Salt Formation & Isolation start 1-(6-chloropyridin-3-yl)ethanone + 4-fluoro-1H-pyrazole buchwald Buchwald-Hartwig Amination start->buchwald ketone 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone buchwald->ketone transaminase Transaminase (ATA) + Isopropylamine ketone->transaminase amine (S)-amine transaminase->amine salt_formation HCl Addition amine->salt_formation product (S)-amine dihydrochloride (Final Product) salt_formation->product

Caption: Chemo-enzymatic synthesis workflow.

Workflow for Chemical Synthesis

chemical_synthesis_workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Asymmetric Reductive Amination cluster_2 Part C: Salt Formation & Isolation start 1-(6-chloropyridin-3-yl)ethanone + 4-fluoro-1H-pyrazole buchwald Buchwald-Hartwig Amination start->buchwald ketone 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanone buchwald->ketone red_amination Asymmetric Reductive Amination (Ru-catalyst, H₂) ketone->red_amination amine (S)-amine red_amination->amine salt_formation HCl Addition amine->salt_formation product (S)-amine dihydrochloride (Final Product) salt_formation->product

References

Troubleshooting & Optimization

Technical Support Center: (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride (CAS No: 1980023-97-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of this compound. As a dihydrochloride salt, its behavior in solution is governed by specific physicochemical principles, which we will explore to help you achieve consistent and successful experimental outcomes.

Section 1: Foundational Concepts & Initial Handling

This section addresses the most common initial queries researchers have when working with a new compound, focusing on the implications of its dihydrochloride salt form.

Q1: I'm starting a new project with this compound. What is the most critical piece of information I should know about its solubility?

A1: The most critical factor is that you are working with a dihydrochloride salt . This salt form is intentionally created to enhance the aqueous solubility of the parent molecule, which is a base.[1][2] The two hydrochloride moieties mean the molecule is protonated at two basic sites, significantly increasing its polarity and favorability for interaction with water molecules.[1]

However, this solubility is highly pH-dependent . The compound will be most soluble in acidic to neutral aqueous solutions where it can remain in its protonated, salt form. As the pH of the solution becomes more alkaline, the compound will be deprotonated, converting back to its less soluble free-base form, which may lead to precipitation.[2][3] Understanding this pH-solubility profile is the key to preventing many common issues.

Q2: What is the recommended solvent for preparing a primary stock solution?

A2: For this compound, the recommended starting solvent is high-purity water (e.g., Milli-Q® or equivalent). Dihydrochloride salts are generally designed for aqueous solubility.[1]

For applications requiring organic solvents or higher concentrations, Dimethyl Sulfoxide (DMSO) is a common alternative. However, it's important to note that dissolving a hydrochloride salt in DMSO can sometimes be slower than in water.

Below is a general guide to solubility in common lab solvents.

SolventExpected SolubilityRationale & Expert Tips
Water Freely SolubleThe ideal starting solvent. The dihydrochloride form is optimized for aqueous dissolution.[1] For best results, use slightly acidic water (pH 4-6) to ensure the compound remains fully protonated.
Phosphate-Buffered Saline (PBS) pH-Dependent; Potentially ProblematicStandard PBS has a pH of ~7.4. At this pH, some deprotonation may occur, potentially leading to reduced solubility or precipitation over time. If using PBS, prepare the stock in water first and then dilute it into the buffer, observing for any cloudiness.
DMSO SolubleA good alternative for high-concentration stocks. Dissolution may be slower than in water. Ensure the DMSO is anhydrous, as absorbed water can affect the stability of the compound in solution.
Ethanol Sparingly SolubleGenerally not recommended for primary stock solutions due to lower polarity compared to water or DMSO. May be used as a co-solvent in specific formulations.

Section 2: Step-by-Step Experimental Protocols

Adhering to a validated protocol is the best way to ensure reproducible results. The following workflows have been designed to address the specific properties of this compound.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the standard procedure for preparing a reliable aqueous stock solution.

Materials:

  • This compound (MW: 279.14 g/mol )[4]

  • High-purity, sterile water

  • Calibrated analytical balance

  • Sterile conical tube or volumetric flask

  • Vortex mixer and/or magnetic stir plate

Procedure:

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = Molarity (mM) × Volume (L) × Molecular Weight (g/mol)

    • Example for 10 mL of a 10 mM stock:

    • Mass = 10 mM × 0.010 L × 279.14 g/mol = 2.79 mg

  • Weigh Compound: Carefully weigh the calculated amount of the compound. Due to potential hygroscopicity of hydrochloride salts, perform this step promptly after removing the compound from storage.[5]

  • Initial Dissolution: Add the weighed compound to your chosen vessel (e.g., a 15 mL conical tube for a 10 mL final volume). Add approximately 80% of the final required volume of water (e.g., 8 mL for a 10 mL final volume).

  • Promote Dissolution: Cap the vessel securely. Vortex vigorously for 30-60 seconds. If any particulates remain, place the vessel on a magnetic stirrer at room temperature. Gentle warming (to 37°C) can be applied to aid dissolution if necessary, but is often not required.

  • Bring to Final Volume: Once the compound is fully dissolved and the solution is clear, add water to reach the final desired volume (e.g., bring the total volume to 10 mL).

  • Final Mixing & Sterilization: Invert the vessel several times to ensure homogeneity. If required for your application, sterile-filter the solution using a 0.22 µm syringe filter compatible with aqueous solutions.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability or at 2-8°C for short-term use.[6]

Troubleshooting Workflow for Solution Preparation

If you encounter issues during dissolution, follow this logical decision tree to identify and solve the problem.

G cluster_start cluster_problem cluster_check_ph cluster_solutions cluster_end start Start: Preparing Aqueous Solution problem Problem Encountered: Solution is cloudy or has visible precipitate. start->problem Observe solution check_ph Is the final buffer/media pH > 7.0? problem->check_ph Diagnose sol_ph Root Cause: pH-induced precipitation of the free base. Solution: 1. Prepare concentrated stock in water. 2. Add stock to final buffer slowly while stirring. 3. Consider a buffer with lower pH if compatible with experiment. check_ph->sol_ph Yes sol_conc Root Cause: Concentration exceeds solubility limit. Solution: 1. Prepare a more dilute solution. 2. Use a co-solvent like DMSO for the primary stock. check_ph->sol_conc No end_node Outcome: Clear, usable solution. sol_ph->end_node sol_conc->end_node

Caption: Troubleshooting workflow for solubility issues.

Section 3: Frequently Asked Questions (FAQs)

This section provides rapid answers to specific problems that researchers may encounter during their experiments.

Q3: I successfully dissolved the compound in water, but it precipitated when I diluted it into my cell culture media (pH 7.4). Why did this happen and how can I fix it?

A3: This is a classic example of pH-dependent solubility. Your initial aqueous stock was likely at a slightly acidic or neutral pH where the dihydrochloride salt is stable. When you introduced it to the buffered environment of your cell culture media at pH 7.4, the higher pH caused the deprotonation of your compound, converting it to the significantly less soluble free base form, which then precipitated out of solution.[3]

Solution:

  • Slow Dilution: Add your aqueous stock solution to the cell culture media drop-wise while gently stirring or swirling. This helps to dissipate localized high concentrations and allows the compound to dissolve more effectively even at a less favorable pH.

  • Intermediate Dilution: Perform a serial dilution. First, dilute the stock into a smaller volume of media, ensure it stays in solution, and then add this to your final culture volume.

  • Consider DMSO Stock: Preparing the initial stock in DMSO can sometimes mitigate this issue, as the DMSO helps to keep the compound solubilized even after dilution into the aqueous media. However, always be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells.

Q4: My solid compound appears clumpy or "gummy." Is it still usable?

A4: This phenomenon is likely due to hygroscopicity, where the compound has absorbed moisture from the air.[5] Hydrochloride salts, being polar, are often susceptible to this. The compound is generally still usable, but this introduces uncertainty in its weight.

Recommendations:

  • Drying: For best results, dry the material under a high vacuum for several hours to remove absorbed water before weighing. This ensures the mass you measure is accurate.

  • Storage: Always store the compound in a desiccator or a tightly sealed container with a desiccant to minimize moisture absorption.

  • Proceed with Caution: If you cannot dry the compound, be aware that your weighed mass will be higher than the actual mass of the active compound, leading to a lower-than-expected stock concentration.

Q5: Can I use sonication or heat to dissolve the compound?

A5: Yes, both are acceptable methods to aid dissolution, but they should be used judiciously.

  • Sonication: A brief period in a sonication bath is an excellent way to break up small agglomerates and accelerate dissolution without adding significant heat.[7]

  • Heating: Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution. However, prolonged exposure to high temperatures should be avoided without specific stability data, as it could potentially degrade the compound. Always allow the solution to return to room temperature to ensure the compound remains in solution before use.

Q6: I'm seeing the "common-ion effect" mentioned for hydrochloride salts. Is this relevant for my experiments?

A6: The common-ion effect can suppress the dissolution of a hydrochloride salt in a solution that already contains a high concentration of chloride ions (e.g., concentrated HCl or high-molarity chloride buffers).[1][5] For most biological experiments where the final chloride concentration is physiological, this effect is negligible. It becomes a consideration primarily in formulation studies or when attempting to dissolve the compound in highly acidic, chloride-rich media. In standard cell culture media or PBS, you are unlikely to encounter issues from this effect.

Section 4: Compound Quick Reference

PropertyValueSource
Full Chemical Name This compound[8]
CAS Number 1980023-97-9[4][6]
Molecular Formula C₁₀H₁₃Cl₂FN₄[8]
Molecular Weight 279.14 g/mol [4]
Appearance Light yellow to yellow solid[6]
Storage Store at 2-8°C for short-term, -20°C for long-term in a dry, dark place.[6]

References

Technical Support Center: Stability of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in solution, providing insights grounded in established chemical principles of its core heterocyclic structures.

Introduction

This compound is a key pharmaceutical intermediate. Understanding its stability in solution is critical for consistent experimental results, whether in early-stage discovery or later-stage formulation development. This guide provides a framework for identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is generally recommended due to its high solubilizing capacity for a wide range of organic molecules. For aqueous-based experiments, it is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to prevent solvent-induced artifacts.

Q2: How should I store stock and working solutions of the compound?

A2: Stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1] Working solutions, especially in aqueous buffers, should be prepared fresh daily. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The main factors influencing the stability of this compound in solution are pH, light, temperature, and the presence of oxidizing agents.[2] The stability of the compound is dictated by the chemical properties of its pyridine and pyrazole rings, as well as the ethanamine dihydrochloride side chain.

Q4: Is the compound susceptible to pH-dependent degradation?

A4: Yes, the pH of the solution can significantly impact the stability of the compound.[3][4] The pyridine ring, being basic, will be protonated at acidic pH, which can influence its electronic properties and susceptibility to degradation. Some pyrazole derivatives have been shown to degrade in alkaline conditions.[5][6] Therefore, it is crucial to work with buffered solutions and to determine the optimal pH range for your specific application through a pH stability study.

Q5: How does light exposure affect the stability of the compound?

A5: Pyridine-containing compounds can be susceptible to photodegradation.[7][8][9][10] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products.[2] It is recommended to work with solutions in amber vials or to protect them from light, especially during long experiments.

Troubleshooting Guide

Problem 1: Inconsistent results or a gradual loss of compound activity in my assay.

  • Possible Cause: Degradation of the compound in your experimental solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock on the day of the experiment.[1]

    • Control pH: Ensure your experimental medium is buffered and that the pH remains constant throughout your assay. The pH can influence the ionization state and stability of the compound.[4]

    • Minimize Light Exposure: Protect your solutions from light by using amber tubes or covering your experimental setup with aluminum foil.[2]

    • Conduct a Time-Course Stability Study: To confirm degradation, incubate the compound in your experimental buffer under the exact assay conditions (temperature, light, etc.). Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC or LC-MS.

Problem 2: Appearance of new, unexpected peaks in my HPLC/LC-MS analysis over time.

  • Possible Cause: Formation of one or more degradation products.

  • Troubleshooting Steps:

    • Review Storage and Handling: Confirm that stock solutions have been stored properly at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles.[1]

    • Perform Forced Degradation Studies: To preliminarily identify the nature of the degradants, you can perform forced degradation (stress testing) studies.[11][12] This involves intentionally degrading the compound under various conditions to see if the unknown peaks match those produced under specific stresses.

      • Acid/Base Hydrolysis: Incubate the compound in mild acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Pyrazole derivatives can be susceptible to hydrolysis, especially under basic conditions.[5][6]

      • Oxidation: Treat the compound with a mild oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

      • Photolysis: Expose a solution of the compound to a controlled light source (UV or fluorescent). Pyridine moieties are known to be susceptible to photodegradation.[7][8][9][10]

      • Thermal Stress: Heat a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Analyze by LC-MS: Use LC-MS to determine the mass of the unknown peaks. This information can provide clues to the structure of the degradation products.

Problem 3: Precipitation of the compound in my aqueous experimental buffer.

  • Possible Cause: The compound, as a dihydrochloride salt, should have good aqueous solubility. However, precipitation can occur due to:

    • High Concentration: The concentration in your working solution may exceed its solubility limit in that specific buffer.

    • pH Shift: The pH of your buffer may be close to the pKa of the amine, leading to the formation of the less soluble free base.

    • Common Ion Effect: High salt concentrations in your buffer could reduce the solubility of the hydrochloride salt.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Before conducting experiments, determine the kinetic solubility of the compound in your specific buffer.

    • Adjust pH: Ensure the pH of your buffer is sufficiently acidic to keep the amine groups fully protonated. Most simple alkylamines have pKa's in the range of 9.5 to 11.0.[13]

    • Lower Compound Concentration: If possible, lower the final concentration of the compound in your assay.

    • Use a Co-solvent: If the experimental system allows, a small percentage of a water-miscible organic solvent like ethanol or PEG 400 may help maintain solubility.

Experimental Protocols

Protocol 1: General Workflow for Assessing Solution Stability

This workflow provides a systematic approach to evaluating the stability of this compound in a specific solution.

  • Preparation of Stock Solution:

    • Dissolve the compound in DMSO to a final concentration of 10-50 mM.

    • Aliquot into single-use vials and store at -80°C.

  • Preparation of Working Solution:

    • Dilute the stock solution in the test buffer (e.g., PBS, cell culture media) to the final experimental concentration.

    • Ensure the final DMSO concentration is below 0.5%.

  • Incubation:

    • Incubate the working solution under the intended experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately quench any potential degradation by freezing the sample at -80°C or by adding an equal volume of a strong solvent like acetonitrile and storing at 2-8°C until analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

    • Monitor the peak area of the parent compound and look for the appearance of any new peaks.

  • Data Evaluation:

    • Plot the percentage of the parent compound remaining versus time.

    • A loss of >10% of the parent compound over the experimental duration may indicate significant instability.

Visualization of Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (DMSO, -80°C) Working Prepare Working Solution (Test Buffer) Stock->Working Dilute Incubate Incubate under Experimental Conditions Working->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Evaluate Evaluate Data (% Remaining vs. Time) Analyze->Evaluate Stable <10% Degradation: Proceed with Experiment Evaluate->Stable Stable Unstable >10% Degradation: Troubleshoot/Optimize Evaluate->Unstable Unstable

Caption: Workflow for assessing the stability of a compound in solution.

Data Summary

While specific degradation kinetics for this compound are not publicly available, the following table summarizes general stability considerations for its core moieties based on the literature.

MoietyStress ConditionGeneral Stability ObservationsPotential Degradation Products
Pyridine Ring Photolysis (UV/Light)Susceptible to degradation, especially under acidic conditions.[7]Hydroxylated pyridines, ring-opened products (e.g., succinic acid).[10]
Acid/Base HydrolysisGenerally stable, but reactivity can be influenced by substituents.[14]Dependent on specific structure.
Pyrazole Ring Acid/Base HydrolysisGenerally stable, but some ester derivatives show rapid hydrolysis at pH 8.[5][6]Hydrolyzed pyrazole derivatives (e.g., pyrazol-ols).[5]
OxidationThe pyrazole ring itself is relatively stable to oxidation.Dependent on substituents.
Ethanamine Dihydrochloride pHThe protonated amine is generally stable. At higher pH, conversion to the free base occurs, which may be less soluble and more susceptible to oxidation.Oxidative deamination products.

References

Technical Support Center: Synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The target molecule is a key pharmaceutical intermediate, and its synthesis requires careful control of reaction conditions to minimize side reactions and ensure high purity.[1][2]

Troubleshooting Guide: Common Side Reactions & Impurities

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Q1: My initial nucleophilic aromatic substitution (SNAr) step to couple 4-fluoro-1H-pyrazole with the pyridine core is low-yielding. What are the likely causes and how can I fix it?

Answer: A low yield in the SNAr step is a common challenge, typically stemming from insufficient activation of the pyridine ring, a poor leaving group, or suboptimal reaction conditions.

Underlying Causes & Solutions:

  • Inadequate Ring Activation: The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack, but this reactivity is greatly enhanced by the presence of electron-withdrawing groups (EWGs). The key intermediate is often a 6-halonicotinonitrile or a related derivative where the nitrile group activates the C6 position for substitution.

    • Causality: The EWG at C3 (like a nitrile) stabilizes the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at C6, lowering the activation energy of the rate-determining step.[3][4]

    • Troubleshooting: Ensure your starting material, such as 6-chloro- or 6-fluoronicotinonitrile, is of high purity. If the activation is still insufficient, consider converting the pyridine nitrogen to a pyridinium salt, which dramatically increases its electrophilicity and can accelerate the rate of substitution.[5][6]

  • Leaving Group Efficiency: For SNAr reactions on pyridine rings, the typical halide reactivity order is F > Cl > Br > I.[5]

    • Causality: The rate-determining step is the nucleophilic attack, not the departure of the leaving group. A more electronegative atom like fluorine enhances the electrophilicity of the carbon atom it's attached to, making it more susceptible to attack.

    • Troubleshooting: If you are using a 6-chloro or 6-bromo pyridine derivative and experiencing low yields, switching to a 6-fluoro analogue can significantly improve the reaction rate. However, this must be balanced with the cost and availability of the starting material.

  • Reaction Conditions:

    • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is required to deprotonate the pyrazole, forming the nucleophile. Incomplete deprotonation will result in a stalled reaction. Use freshly opened or properly stored base.

    • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they can solvate the cation of the base and the intermediate complex without interfering with the nucleophile.

    • Temperature: These reactions can be sensitive to temperature. While some may proceed at room temperature, others require heating (e.g., 80-120 °C) to overcome the activation energy barrier.[5] Monitor the reaction by TLC or LC-MS to avoid thermal decomposition at elevated temperatures.

Q2: I am observing a significant regioisomeric impurity. How can I improve the selectivity of the pyrazole substitution?

Answer: The formation of regioisomers, where the pyrazole attaches at the wrong position on the pyridine ring or through the wrong nitrogen on the pyrazole, is a critical issue.

Underlying Causes & Solutions:

  • Incorrect Pyridine Regiochemistry: Nucleophilic attack on an unsubstituted pyridine ring is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[3][5]

    • Causality: The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack is at C2 or C4, providing significant stabilization. This is not possible for an attack at C3 (meta).[3]

    • Troubleshooting: The synthesis is designed to exploit this. By starting with a 6-halopyridine derivative that has an activating group at C3 (e.g., -CN), the C6 position becomes the most electrophilic and susceptible to substitution. Ensure your starting material is the correct regioisomer.

  • Incorrect Pyrazole Tautomer/Regiochemistry: 4-Fluoro-1H-pyrazole has two nitrogen atoms. While N1 is typically the site of substitution, reaction at N2 can occur, leading to the formation of 6-(4-fluoro-2H-pyrazol-2-yl)pyridine isomers.

    • Causality: The relative nucleophilicity of the two pyrazole nitrogens can be influenced by the reaction conditions and the nature of the counter-ion.

    • Troubleshooting: This side reaction is often controlled by the choice of base and solvent. Using a strong base to fully deprotonate the pyrazole often favors the thermodynamically more stable N1-substituted product. Careful characterization (e.g., by 2D NMR) of the product is essential to confirm the correct connectivity.

Q3: The final chiral amine product shows enantiomeric impurity (the (R)-enantiomer). What are the best strategies to ensure high enantiopurity?

Answer: Achieving high enantiomeric excess (>99% ee) is crucial for pharmaceutical intermediates. The presence of the unwanted (R)-enantiomer can arise from the method used to introduce the chiral center.

Underlying Causes & Solutions:

  • Asymmetric Synthesis vs. Resolution: The chiral amine can be introduced via asymmetric reduction of a ketone precursor or by enzymatic transamination.

    • Asymmetric Hydrogenation: This method uses a chiral catalyst (often based on Ruthenium or Iridium) to reduce the ketone 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one. The success of this reaction is highly dependent on the choice of chiral ligand and reaction conditions.[7][8] Catalyst poisoning by the pyridine nitrogen can be a challenge, sometimes requiring the use of additives or specific catalyst systems designed for heteroaromatic ketones.[8]

    • Chemo-enzymatic Synthesis: A highly effective green chemistry approach involves the use of an amine transaminase (ATA) enzyme.[9] These enzymes can exhibit extremely high enantioselectivity (>99% ee).[9]

    • Troubleshooting:

      • Optimize Asymmetric Hydrogenation: Screen different chiral ligands and reaction conditions (pressure, temperature, solvent). Ensure the ketone starting material is free of impurities that could poison the catalyst.

      • Employ Enzymatic Resolution: If asymmetric synthesis is problematic, consider a chemo-enzymatic approach. This involves the oxidation of the corresponding alcohol followed by a transaminase-catalyzed reaction, which has been reported to give excellent yields and enantiopurity.[9]

      • Chiral Resolution: As a classical but less efficient alternative, the racemic amine can be synthesized and then resolved using a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts that can be separated by crystallization.

MethodTypical ee (%)AdvantagesDisadvantages
Asymmetric Hydrogenation 90 - >99High throughput, directCatalyst screening required, potential for poisoning
Enzymatic Transamination >99Extremely high selectivity, greenEnzyme cost/availability, specific conditions
Classical Resolution VariableWell-established techniqueMax 50% yield, often labor-intensive

Visualizing the Synthetic Pathway & Side Reactions

The following diagrams illustrate the intended synthetic route and a key potential side reaction.

Synthetic_Pathway cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Asymmetric Reduction cluster_3 Step 4: Salt Formation A 6-Chloronicotinonitrile C 6-(4-Fluoro-1H-pyrazol-1-yl)nicotinonitrile A->C NaH, DMF B 4-Fluoro-1H-pyrazole B->C D Ketone Intermediate C->D 1. MeMgBr 2. H3O+ E (S)-Alcohol D->E Chiral Catalyst, H2 F (S)-Amine (Free Base) E->F Activation & Amination G Final Dihydrochloride Salt F->G HCl in IPA Side_Reaction cluster_main Desired Reaction (N1 Attack) cluster_side Side Reaction (N2 Attack) Pyridine 6-Chloronicotinonitrile Product Desired Product Pyridine->Product Side_Product Isomeric Impurity Pyridine->Side_Product Pyrazole 4-Fluoro-1H-pyrazole Base Base (e.g., NaH) N1_Anion Pyrazole Anion (N1) Base->N1_Anion Deprotonation N2_Anion Pyrazole Anion (N2) Base->N2_Anion Deprotonation N1_Anion->Product N2_Anion->Side_Product

References

Technical Support Center: Optimization of Reaction Conditions for (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the synthesis and optimization of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. This molecule is a critical pharmaceutical intermediate, and its efficient, stereoselective synthesis is paramount.[1][2] This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices.

I. Synthetic Strategy Overview

The synthesis of this chiral amine dihydrochloride is a multi-step process, typically involving two key transformations followed by salt formation. The primary challenge lies in achieving high yield in the C-N coupling step and high enantioselectivity in the creation of the chiral center.

G cluster_0 Part 1: Core Assembly cluster_1 Part 2: Side Chain & Chirality cluster_2 Part 3: Final Product A Starting Materials (e.g., 5-Bromo-2-chloropyridine, 4-Fluoro-1H-pyrazole) B Step 1: Buchwald-Hartwig C-N Coupling A->B Pd Catalyst Ligand, Base C Intermediate 1 6-(4-Fluoro-1H-pyrazol-1-yl)nicotinonitrile B->C D Step 2: Grignard Reaction C->D MgBr-Et₂O E Intermediate 2 1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one D->E F Step 3: Asymmetric Synthesis of Chiral Amine E->F Chiral Catalyst or Enzyme (e.g., ATA) G (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine (Free Base) F->G >99% ee H Step 4: Dihydrochloride Salt Formation G->H I Final Product (S)-...ethanamine dihydrochloride H->I HCl in Solvent Crystallization

Caption: A typical synthetic workflow for the target molecule.

II. Troubleshooting and FAQs

This section addresses common issues encountered during synthesis, providing explanations and actionable solutions.

Section 1: Buchwald-Hartwig C-N Coupling Issues

The coupling of 4-fluoro-1H-pyrazole with a halogenated pyridine is a crucial step. The Buchwald-Hartwig amination is a powerful method for this transformation, but it is sensitive to several parameters.[3]

Q1: My Buchwald-Hartwig coupling reaction shows low or no conversion of the starting aryl halide. What are the likely causes?

A1: This is a common issue that can typically be traced to the catalyst system, reaction conditions, or starting material quality.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate strongly to the palladium center, inhibiting catalytic activity.[4] Using sterically hindered phosphine ligands can mitigate this. Also, ensure your palladium source (e.g., Pd₂(dba)₃) is fresh, as oxidative degradation can reduce its activity.

  • Ligand Choice: The choice of ligand is critical. For electron-deficient pyridines and N-heterocycles, bulky, electron-rich phosphine ligands are often required. See the table below for recommended starting points.

  • Base Strength: The base must be strong enough to deprotonate the pyrazole but not so strong as to cause side reactions. K₂CO₃ or Cs₂CO₃ are often effective. K₃PO₄ can also be a good choice. The base must be anhydrous and finely powdered to ensure sufficient surface area.

  • Solvent: The solvent must be anhydrous and deoxygenated. Toluene, dioxane, and DMF are common choices. Traces of water can hydrolyze the catalyst and phosphine ligands.

  • Pyrazole N-H Activity: The unprotected N-H on the pyrazole can participate in the reaction, potentially leading to oligomerization or side products.[5] While the reaction often proceeds without protection, if you observe complex mixtures, consider protecting the pyrazole with a group like trityl, which can be removed later.[6]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling

ParameterRecommended LigandRecommended BaseSolventTemperature (°C)
Option 1 XantphosCs₂CO₃Dioxane100-110
Option 2 tBuDavePhosK₃PO₄Toluene100-110
Option 3 RuPhosK₂CO₃t-Amyl Alcohol100-110

Data synthesized from principles of modern cross-coupling reactions.[3][7]

Q2: I am observing significant hydrodehalogenation of my pyridine starting material. How can I prevent this?

A2: Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled. It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the amide complex.[3]

  • Increase Steric Hindrance: Switching to a bulkier ligand (e.g., from Xantphos to tBuXPhos) can favor reductive elimination over side reactions.

  • Lower Reaction Temperature: If the reaction is proceeding but giving the side product, try lowering the temperature slightly (e.g., from 110°C to 95°C) and extending the reaction time. This can sometimes change the selectivity.

  • Check for Hydrogen Sources: Ensure your solvent and reagents are free from potential hydrogen sources. While often arising from the catalyst cycle, external sources can exacerbate the issue.

G Start Low Yield in Buchwald-Hartwig Coupling Q1 Is the Aryl Halide Consumed? Start->Q1 A1_Yes Check for Hydro- dehalogenation Side Product Q1->A1_Yes Yes A1_No Reaction Stalled. Investigate Catalyst System. Q1->A1_No No Q2 Is Hydrodehalogenation Observed? A1_Yes->Q2 A1_No_Sol Verify Catalyst/Ligand Quality Ensure Anhydrous/O₂-free Optimize Base/Solvent A1_No->A1_No_Sol A2_Yes Optimize Ligand/Temp. - Use Bulkier Ligand - Lower Temperature Q2->A2_Yes Yes A2_No Decomposition or Other Side Reaction. Consider N-Protection. Q2->A2_No No

Caption: Troubleshooting decision tree for C-N coupling.

Section 2: Asymmetric Synthesis of the (S)-ethylamine Moiety

Creating the chiral amine with high enantiomeric excess (ee) is arguably the most critical part of the synthesis. The precursor ketone, 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one, can be converted to the desired (S)-amine via several methods.

Q3: My asymmetric reductive amination gives low enantiomeric excess (ee). How can I improve it?

A3: Low ee in metal-catalyzed asymmetric reductive amination is often related to the catalyst, ligand, and reaction parameters.[8]

  • Catalyst/Ligand System: The choice of the chiral ligand is paramount. Ru- and Ir-based catalysts with chiral phosphine ligands are commonly used.[9][10] Ensure the ligand is enantiomerically pure.

  • Hydrogen Pressure: For hydrogenations, pressure can significantly impact both rate and selectivity. Screen a range of H₂ pressures (e.g., 20-60 bar).

  • Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the temperature often increases enantioselectivity, albeit at the cost of reaction rate.

  • Amine Source: The choice of ammonia equivalent (e.g., NH₄OAc, NH₃ in an alcohol) can influence the outcome.[8] The concentration is also key; high concentrations of ammonia may be required to favor imine formation.[11]

Q4: I am considering a biocatalytic approach using a transaminase (ATA). What are the advantages and key optimization parameters?

A4: Biocatalysis offers a greener and often more selective alternative to traditional chemical methods.[12] Amine transaminases (ATAs) can produce chiral amines from ketones with very high enantioselectivity.[13]

  • Advantages:

    • Exceptional Selectivity: ATAs frequently provide >99% ee.[12]

    • Mild Conditions: Reactions are run in aqueous buffers at or near room temperature.

    • Green Chemistry: Avoids the use of heavy metals and high-pressure hydrogenation.

  • Key Parameters for Optimization:

    • Enzyme Selection: Screening a panel of ATAs is crucial to find one with high activity and selectivity for your specific ketone substrate.

    • Amine Donor: Isopropylamine is a common and efficient amine donor. The equilibrium is driven by the removal of the acetone byproduct.

    • pH: Enzyme activity is highly pH-dependent. Most ATAs have an optimal pH in the range of 7.5-9.0.

    • Cofactor: ATAs require pyridoxal 5'-phosphate (PLP) as a cofactor. Ensure it is added to the reaction mixture at the recommended concentration.

    • Substrate Loading: High substrate concentrations can lead to enzyme inhibition. A typical starting point is 10-50 g/L.

Table 2: Comparison of Chiral Synthesis Strategies

MethodProsConsKey Optimization Parameters
Asymmetric Reductive Amination Broad substrate scope, well-established.Requires screening of expensive ligands/catalysts, high-pressure equipment.Ligand, temperature, H₂ pressure, solvent.
Biocatalysis (ATA) Extremely high ee (>99%), mild aqueous conditions, green.[12]Requires enzyme screening, potential for substrate inhibition.Enzyme choice, pH, amine donor, temperature.
Diastereomeric Salt Resolution Classical, robust method for scale-up.[14]Yield is theoretically limited to 50% without a racemization step, requires screening of resolving agents and solvents.Chiral acid, solvent, crystallization temperature.
Section 3: Purification and Dihydrochloride Salt Formation

The final steps involve isolating the pure free amine and converting it to the stable, crystalline dihydrochloride salt.

Q5: The free amine product is difficult to purify by column chromatography. Are there alternative methods?

A5: Chiral amines can be challenging to purify via standard silica gel chromatography due to their basicity, which causes tailing.

  • Acid/Base Extraction: A simple and effective method is an aqueous workup. Dissolve the crude product in a water-immiscible solvent (e.g., EtOAc, DCM) and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH >10 and re-extract the pure free amine back into an organic solvent.

  • Boc Protection: If the amine is still impure, you can protect it with a Boc group (di-tert-butyl dicarbonate). The resulting Boc-protected amine is much less polar and non-basic, making it easy to purify on silica gel. The Boc group can then be cleanly removed with HCl in a solvent like dioxane, which directly yields the desired hydrochloride salt.[15]

Q6: I am having trouble crystallizing the final dihydrochloride salt. It either oils out or remains amorphous.

A6: Crystallization is highly dependent on solvent, concentration, and temperature.

  • Solvent System: The key is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include isopropanol (IPA), ethanol, or mixtures like IPA/MTBE or EtOH/Heptane.

  • HCl Source: Use anhydrous HCl. This can be a solution of HCl in a solvent like dioxane, isopropanol, or diethyl ether. Using aqueous HCl can introduce water, which often hinders crystallization.[16]

  • Procedure:

    • Dissolve the pure free amine in a suitable solvent (e.g., IPA).

    • Slowly add 2.0-2.2 equivalents of an anhydrous HCl solution.

    • Stir at room temperature. If no precipitate forms, you can try adding an anti-solvent (like MTBE or heptane) dropwise until turbidity is observed.

    • Cool the mixture slowly (e.g., to 0-5°C) to promote crystal growth.

    • If it still oils out, try re-dissolving at a higher temperature and allowing it to cool very slowly without stirring (annealing). Seeding with a small crystal from a previous batch can also be very effective.

Q7: How do I confirm the enantiomeric purity of my final product?

A7: Chiral HPLC or SFC (Supercritical Fluid Chromatography) are the standard methods.[17]

  • Method Development: You will need a chiral stationary phase (CSP). Columns based on derivatized cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points.

  • Mobile Phase: For HPLC, a normal-phase mobile phase (e.g., heptane/ethanol with a small amount of an amine additive like diethylamine) is typically used for the free base. For the hydrochloride salt, SFC using CO₂/Methanol is often highly effective and avoids the solubility issues of salts in normal-phase eluents.[17]

  • Analysis: The two enantiomers will have different retention times, allowing for the calculation of the enantiomeric excess (ee) by integrating the peak areas.

III. Detailed Experimental Protocols

The following protocols are optimized starting points. Researchers should perform their own optimization based on their specific equipment and reagent quality.

Protocol 1: Chemoenzymatic Synthesis of (S)-Amine using a Transaminase (ATA)

This protocol is adapted from established green chemistry principles for amine synthesis.[12]

  • Reaction Setup: To a jacketed reactor, add potassium phosphate buffer (100 mM, pH 8.0).

  • Reagents: Add pyridoxal 5'-phosphate (PLP) (1 mM), the selected Amine Transaminase (e.g., ATA-256 or a similar screened enzyme), and D-Alanine or Isopropylamine (as the amine donor, 5-10 equivalents).

  • Substrate Addition: Begin stirring and add the ketone precursor, 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-one (1.0 eq), dissolved in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 5-10% v/v).

  • Reaction: Maintain the temperature at 30-40°C and stir for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Workup: Once the reaction is complete, extract the product. Add methyl tert-butyl ether (MTBE) to the reaction mixture and adjust the pH to >10 with 2M NaOH. Separate the organic layer. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-amine free base.

  • Purity Check: Analyze the crude product for chemical purity (HPLC) and enantiomeric excess (chiral HPLC). The ee should be >99%.

Protocol 2: Dihydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude (S)-amine free base (1.0 eq) in isopropanol (IPA, ~5-10 volumes). Filter if necessary to remove any insoluble material.

  • Acidification: To the stirred solution, slowly add a 4M solution of HCl in dioxane (2.1 equivalents) at room temperature. A white precipitate should begin to form.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours. Then, cool the mixture to 0-5°C and stir for an additional 1-2 hours.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by MTBE or heptane.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[18]

IV. References

  • Wetzl, D. et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem. --INVALID-LINK--

  • TargetMol (2023). This compound. --INVALID-LINK--

  • Reddy, V. R. et al. (2021). Green One‐Pot Chemo‐Enzymatic Synthesis of a Key Chiral Amine Intermediate: Useful to Pralsetinib Synthesis. ChemistrySelect. --INVALID-LINK--

  • Zhang, X. et al. (2019). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Contente, M. L. et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. --INVALID-LINK--

  • Ramachandran, P. V. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. --INVALID-LINK--

  • Ye, Z. et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. --INVALID-LINK--

  • Cai, D. et al. (2004). Asymmetric reductive amination of ketones. Google Patents (US20040147762A1). --INVALID-LINK--

  • MedKoo Biosciences (2023). This compound. --INVALID-LINK--

  • Powers, D. G. et al. (2017). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. ACS Central Science. --INVALID-LINK--

  • Carmen, N. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. --INVALID-LINK--

  • Lee, J. Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. --INVALID-LINK--

  • Lee, J. Y. et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. --INVALID-LINK--

  • Sun-shinechem (2023). (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine. --INVALID-LINK--

  • Hoffman, R. E. (2008). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Journal of Liquid Chromatography & Related Technologies. --INVALID-LINK--

  • Khlebnikov, V. (2017). Response to: Why is the product not forming in buchwald coupling.... ResearchGate. --INVALID-LINK--

  • Wikipedia (2023). Buchwald–Hartwig amination. --INVALID-LINK--

  • Bisht, R. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. --INVALID-LINK--

  • Dubowchik, G. M. et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Shaw, S. A. et al. (2006). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society. --INVALID-LINK--

  • ChemicalBook (2023). (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine. --INVALID-LINK--

  • CymitQuimica (2023). (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine hydrochloride. --INVALID-LINK--

  • Afonso, C. A. M. et al. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. --INVALID-LINK--

  • Organic Chemistry Portal (2023). Search results for: buchwald-hartwig coupling. --INVALID-LINK--

  • BOC Sciences (2023). Chiral Resolution and Separation Services. --INVALID-LINK--

  • PubChem (2023). This compound. --INVALID-LINK--

  • BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. --INVALID-LINK--

  • Pharmaffiliates (2023). (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine Hydrochloride. --INVALID-LINK--

  • PrecisionFDA (2023). 1-(6-(4-FLUORO-1H-PYRAZOL-1-YL)PYRIDIN-3-YL)ETHAN-1-AMINE. --INVALID-LINK--

  • Anjali Labs (2023). (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-ylethanamine hydrochloride. --INVALID-LINK--

  • Maldonado, E. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. --INVALID-LINK--

  • Ryabova, A. et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. --INVALID-LINK--

  • Zhang, H. et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry. --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of poor aqueous solubility in pyrazole derivatives. As a cornerstone scaffold in modern drug discovery, pyrazoles are lauded for their metabolic stability and versatile biological activity.[1][2][3] However, their often-hydrophobic nature can present a major hurdle in formulation development, limiting bioavailability and therapeutic efficacy.[4][5]

This guide is structured to provide you, our fellow researchers and drug development professionals, with both foundational knowledge and actionable troubleshooting strategies. We will move from frequently asked questions to in-depth technical guides, explaining not just what to do, but why a particular approach is scientifically sound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions that often arise when a promising pyrazole derivative demonstrates solubility issues.

Q1: Why is my pyrazole derivative poorly soluble in water?

A1: The aqueous solubility of a pyrazole derivative is a multifactorial issue rooted in its molecular structure.[4][6] Key contributing factors include:

  • The Pyrazole Ring: The aromatic nature of the pyrazole ring itself can contribute to low aqueous solubility.[6] While it contains nitrogen atoms capable of hydrogen bonding, the overall structure can be quite rigid and hydrophobic.[6][7]

  • Substituents: The nature of the groups attached to the pyrazole core is paramount.[4] Non-polar, lipophilic substituents (e.g., phenyl rings, long alkyl chains) will significantly decrease water solubility. Conversely, polar functional groups like hydroxyls, amines, or carboxylic acids can enhance it.[4][8]

  • Crystal Lattice Energy: Strong intermolecular forces in the solid state, such as hydrogen bonding and π-π stacking between pyrazole rings, lead to a highly stable crystal lattice.[6] A significant amount of energy is required for solvent molecules to break this lattice apart, resulting in low solubility.

Q2: I'm seeing my compound "crash out" during the aqueous workup of my reaction. What's happening?

A2: This is a classic sign of poor aqueous solubility. When you mix your reaction's organic solvent with an aqueous solution for extraction, you are drastically changing the polarity of the environment. The pyrazole derivative, being poorly soluble in water, precipitates out of the solution.[6] This is a common challenge that can be addressed by modifying the workup conditions.[6]

Q3: Can I just heat the solution to dissolve my compound?

A3: While increasing the temperature generally enhances the solubility of solids in liquids, this is often a temporary solution and may not be suitable for creating a stable formulation.[6][9] The compound is likely to precipitate back out as the solution cools. However, heating can be a useful technique during processes like recrystallization or when preparing a solution for immediate use in an experiment.[6]

Q4: What are the main strategies I should consider to improve the solubility of my pyrazole derivative?

A4: There are several well-established techniques to enhance the aqueous solubility of poorly soluble compounds.[10][11][12] The primary approaches can be categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the solid drug. Key techniques include particle size reduction (micronization, nanosuspension), and crystal engineering (amorphous forms, co-crystals, solid dispersions).[10]

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. This includes salt formation, pH adjustment, and complexation.[10][12]

  • Use of Excipients: This involves adding other substances (excipients) to the formulation to aid in solubilization.[13][14] Common methods include the use of co-solvents, surfactants (which form micelles), and cyclodextrins.[11][12]

The best strategy depends on the specific properties of your pyrazole derivative, the desired dosage form, and the intended application.[10]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance on implementing the most effective solubility enhancement techniques for pyrazole derivatives.

Troubleshooting Issue 1: Basic Pyrazole Derivative Insoluble at Neutral pH

Underlying Cause: Many pyrazole derivatives are weakly basic due to the nitrogen atoms in the ring.[6] At neutral pH, they exist in their free, un-ionized form, which is often less soluble.

Solution: pH Modification and Salt Formation

By lowering the pH of the aqueous medium, you can protonate the basic nitrogen on the pyrazole ring, forming a more soluble salt.[6][15] This is a highly effective and widely used strategy.[15][16]

Workflow for Solubility Enhancement via pH Adjustment

ph_adjustment_workflow start Start: Insoluble Pyrazole Derivative prepare_suspension Prepare an aqueous suspension of the pyrazole derivative. start->prepare_suspension add_acid Titrate with a dilute acid (e.g., 0.1M HCl) while stirring. prepare_suspension->add_acid monitor_ph Monitor pH and visual clarity continuously. add_acid->monitor_ph monitor_ph->add_acid Still Insoluble endpoint Endpoint: Compound dissolves, solution becomes clear. monitor_ph->endpoint determine_ph Record the pH at which dissolution occurs. endpoint->determine_ph Dissolution Achieved formulate_buffer Formulate a buffer system to maintain this acidic pH. determine_ph->formulate_buffer end Result: Stable, Soluble Formulation formulate_buffer->end

Caption: Workflow for pH-based solubility enhancement.

Detailed Protocol: Salt Formation for Improved Aqueous Solubility
  • Determine pKa: If not already known, determine the pKa of your pyrazole derivative experimentally or through in-silico prediction. This is crucial for selecting an appropriate salt former.

  • Select a Counterion: Choose a pharmaceutically acceptable acid to form the salt. The choice depends on the pKa of your compound. A general rule is that the pKa of the acid should be at least 2-3 units lower than the pKa of your basic pyrazole.

  • Stoichiometric Reaction: Dissolve your pyrazole derivative in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add Counterion: Add a stoichiometric equivalent of the selected acid, also dissolved in a suitable solvent.

  • Induce Crystallization: Stir the mixture. The salt will often precipitate. If not, crystallization can be induced by cooling, adding an anti-solvent, or seeding.

  • Isolate and Dry: Collect the resulting salt by filtration and dry it under vacuum.

  • Characterize and Test: Confirm salt formation using techniques like DSC, PXRD, and FTIR. Crucially, measure the aqueous solubility of the new salt form and compare it to the original free base.

Troubleshooting Issue 2: Compound is Non-Ionizable or pH Modification is Not Feasible

Underlying Cause: Not all pyrazole derivatives have a conveniently ionizable group, or the required pH for solubilization may be too extreme for a final formulation. In these cases, altering the solid-state properties is a powerful alternative.

Solution 1: Amorphous Solid Dispersions (ASDs)

An ASD involves dispersing the drug in an amorphous form within a carrier, usually a hydrophilic polymer.[17][18] The amorphous state has higher free energy than the crystalline state, leading to increased aqueous solubility and dissolution rates.[18]

Workflow for Creating an Amorphous Solid Dispersion

asd_workflow start Start: Poorly Soluble Crystalline Pyrazole selection Select Polymer Carrier (e.g., PVP, HPMC, Soluplus®) and Solvent System start->selection dissolution Dissolve both Pyrazole and Polymer in the solvent selection->dissolution spray_drying Spray Drying dissolution->spray_drying hot_melt Hot-Melt Extrusion dissolution->hot_melt collection Collect the Solid Dispersion Powder spray_drying->collection hot_melt->collection characterization Characterize for Amorphous Nature (PXRD, DSC) and Performance (Dissolution Testing) collection->characterization end Result: Amorphous Solid Dispersion with Enhanced Solubility characterization->end

Caption: Key methods for preparing amorphous solid dispersions.

Detailed Protocol: Preparation of an ASD via Solvent Evaporation (Spray Drying)
  • Polymer and Solvent Selection: Choose a suitable polymer carrier.[19][20] Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or specialized polymers like Soluplus®.[13] Select a volatile organic solvent in which both your pyrazole derivative and the polymer are soluble.

  • Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight). The optimal ratio must be determined experimentally.

  • Spray Drying: Atomize the solution into a hot air stream. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.

  • Collection: The dried particles are separated from the air stream, typically by a cyclone separator.

  • Characterization:

    • Powder X-Ray Diffraction (PXRD): The absence of sharp peaks (a "halo" pattern) confirms the amorphous nature of the dispersion.

    • Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) indicates a homogenous amorphous system.

    • Dissolution Testing: Perform dissolution studies to quantify the improvement in solubility and dissolution rate compared to the crystalline drug.

Solution 2: Co-Crystallization

A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a co-former (another solid compound) are held together by non-ionic interactions, typically hydrogen bonds.[21][22][23] Choosing a highly soluble co-former can dramatically increase the solubility of the resulting co-crystal.[21][22][24]

Detailed Protocol: Co-Crystal Screening via Liquid-Assisted Grinding
  • Co-former Selection: Select a range of pharmaceutically acceptable co-formers. These are typically small molecules with hydrogen bond donor/acceptor groups (e.g., carboxylic acids, amides).

  • Grinding: Place a stoichiometric amount of your pyrazole derivative and the chosen co-former (e.g., 1:1 molar ratio) in a milling jar with a grinding ball.

  • Add Solvent: Add a very small amount of a solvent (a few microliters). The solvent acts as a catalyst for the molecular rearrangement into the co-crystal structure.

  • Mill: Mill the mixture for a set period (e.g., 30-60 minutes).

  • Analysis: Analyze the resulting solid by PXRD. The appearance of a new, unique diffraction pattern (different from either starting material) is strong evidence of co-crystal formation.

  • Solubility Measurement: For promising co-crystals, scale up the synthesis and measure their aqueous solubility to assess the degree of improvement.

Troubleshooting Issue 3: Standard Methods Provide Insufficient Enhancement

Underlying Cause: For extremely "brick-dust" like compounds, even the above methods may not achieve the desired solubility. Here, more advanced formulation strategies are required.

Solution: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26][27] They can encapsulate poorly soluble "guest" molecules, like a pyrazole derivative, forming an inclusion complex where the hydrophobic part of the guest is shielded inside the CD cavity.[10] This complex has a hydrophilic exterior and is therefore much more soluble in water.[26]

Data Snapshot: Potential Solubility Enhancement with Cyclodextrins
TechniqueGuest Molecule ExampleHost CyclodextrinFold Increase in Solubility
Inclusion Complex3-amino-5-methyl pyrazoleβ-CyclodextrinSignificant increase reported[28]
Inclusion ComplexPiroxicam (contains a pyridine ring, similar to some pyrazole bioisosteres)Hydroxypropyl-β-CD~50-fold

Note: Data is illustrative. Actual enhancement depends on the specific drug-CD pair.

Detailed Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[27]

  • Molar Ratio: Determine the molar ratio of the pyrazole derivative to the cyclodextrin (typically 1:1).

  • Form a Paste: Place the cyclodextrin in a mortar and add a small amount of water to form a homogenous paste.

  • Incorporate Drug: Gradually add the pyrazole derivative to the paste and continue triturating (kneading) for an extended period (e.g., 45-60 minutes).

  • Dry: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize and Sieve: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterize and Test: Use techniques like FTIR, DSC, and NMR to confirm complex formation. Measure the aqueous solubility to determine the enhancement factor.

Summary and Recommendations

Overcoming the poor aqueous solubility of pyrazole derivatives is a critical step in their journey from discovery to clinical application. A systematic approach is essential.

decision_tree start Poorly Soluble Pyrazole ionizable Is the compound ionizable (weak base/acid)? start->ionizable ph_mod pH Modification / Salt Formation ionizable->ph_mod Yes solid_state Solid-State Modification ionizable->solid_state No complexation Is solubility still too low? ph_mod->complexation asd Amorphous Solid Dispersion solid_state->asd cocrystal Co-Crystallization solid_state->cocrystal asd->complexation cocrystal->complexation cyclodextrin Cyclodextrin Complexation complexation->cyclodextrin Yes formulation_ok Proceed with Formulation complexation->formulation_ok No cyclodextrin->formulation_ok

Caption: Decision tree for selecting a solubility enhancement strategy.

We recommend starting with the simplest and most cost-effective methods, such as pH modification for ionizable compounds. If these are not viable or sufficient, progress to solid-state modification techniques like amorphous solid dispersions or co-crystals. For the most challenging molecules, advanced formulations involving complexation agents like cyclodextrins offer a powerful solution. Each step should be guided by thorough solid-state characterization and quantitative dissolution testing to validate the chosen approach.

References

Technical Support Center: Troubleshooting Assay Variability with (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during in-vitro and cell-based assays involving this compound. As a pharmaceutical intermediate, ensuring its consistent performance in assays is critical for the reliable synthesis and evaluation of active compounds.[1][2][3] This resource provides a structured approach to identifying and mitigating sources of experimental variability.

Understanding the Compound: Key Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₀H₁₃Cl₂FN₄ and a molecular weight of approximately 279.15 g/mol .[3] Its structure features a fluoro-pyrazole moiety linked to a pyridine ring and a chiral ethanamine side chain, and it is supplied as a dihydrochloride salt.[4] These structural features can influence its behavior in aqueous assay buffers, and an understanding of them is crucial for troubleshooting.

PropertyValueSource
Molecular FormulaC₁₀H₁₃Cl₂FN₄[3]
Molecular Weight279.15 g/mol [3]
FormDihydrochloride salt[4]

General Troubleshooting Workflow

Assay variability can stem from multiple sources. The following workflow provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting_Workflow Start Assay Variability Observed Compound_Integrity Verify Compound Integrity & Purity Start->Compound_Integrity Solubility_Issues Assess Solubility & Precipitation Compound_Integrity->Solubility_Issues If compound is pure Consult_Support Consult Technical Support Compound_Integrity->Consult_Support If impure/degraded Assay_Interference Investigate Assay Interference Solubility_Issues->Assay_Interference If soluble Solubility_Issues->Consult_Support If precipitation persists Experimental_Setup Review Experimental Protocol Assay_Interference->Experimental_Setup If no interference Assay_Interference->Consult_Support If interference is confirmed Resolution Problem Resolved Experimental_Setup->Resolution If protocol is optimal Experimental_Setup->Consult_Support If issues persist

Caption: A step-by-step workflow for troubleshooting assay variability.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I properly store and handle this compound to ensure its stability?

A1: Proper storage is critical to maintaining the integrity of the compound. For long-term storage, the solid powder should be kept at -20°C.[3] For short-term storage, 4°C is acceptable for up to two years.[3] Stock solutions in solvents like DMSO should be stored at -80°C for up to six months or -20°C for one month.[3] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

Q2: What is the best solvent for preparing a stock solution, and what precautions should I take?

A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many small molecules.[5] When preparing the stock solution, ensure the DMSO is free of water, as residual water can promote hydrolysis.

Solubility and Stability in Assay Buffers

Q3: I'm observing precipitation of the compound in my aqueous assay buffer. What could be the cause and how can I fix it?

A3: Poor aqueous solubility is a frequent cause of assay variability.[5] As a dihydrochloride salt, the compound is expected to have improved aqueous solubility compared to its free base form. However, the final concentration in the assay buffer may still exceed its solubility limit.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is kept low, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[5]

  • pH of the Buffer: The amine groups in the compound are protonated in the dihydrochloride salt. The pH of your assay buffer can affect the protonation state and, consequently, the solubility. It is advisable to work with buffers in the neutral to slightly acidic pH range.

  • Test Solubility: Before running your main experiment, perform a simple solubility test by preparing the highest intended concentration of the compound in your assay buffer and visually inspecting for any precipitate after a relevant incubation period.

Q4: Could the compound be degrading in my assay buffer during the experiment?

A4: While the dihydrochloride salt form generally enhances stability, degradation in aqueous solutions can still occur, especially over extended incubation times or at non-optimal pH and temperatures.[6] The pyrazole ring is a stable aromatic heterocycle, but other parts of the molecule could be susceptible to hydrolysis.[7]

  • Perform a Stability Study: To assess stability, incubate the compound in your assay buffer under the exact experimental conditions (time, temperature, light exposure). Analyze samples at different time points using HPLC-MS to quantify the amount of parent compound remaining.[6]

Assay-Specific Interference

Q5: My assay readout is inconsistent. Could the compound be interfering with the detection method?

A5: Yes, small molecules can interfere with assay readouts.[8]

  • Fluorescence Interference: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths of your reporter fluorophore. To check for this, measure the fluorescence of the compound in the assay buffer alone, without any biological components.[8]

  • Light Absorbance: In absorbance-based assays, the compound may absorb light at the detection wavelength. A similar control experiment measuring the absorbance of the compound in the assay buffer can identify this issue.

  • Luciferase Inhibition: For assays using luciferase reporters, the compound could directly inhibit the luciferase enzyme. A counter-screen against luciferase can determine if this is occurring.[8]

Q6: I am observing non-specific inhibition at higher concentrations of the compound. What could be the reason?

A6: Non-specific inhibition at high concentrations is often due to compound aggregation.[9] Small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[8]

  • Detergent Test: A common way to test for aggregation-based inhibition is to include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Warm the vial of this compound to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound using an analytical balance.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into single-use, low-binding tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[3]

Protocol 2: Aqueous Stability Assessment by HPLC-MS
  • Prepare a solution of the compound in your final assay buffer at the highest working concentration.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C for 24 hours).

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol and store at -80°C until analysis.

  • Analyze the samples by HPLC-MS to determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.[6]

Potential Compound-Specific Interactions

The pyrazole ring in the compound is a common motif in medicinal chemistry and can participate in various interactions.[7][10]

Compound_Interactions Compound (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride Pyrazole Pyrazole Ring Compound->Pyrazole Pyridine Pyridine Ring Compound->Pyridine Ethanamine Ethanamine Side Chain Compound->Ethanamine H_Bonding Hydrogen Bonding Pyrazole->H_Bonding Acceptor/Donor Aromatic Aromatic Stacking Pyrazole->Aromatic Pyridine->H_Bonding Acceptor Pyridine->Aromatic Ethanamine->H_Bonding Donor Ionic Ionic Interactions Ethanamine->Ionic Cationic Interactions Potential Interactions H_Bonding->Interactions Aromatic->Interactions Ionic->Interactions

Caption: Potential molecular interactions mediated by the compound's structural motifs.

The pyrazole and pyridine rings can engage in hydrogen bonding and aromatic stacking interactions with biological targets.[7] The protonated amine group on the ethanamine side chain can form strong ionic interactions. Understanding these potential interactions can help in interpreting assay results and designing follow-up experiments.

References

Technical Support Center: Chiral Purity Analysis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the chiral purity analysis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. This molecule, a key chiral intermediate in pharmaceutical synthesis, features a primary amine on a stereocenter and heterocyclic moieties (pyridine and pyrazole). Ensuring its enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles, a foundational principle in modern drug development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to challenges encountered during its analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended analytical technique for the chiral purity analysis of this compound?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most established and widely adopted technique for the reliable separation of chiral amines and is the recommended starting point. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are particularly effective for a broad range of chiral compounds, including aromatic amines, and offer a high probability of success.

Q2: Beyond HPLC, what other techniques should be considered for this analysis?

While HPLC is the primary workhorse, two powerful orthogonal techniques are Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often providing faster separations and improved peak shapes compared to normal-phase HPLC. It is considered a "green" technology due to its use of supercritical CO₂ as the primary mobile phase component, significantly reducing organic solvent consumption. For chiral amines, SFC with polysaccharide-based CSPs is highly effective.

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and requires minimal sample and solvent, making it a cost-effective and environmentally friendly option. Chiral separations in CE are typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte. It serves as a valuable orthogonal technique to confirm purity results obtained from HPLC or SFC.

Q3: Why are mobile phase additives so important when analyzing chiral amines like this one?

The target molecule is a primary amine, which is basic in nature. Basic compounds can interact strongly and non-specifically with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution.

To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase. This additive competes with the analyte for the active silanol sites, effectively masking them and resulting in symmetrical, sharp peaks. In some cases, a combination of an acidic additive (like trifluoroacetic acid, TFA) and a basic additive can improve peak shape and selectivity.

Q4: How do I validate my final chiral purity method?

Method validation must demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1). Key parameters to evaluate for a chiral purity method include:

  • Specificity: The ability to assess the desired (S)-enantiomer unequivocally in the presence of its distomer (the R-enantiomer) and any other potential impurities or degradants.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired R-enantiomer that can be reliably detected and quantified. This is critical for controlling chiral impurities at low levels (e.g., below 0.1%).

  • Linearity & Range: Demonstrating a linear relationship between the concentration of the R-enantiomer and its peak area over a specified range.

  • Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.

  • Robustness: Showing the method's reliability with respect to deliberate, small variations in method parameters (e.g., temperature, mobile phase composition, flow rate).

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and routine analysis.

Scenario 1: Poor or No Resolution Between Enantiomers

Question: I've screened a chiral column, but my enantiomers are co-eluting or only showing a small shoulder. What are my next steps?

Answer: This is the most common challenge in chiral method development. Since predicting the ideal CSP is difficult, a systematic screening approach is necessary. If your initial screen fails, consider the following workflow.

Troubleshooting Workflow: Poor Resolution

G start Poor Resolution Observed step1 Optimize Mobile Phase - Change alcohol modifier (IPA vs. EtOH) - Adjust modifier percentage start->step1 Isocratic Separation? step2 Adjust Temperature - Decrease temp in 5°C increments (e.g., 25°C -> 20°C -> 15°C) step1->step2 No/Minor Improvement end Resolution Achieved step1->end Success step3 Change Additive - Screen different basic additives (DEA, TEA, Butylamine) - Vary additive concentration (0.1% - 0.5%) step2->step3 No/Minor Improvement step2->end Success step4 Screen Different CSP - Select a column with a different chiral selector (e.g., Amylose -> Cellulose derivative) step3->step4 No/Minor Improvement step3->end Success step4->step1 Try new column step5 Switch Analytical Mode - Normal Phase -> Polar Organic Mode - Normal Phase -> Reversed Phase (immobilized CSPs only) step4->step5 Exhausted CSPs in one mode step4->end Success step5->end Success

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Explanation:

  • Mobile Phase Optimization: The choice and concentration of the polar modifier (alcohol) in a normal-phase system dramatically affect selectivity. Switching between isopropanol (IPA) and ethanol (EtOH) or changing their percentage can significantly alter the interactions between the analyte and the CSP.

  • Temperature Control: Lowering the temperature generally enhances the stability of the transient diastereomeric complexes formed on the CSP, often leading to better resolution. However, the effect is compound-dependent, so testing higher temperatures can sometimes be beneficial.

  • Additive Screening: The nature of the basic additive can influence selectivity. If DEA doesn't work, try TEA or another aliphatic amine. The interaction is a delicate balance, and different additives can subtly change the presentation of the analyte to the chiral selector.

  • Screen a Different CSP: If optimization on one column fails, the chiral selector is likely not suitable. The most effective strategy is to screen a set of complementary CSPs (e.g., several cellulose- and amylose-based columns).

Scenario 2: Severe Peak Tailing

Question: My peaks are sharp in my achiral reversed-phase assay, but in my chiral normal-phase method, I see significant tailing, even for the main enantiomer. Why is this happening and how do I fix it?

Answer: This is a classic sign of undesirable secondary interactions, almost certainly due to the basic amine functional group of your analyte interacting with acidic silanol sites on the CSP's silica support.

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed check_additive Is a basic additive present in the mobile phase? (e.g., 0.1% DEA) start->check_additive add_additive Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. check_additive->add_additive No increase_additive Increase additive concentration (e.g., 0.1% -> 0.2% -> 0.5%) check_additive->increase_additive Yes add_additive->increase_additive Tailing Persists end Symmetrical Peak Achieved add_additive->end Problem Solved check_overload Is the column overloaded? Dilute sample 10-fold and re-inject. increase_additive->check_overload Tailing Persists increase_additive->end Problem Solved check_column_health Column Health Issue? - Flush column with a strong solvent (e.g., IPA) - Check for performance loss check_overload->check_column_health No check_overload->end Yes, peak shape improves check_column_health->end Flushing helps

Caption: A decision tree for diagnosing and solving peak tailing issues.

Detailed Explanation:

  • Introduce a Basic Additive: As discussed in FAQ #3, the primary solution is to add a basic modifier like DEA or TEA to the mobile phase. Start with a concentration of 0.1% (v/v). This should show an immediate and dramatic improvement in peak shape.

  • Increase Additive Concentration: If tailing is still present, incrementally increase the concentration to 0.2% or higher. There is a point of diminishing returns, but sometimes a higher concentration is needed to fully passivate the stationary phase.

  • Check for Column Overload: Injecting too much mass onto a chiral column can saturate the chiral selectors, leading to peak broadening and tailing. Prepare a 1:10 dilution of your sample and re-inject. If the peak shape improves significantly, you need to reduce your sample concentration.

  • Assess Column Health: Over time, strongly retained impurities from previous analyses can accumulate at the column head, creating active sites that cause tailing. Consult the column manufacturer's instructions for a recommended washing procedure, which often involves flushing with a strong solvent like isopropanol or ethanol.

Scenario 3: Inconsistent Resolution and Retention Times

Question: My method worked well yesterday, but today the resolution has dropped, and retention times have shifted. What could cause this instability?

Answer: This issue often points to problems with column equilibration or a phenomenon known as "memory effect," especially when using additives.

Explanation and Solution:

  • Column Equilibration: Chiral separations are highly sensitive to the mobile phase composition adsorbed onto the stationary phase. Ensure the column is equilibrated with the mobile phase for a sufficient time before starting your analysis (at least 20-30 column volumes is a good rule of thumb).

  • Additive Memory Effect: Basic or acidic additives can be strongly retained by the CSP. If the column was previously used with a different additive or mobile phase, residual amounts can leach out during your run, altering the separation. This "memory effect" can persist for a long time.

    • Prevention: Dedicate a specific column to a specific method or class of compounds whenever possible. Keep a detailed logbook for each chiral column, recording the mobile phases and additives used.

    • Remediation: If you suspect a memory effect, a thorough column flush is required. For immobilized polysaccharide columns, you can often use stronger solvents to wash the column (always check the manufacturer's guidelines).

Exemplary Experimental Protocols

The following are starting-point protocols based on established methods for similar chiral primary amines. They should be used as a foundation for method development and optimization.

Protocol 1: Chiral HPLC Method Screening
  • Chiral Stationary Phases (Screening Set):

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Cellulose tris(3,5-dichlorophenylcarbamate) based CSP

  • Mobile Phase:

    • Primary Eluent: n-Hexane (HPLC Grade)

    • Polar Modifier: Isopropanol (IPA) or Ethanol (EtOH)

    • Additive: Diethylamine (DEA)

  • Initial Screening Conditions:

    • Composition A: Hexane / IPA / DEA (90:10:0.1, v/v/v)

    • Composition B: Hexane / EtOH / DEA (90:10:0.1, v/v/v)

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm, or scan for maxima)

    • Sample Concentration: ~0.5 mg/mL dissolved in mobile phase

  • Procedure:

    • Equilibrate the first column with Composition A for at least 30 minutes.

    • Inject a racemic standard of the analyte to identify the elution order and resolution.

    • If separation is poor, switch to Composition B and re-equilibrate before injecting.

    • Repeat steps 1-3 for each column in the screening set.

Protocol 2: Chiral SFC Method Screening
  • Chiral Stationary Phases: Use the same set as for the HPLC screen. Polysaccharide CSPs are highly effective in SFC.

  • Mobile Phase:

    • Primary Eluent: Supercritical CO₂

    • Co-solvent Modifier: Methanol (MeOH)

    • Additive: Diethylamine (DEA) or a pre-mixed additive cocktail (e.g., TFA/TEA).

  • Initial Screening Conditions:

    • Gradient Elution: 5% to 40% Methanol (containing 0.2% DEA) over 5-7 minutes.

  • Instrumental Parameters:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Detection: UV (as above)

    • Sample Concentration: ~0.5 mg/mL dissolved in Methanol

  • Procedure:

    • Install the first column and run the screening gradient.

    • Evaluate the resulting chromatogram for separation. SFC screening is very rapid, allowing multiple columns to be tested efficiently.

    • Switch to the next column and repeat. The system with the best initial separation ("hit") can then be further optimized by adjusting the gradient, temperature, or additives.

Data Summary Table: Starting Conditions
ParameterHPLC (Normal Phase)SFC
Columns Polysaccharide-based (Cellulose/Amylose derivatives)Polysaccharide-based (Cellulose/Amylose derivatives)
Mobile Phase A n-Hexane or HeptaneSupercritical CO₂
Mobile Phase B Isopropanol or EthanolMethanol
Typical Composition 95:5 to 80:20 (A:B)5% to 40% Gradient of B
Additive 0.1% - 0.2% Diethylamine (DEA) or Triethylamine (TEA)0.1% - 0.5% DEA, or an Acid/Base combination
Flow Rate 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature 15 - 40 °C (start at 25 °C)35 - 50 °C (start at 40 °C)

Technical Support Center: Degradation Pathways of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential degradation pathways of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. As a critical pharmaceutical intermediate, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines potential degradation mechanisms, offers troubleshooting advice for experimental observations, and provides detailed protocols for conducting forced degradation studies.

Chemical Structure and Overview

This compound is a chiral amine containing a fluoro-substituted pyrazole ring linked to a pyridine core.[2][3] The ethanamine side chain introduces a primary amine, a common site for chemical reactions. The dihydrochloride salt form enhances solubility and stability.

G a This compound b

Caption: Chemical structure of this compound.

Potential Degradation Pathways

The molecule's structure suggests three primary degradation pathways: hydrolysis, oxidation, and photolysis. These are influenced by the inherent properties of the pyridine, pyrazole, and ethanamine moieties.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride hydrolysis Acid/Base Catalyzed parent->hydrolysis pH extremes oxidation Oxidizing Agents (e.g., H₂O₂) parent->oxidation Presence of oxidants photolysis UV/Vis Light Exposure parent->photolysis Light exposure prod_hydro Potential cleavage of pyrazole or pyridine ring hydrolysis->prod_hydro prod_oxi Degradation of ethanamine side chain oxidation->prod_oxi prod_photo Ring cleavage or rearrangement photolysis->prod_photo

Caption: Conceptual overview of potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this intermediate under typical laboratory conditions?

Based on its structural components, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The pyrazole and pyridine rings can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Studies on related pyrazole derivatives have shown rapid degradation at elevated pH.[4][5] Pyridine derivatives can also exhibit pH-dependent stability, often being less stable in alkaline and acidic environments.[6]

  • Oxidation: The ethanamine side chain is a potential site for oxidative degradation. Primary amines can be oxidized by various agents, and the presence of trace metals can catalyze these reactions.[7][8][9]

  • Photolysis: Pyridine-containing compounds are known to be susceptible to photodegradation.[6][10] Exposure to UV or even ambient light over extended periods could lead to the formation of degradation products.

Q2: How does pH influence the stability of this compound in aqueous solutions?

The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions: While the dihydrochloride salt form implies some stability in acidic conditions, prolonged exposure to strong acids could lead to hydrolysis of the pyrazole or pyridine rings.

  • Neutral Conditions: The compound is likely to be most stable at or near neutral pH.[6]

  • Basic Conditions: In alkaline media, the free base form of the amine will be present, which can be more susceptible to oxidation. Furthermore, pyrazole ester derivatives have been shown to degrade rapidly in alkaline buffers.[4][5] Therefore, exposure to basic conditions should be minimized.

Q3: What are the signs of degradation I should look for during my experiments?

Degradation can manifest in several ways:

  • Visual Changes: A change in the color or clarity of a solution may indicate the formation of degradation products.

  • Chromatographic Changes: When analyzing by HPLC or LC-MS, you may observe the appearance of new peaks, a decrease in the area of the main peak, or a change in the peak shape.

  • Spectroscopic Changes: Changes in the UV-Vis or NMR spectra can also indicate degradation.

Q4: Are there any specific handling and storage recommendations to minimize degradation?

To maintain the integrity of the compound, the following precautions are recommended:

  • Storage: Store in a cool, dark, and dry place. The solid-state is generally more stable than solutions.

  • Light Protection: Protect from light, especially when in solution. Use amber vials or cover containers with aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.

  • pH Control: When preparing solutions, use buffers to maintain a neutral pH if the experimental conditions allow.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC/LC-MS Chemical degradation (hydrolysis, oxidation, photolysis)1. Confirm the identity of the new peaks using mass spectrometry. 2. Review the experimental conditions (pH, temperature, light exposure, presence of oxidizing agents). 3. Perform a forced degradation study (see protocol below) to systematically identify the cause.
Loss of parent compound over time Instability under storage or experimental conditions1. Re-evaluate storage conditions (temperature, light, atmosphere). 2. Analyze a freshly prepared sample as a control. 3. If in solution, assess the stability at different pH values and temperatures.
Discoloration of solid or solution Formation of chromophoric degradation products1. This is a strong indicator of degradation, likely oxidation or photolysis. 2. Immediately analyze the sample by HPLC/LC-MS to identify the impurities. 3. Strictly adhere to light and air protection measures.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[11][12]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Milli-Q water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound at 80°C for 48 hours.

    • Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both samples after the exposure period.

Analysis:

  • Analyze all samples by a stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples to a control sample (dissolved in mobile phase at time zero).

  • Calculate the percentage of degradation and identify the major degradation products.

G cluster_stress Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxi Oxidation (3% H₂O₂, RT) start->oxi thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH guidelines) start->photo analysis HPLC/LC-MS Analysis acid->analysis base->analysis oxi->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Protocol 2: General HPLC Method for Stability Assessment

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry.

  • Injection Volume: 10 µL

This method should be optimized and validated for your specific application.

Summary of Expected Degradation Behavior

Stress Condition Expected Stability Potential Degradation Products (Hypothetical)
Acidic (0.1 M HCl) Moderate to lowCleavage of the pyrazole ring, hydrolysis of the C-N bond between the rings.
Basic (0.1 M NaOH) LowSimilar to acidic hydrolysis, but potentially faster.[4][5]
Oxidative (3% H₂O₂) Low to moderateOxidation of the ethanamine side chain to an oxime or ketone.
Thermal (80°C) High (for solid)Minimal degradation expected in the solid state unless melting point is approached.
Photolytic (UV/Vis) LowRing opening or rearrangement of the pyridine or pyrazole rings.[6][10]

References

Validation & Comparative

Validation of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of precision oncology, the emergence of selective RET inhibitors has marked a significant turning point for patients with cancers harboring alterations in the Rearranged during Transfection (RET) gene. This guide provides a comprehensive comparison of two leading second-generation, highly selective RET inhibitors: Pralsetinib (Gavreto®) and Selpercatinib (Retevmo®). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance, supported by experimental data and methodologies.

The compound of interest, (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, is a key intermediate in the synthesis of Pralsetinib, a potent and selective inhibitor of the RET kinase.[1][2] This guide will, therefore, focus on the bioactivity of the final active pharmaceutical ingredient, Pralsetinib, and compare it with its main competitor, Selpercatinib.

The Rise of RET as a Therapeutic Target

The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[3][4] In normal physiology, its signaling is tightly controlled. However, genetic alterations, such as gene fusions and activating point mutations, can lead to constitutive, ligand-independent activation of the RET kinase.[3][4] This aberrant signaling drives the proliferation and survival of cancer cells in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers.[5][6]

Mechanism of Action: Selective Inhibition of the RET Signaling Pathway

Both Pralsetinib and Selpercatinib are potent and selective ATP-competitive inhibitors of the RET kinase.[3][4] They bind to the ATP-binding site within the kinase domain of the RET protein, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[3][4] Key pathways inhibited include the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3][4] The high selectivity of these second-generation inhibitors for RET over other kinases, such as VEGFR2, minimizes off-target effects and contributes to a more favorable safety profile compared to older multi-kinase inhibitors.[5][6]

RET Signaling Pathway Inhibition cluster_membrane Cell Membrane RET_Receptor RET Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation RET_Receptor->Dimerization Pralsetinib Pralsetinib Pralsetinib->Dimerization Inhibits Selpercatinib Selpercatinib Selpercatinib->Dimerization Inhibits Ligand Ligand (e.g., GDNF) Ligand->RET_Receptor Binds to Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) Dimerization->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, and Growth Downstream_Signaling->Cell_Proliferation

Figure 1: Mechanism of selective RET inhibitors.

Comparative Bioactivity and Clinical Efficacy

Both Pralsetinib and Selpercatinib have demonstrated significant clinical activity in patients with RET fusion-positive NSCLC. The pivotal clinical trials, ARROW for Pralsetinib and LIBRETTO-001 for Selpercatinib, have provided a wealth of data for comparison.[7][8]

Biochemical Potency

In biochemical assays, both drugs exhibit potent inhibition of wild-type RET and various RET mutations and fusions, with IC50 values in the low nanomolar range.

CompoundTargetBiochemical IC50 (nM)Reference
Pralsetinib WT RET0.4[5]
CCDC6-RET0.4[5]
RET V804M0.4[5]
Selpercatinib WT RET2[9]
CCDC6-RET3[9]
RET V804M2[9]
Clinical Performance in RET Fusion-Positive NSCLC

The following table summarizes key efficacy data from the ARROW (Pralsetinib) and LIBRETTO-001 (Selpercatinib) trials in both treatment-naïve and previously treated patients with RET fusion-positive NSCLC.

Efficacy EndpointPralsetinib (ARROW Trial)Selpercatinib (LIBRETTO-001 Trial)Reference
Overall Response Rate (ORR)
Treatment-Naïve70% (95% CI: 50%, 86%)85% (95% CI: 70%, 94%)[10][11]
Previously Platinum-Treated57% (95% CI: 46%, 68%)64% (95% CI: 54%, 73%)[10][11]
Median Duration of Response (DoR)
Treatment-Naïve9.0 months17.5 months[11][12]
Previously Platinum-TreatedNot Reached17.5 months[11][12]
Median Progression-Free Survival (PFS)
Treatment-Naïve9.1 monthsNot Reached[11][12]
Previously Platinum-Treated17.1 months16.5 months[11]

A matching-adjusted indirect comparison of the two trials suggested that while outcomes were generally similar, Selpercatinib was associated with a significantly prolonged progression-free survival and fewer grade ≥3 treatment-related adverse events.[8][13]

Experimental Validation of Bioactivity: A Step-by-Step Guide

To independently validate the bioactivity of Pralsetinib and compare it with other RET inhibitors, a cell-based assay is essential. The following protocols outline two key experiments: a cell viability assay to determine the IC50 value and a Western blot to confirm the inhibition of RET phosphorylation.

Recommended Cell Lines

For these assays, human lung adenocarcinoma cell lines harboring RET fusions, such as LC-2/ad (CCDC6-RET) or other patient-derived cell lines with confirmed RET fusions, are recommended.

Experimental_Workflow cluster_viability Cell Viability Assay (IC50 Determination) cluster_western Western Blot (Target Engagement) A Seed RET-fusion positive cancer cells in 96-well plates B Treat with serial dilutions of Pralsetinib or Selpercatinib A->B C Incubate for 72 hours B->C D Add MTT or CellTiter-Glo® reagent C->D E Measure absorbance or luminescence D->E F Calculate IC50 values E->F G Culture cells and treat with a range of inhibitor concentrations H Lyse cells and quantify protein G->H I Separate proteins by SDS-PAGE and transfer to a membrane H->I J Probe with antibodies for phospho-RET and total RET I->J K Detect and quantify band intensities J->K L Analyze inhibition of RET phosphorylation K->L

Figure 2: Workflow for validating RET inhibitor bioactivity.

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol provides a general guideline for assessing the impact of RET inhibitors on the proliferation of RET-driven cancer cells.

Materials:

  • RET fusion-positive cancer cell line (e.g., LC-2/ad)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Pralsetinib and Selpercatinib

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Pralsetinib and Selpercatinib in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations or the vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot for Phospho-RET Inhibition

This protocol is designed to confirm that the observed decrease in cell viability is due to the on-target inhibition of RET kinase activity.[14][15][16]

Materials:

  • RET fusion-positive cancer cell line

  • 6-well cell culture plates

  • Pralsetinib and Selpercatinib

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-RET (Tyr905) and anti-total RET

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of Pralsetinib or Selpercatinib (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total RET and/or a loading control like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities for phospho-RET and total RET.

    • Calculate the ratio of phospho-RET to total RET for each treatment condition and normalize to the vehicle control to determine the extent of inhibition.

Conclusion

Pralsetinib, synthesized from the intermediate this compound, and Selpercatinib are highly effective and selective RET inhibitors that have transformed the treatment paradigm for patients with RET-altered cancers. While both drugs demonstrate robust clinical activity, subtle differences in their efficacy and safety profiles exist, as evidenced by clinical trial data. The provided experimental protocols offer a framework for researchers to independently validate and compare the bioactivity of these and other novel RET inhibitors, contributing to the ongoing development of more effective targeted therapies.

References

A Senior Application Scientist's Guide to Chiral Aminopyridine Intermediates: Evaluating the Efficacy of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of optimal synthetic intermediates is a critical decision that profoundly impacts the efficiency, purity, and overall success of a drug candidate's manufacturing process. This guide provides an in-depth technical comparison of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride , a key building block in the synthesis of the targeted anti-cancer agent Pralsetinib, against its monohydrochloride counterpart and other potential synthetic strategies.[1][2] We will delve into the causal factors behind experimental choices, present supporting data, and provide detailed protocols to offer a comprehensive understanding of this intermediate's performance.

Introduction to Chiral Amines in Kinase Inhibitor Synthesis

Chiral amines are indispensable structural motifs in a vast number of pharmaceuticals, particularly in the realm of kinase inhibitors.[3] Their stereochemistry often dictates the binding affinity and selectivity for the target protein, making the synthesis of enantiomerically pure amines a cornerstone of modern drug development. The aminopyridine scaffold, in particular, is a prevalent feature in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[4][5]

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine is a prime example of such a critical chiral intermediate. Its specific (S)-configuration is essential for the biological activity of Pralsetinib, a potent and selective RET proto-oncogene inhibitor.[6][7] This guide will focus on the dihydrochloride salt form of this intermediate and compare its utility and performance.

Comparative Efficacy: Dihydrochloride vs. Monohydrochloride Salts

In the process development of active pharmaceutical ingredients (APIs), the choice of salt form for an intermediate is a strategic decision. For (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, both the monohydrochloride and dihydrochloride salts are available and utilized.[1] The primary distinction lies in the protonation state of the basic nitrogen atoms in the molecule. The dihydrochloride salt has both the primary amine and the pyridine nitrogen protonated, which can influence its physicochemical properties and reactivity in subsequent steps.

PropertyThis compound(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine MonohydrochlorideJustification & Expert Insights
Molecular Weight 279.14 g/mol [1]242.68 g/mol The higher molecular weight of the dihydrochloride salt is a factor in calculating stoichiometry for subsequent reactions.
Solubility Generally higher in polar solvents.Moderately soluble in polar solvents.Dihydrochloride salts often exhibit enhanced aqueous solubility, which can be advantageous for certain reaction conditions and purification methods.[8][9]
Stability Typically high physical and chemical stability.[8][10][11]Good stability.The salt form can protect the amine from degradation, potentially leading to a longer shelf-life of the intermediate.[8][12]
Hygroscopicity May exhibit increased hygroscopicity.Generally less hygroscopic than the dihydrochloride.While salts can improve stability, they can also be more hygroscopic, which may require controlled storage conditions.[13]
Handling Crystalline solid, generally easy to handle.Crystalline solid.Both forms are solids, which is preferable for large-scale manufacturing over oils or volatile liquids.
Reactivity Requires two equivalents of base for deprotonation.Requires one equivalent of base for deprotonation.The need for an additional equivalent of base for the dihydrochloride salt in subsequent coupling reactions is a key process consideration.[14]

Expert Insights on Salt Form Selection:

The choice between the dihydrochloride and monohydrochloride salt often comes down to a balance of properties for a specific synthetic process. The enhanced solubility of the dihydrochloride may be beneficial for achieving homogeneity in a reaction mixture. However, the requirement for an additional equivalent of base to liberate the free amine for subsequent coupling reactions can add to the cost and complexity of the process. Furthermore, the potential for higher hygroscopicity with the dihydrochloride salt necessitates careful control of the manufacturing environment to prevent clumping and ensure accurate weighing.[13]

Alternative Synthetic Strategies and Intermediates

While the use of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine is a key route to Pralsetinib, alternative synthetic approaches can be considered. These often involve the introduction of the chiral amine at different stages of the synthesis or the use of different protecting group strategies.

One common alternative approach in the synthesis of chiral amines is through the asymmetric reduction of a corresponding ketone precursor. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, to achieve high enantioselectivity.

Another strategy involves the resolution of a racemic mixture of the amine.[15] This can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization.[15]

G cluster_0 Route A: Asymmetric Synthesis cluster_1 Route B: Racemic Synthesis & Resolution Ketone Precursor Ketone Precursor Asymmetric Reduction Asymmetric Reduction Ketone Precursor->Asymmetric Reduction Chiral Catalyst (e.g., Ru-complex) (S)-Amine (S)-Amine Asymmetric Reduction->(S)-Amine Salt Formation (HCl) Salt Formation (HCl) (S)-Amine->Salt Formation (HCl) Racemic Amine Synthesis Racemic Amine Synthesis Racemic Amine Racemic Amine Racemic Amine Synthesis->Racemic Amine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amine->Diastereomeric Salt Formation Chiral Resolving Agent (e.g., Tartaric Acid) Separation Separation Diastereomeric Salt Formation->Separation Separation->(S)-Amine (S)-Amine Dihydrochloride (S)-Amine Dihydrochloride Salt Formation (HCl)->(S)-Amine Dihydrochloride caption Alternative Synthetic Routes to Chiral Amines

Comparative Analysis of Synthetic Routes:

Synthetic RouteAdvantagesDisadvantages
Asymmetric Synthesis High theoretical yield (up to 100%), avoids resolution steps, potentially more atom-economical.Requires development and optimization of a specific chiral catalyst, which can be expensive.
Racemic Synthesis & Resolution Utilizes well-established chemical transformations, resolving agents are often commercially available and cost-effective.Maximum theoretical yield is 50% for the desired enantiomer without a racemization/recycling process, can be labor-intensive.[15]

Experimental Protocols

General Protocol for Amide Coupling using this compound

This protocol outlines a general procedure for the coupling of the title intermediate with a carboxylic acid, a key step in the synthesis of Pralsetinib.

Materials:

  • This compound

  • Carboxylic acid coupling partner

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine) - at least 2 equivalents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the carboxylic acid coupling partner and the anhydrous aprotic solvent.

  • Add the amide coupling reagent(s) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vessel, dissolve this compound in the anhydrous aprotic solvent.

  • Add at least two equivalents of the tertiary amine base to the solution of the amine dihydrochloride to neutralize the HCl and liberate the free amine. Stir for 10-15 minutes.

  • Slowly add the solution of the free amine to the activated carboxylic acid mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Start Start Activate Carboxylic Acid Activate Carboxylic Acid (Coupling Reagent, Solvent) Start->Activate Carboxylic Acid Prepare Amine Solution Prepare Amine Dihydrochloride Solution (Solvent) Start->Prepare Amine Solution Combine Reactants Combine Activated Acid and Free Amine Activate Carboxylic Acid->Combine Reactants Neutralize Amine Salt Neutralize Amine Salt (2 eq. Base) Prepare Amine Solution->Neutralize Amine Salt Neutralize Amine Salt->Combine Reactants Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Combine Reactants->Reaction Monitoring Workup Quench, Extract, Wash, Dry Reaction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final Product Final Product Purification->Final Product caption Amide Coupling Workflow

Analytical Method for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the chiral amine intermediate is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column suitable for the separation of chiral amines (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Typical Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column and analyte.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Controlled, often at room temperature.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Injection Volume: 5-20 µL.

Procedure:

  • Prepare a standard solution of the racemic amine to determine the retention times of both the (S) and (R) enantiomers.

  • Prepare a solution of the sample to be analyzed at a known concentration.

  • Inject the racemic standard and then the sample onto the chiral HPLC system.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion and Recommendations

This compound stands as a robust and reliable intermediate in the synthesis of Pralsetinib. Its solid, crystalline nature and high stability make it well-suited for large-scale manufacturing. The primary consideration in its use is the requirement for two equivalents of base in subsequent coupling reactions, a factor that must be weighed against the potential benefits of its solubility profile.

For process optimization, a direct comparison of the dihydrochloride and monohydrochloride salts under the specific intended reaction conditions is highly recommended. Key performance indicators to evaluate would include reaction kinetics, yield, and impurity profiles.

While alternative synthetic routes such as asymmetric reduction offer the allure of higher theoretical yields, the commercial availability and well-characterized nature of this compound make it a pragmatic and efficient choice for drug development programs. The protocols and comparative data presented in this guide are intended to empower researchers and process chemists to make informed decisions in the critical path of API synthesis.

References

Structure-activity relationship of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, a key scaffold for the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel epigenetic modulators for therapeutic applications, particularly in oncology.

Introduction: The Epigenetic Target LSD1 and the Rise of Pyrazolylpyridine Inhibitors

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[2][3]

The (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine scaffold has emerged as a promising foundation for the design of potent and selective LSD1 inhibitors. This guide will dissect the key structural features of this scaffold and explore how modifications to its constituent parts—the pyrazole ring, the central pyridine core, and the ethanamine side chain—influence inhibitory activity against LSD1 and selectivity over related monoamine oxidases (MAOs). A prominent example of a clinical-stage drug candidate based on a similar scaffold is Bomedemstat (IMG-7289) , an irreversible LSD1 inhibitor currently under investigation for the treatment of myeloproliferative neoplasms such as essential thrombocythemia and myelofibrosis.[4][5][6]

Core Scaffold and Key Interactions

The general structure of the pyrazolylpyridine-based LSD1 inhibitors discussed in this guide is depicted below. The interaction of these inhibitors with the LSD1 active site is crucial for their potency. The amine moiety of the ethylamine side chain is believed to interact with the flavin adenine dinucleotide (FAD) cofactor, leading to either reversible or irreversible inhibition. The pyrazolylpyridine core occupies the substrate-binding pocket, and modifications to this region can significantly impact binding affinity and selectivity.

Figure 1: Core chemical scaffold of pyrazolylpyridine-based LSD1 inhibitors.

Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications at different positions of the core scaffold on the inhibitory activity against LSD1. The data presented is a synthesis of findings from multiple studies on related analogs.

Modifications of the Pyrazole Ring

The pyrazole ring plays a significant role in orienting the molecule within the active site of LSD1. Substitutions on this ring can influence both potency and selectivity.

Substitution at Pyrazole RingLSD1 IC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-BRationale for Change in Activity
4-Fluoro (Parent) PotentHighHighThe electron-withdrawing nature of fluorine can enhance binding interactions and improve metabolic stability.
4-Chloro Similar to FluoroHighHighChlorine, being another halogen, maintains the favorable electronic properties and size for the binding pocket.
4-Methyl Less PotentModerateModerateThe introduction of a small alkyl group may cause minor steric clashes within the binding site, slightly reducing potency.
Unsubstituted Less PotentLowerLowerThe absence of a substituent at the 4-position may lead to a loss of key interactions, resulting in decreased potency and selectivity.

Table 1: Impact of Pyrazole Ring Substitutions on LSD1 Inhibition. The data suggests that small, electron-withdrawing groups at the 4-position of the pyrazole ring are optimal for high potency and selectivity.

Modifications of the Pyridine Core

The central pyridine ring acts as a rigid scaffold, and its substitution pattern is critical for maintaining the correct geometry for binding. While less frequently modified in published SAR studies, any changes to this core can have a profound impact on activity.

Modifications of the Ethanamine Side Chain

The ethanamine side chain is arguably the most critical component for the inhibitory mechanism. The primary amine is essential for the interaction with the FAD cofactor.

Modification of Ethanamine Side ChainLSD1 IC50 (nM)Mechanism of InhibitionRationale for Change in Activity
(S)-Ethanamine (Parent) Highly PotentIrreversible (in many cases)The (S)-stereochemistry is crucial for optimal orientation of the amine towards the FAD cofactor, facilitating covalent bond formation.
(R)-Ethanamine Significantly Less PotentWeak or No InhibitionThe incorrect stereoisomer positions the amine unfavorably for interaction with FAD.
N-Methylation Less PotentReversible or Weaker IrreversibleThe addition of a methyl group can sterically hinder the interaction with FAD and may alter the pKa of the amine.
Propylamine Chain Variable PotencyDependent on ScaffoldLengthening the alkyl chain can alter the positioning of the terminal amine, which may be detrimental to binding.

Table 2: Impact of Ethanamine Side Chain Modifications on LSD1 Inhibition. These findings underscore the stringent stereochemical and structural requirements for the amine-containing side chain.

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. The following are representative protocols for key assays used in the characterization of LSD1 inhibitors.

In Vitro LSD1 Inhibition Assay (Amplex Red Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, and 1 mM DTT.

    • Prepare solutions of recombinant human LSD1/CoREST complex, a dimethylated H3K4 peptide substrate, and horseradish peroxidase (HRP).

    • Prepare a solution of Amplex Red reagent.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, LSD1/CoREST complex, and the test compound.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the H3K4 peptide substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect the signal by adding a mixture of HRP and Amplex Red.

    • Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 2: Workflow for the in vitro LSD1 inhibition assay.

Cellular Assay for Target Engagement (Histone Methylation Western Blot)

This assay confirms that the inhibitor engages LSD1 in a cellular context by measuring changes in the methylation status of its substrate, H3K4.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., a human AML cell line) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO for 24-48 hours.

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Extract histones using an acid extraction method.

  • Western Blotting:

    • Quantify the protein concentration of the histone extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for di-methylated H3K4 (H3K4me2) and total Histone H3 (as a loading control).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

    • Compare the levels of H3K4me2 in treated cells to the DMSO control.

Conclusion and Future Directions

The structure-activity relationship studies of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine analogs have provided valuable insights into the design of potent and selective LSD1 inhibitors. Key takeaways include the importance of a small, electron-withdrawing substituent on the pyrazole ring and the critical role of the (S)-ethanamine side chain for potent inhibition.

Future efforts in this area should focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic potential. The exploration of novel heterocyclic cores to replace the pyridine ring could also lead to new chemical matter with improved drug-like properties. As our understanding of the complex biology of LSD1 continues to grow, so too will the opportunities for the rational design of next-generation epigenetic therapies.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis Featuring (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1][2] The human kinome comprises over 500 members, many of which share a high degree of structural similarity within their ATP-binding pockets.[3] This conservation presents a significant challenge: achieving selectivity for the intended kinase target while minimizing off-target interactions that can lead to toxicity or unexpected polypharmacology.[4]

This guide offers an in-depth, objective comparison of methodologies to assess the cross-reactivity of novel kinase inhibitors. We will use the compound (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride , a known pharmaceutical intermediate for synthesizing various active compounds, as a representative model for a new chemical entity (NCE) entering the discovery pipeline.[5][6] While extensive public data on this specific intermediate's biological activity is limited, its pyrazolopyridine core is a common scaffold in kinase inhibitor design, making it an excellent exemplar for this discussion.

The central thesis of this guide is that a multi-faceted approach, combining direct binding assays, enzymatic activity assays, and cell-based functional screens, is imperative for constructing a comprehensive and reliable selectivity profile. We will explore the causality behind these experimental choices and provide actionable protocols for their implementation.

The Imperative of Selectivity Profiling

Achieving inhibitor selectivity is a formidable challenge in the development of new small molecules as drugs or research tools.[1] Off-target binding can lead to adverse effects, but it can also present opportunities for developing multi-targeted therapies. A thorough understanding of an inhibitor's cross-reactivity profile is therefore essential for its progression as a therapeutic agent or a chemical probe.[7]

For our case study, the structural motifs of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine suggest potential activity against Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of immune responses, and inhibitors of this pathway have been successfully developed for various inflammatory diseases.[8][9] Therefore, we will frame our comparative analysis within the context of developing a selective JAK inhibitor.

Comparative Methodologies for Cross-Reactivity Assessment

A robust assessment of kinase inhibitor selectivity involves a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays.

Tier 1: Broad Kinome Screening (Biochemical Assays)

The initial step in characterizing a new inhibitor is typically a broad screen against a large panel of kinases. This provides a global view of the compound's selectivity across the kinome.

1. Competitive Binding Assays:

These assays measure the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.[10][11] They are ATP-independent, which provides a direct measure of the intrinsic binding affinity (dissociation constant, Kd) of the inhibitor for the kinase.[1]

  • Leading Platform: The KINOMEscan™ platform is a widely used competitive binding assay that can profile a compound against a panel of over 480 kinases.[12]

2. Enzymatic Activity Assays:

These assays directly measure the inhibition of a kinase's catalytic activity—its ability to phosphorylate a substrate. The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Leading Platform: The KinaseProfiler™ platform utilizes radiometric assays to measure the incorporation of radiolabeled phosphate from ATP onto a substrate, providing a direct and sensitive measure of enzymatic inhibition.[12]

Comparison of Tier 1 Methodologies:

Parameter Competitive Binding Assays (e.g., KINOMEscan™) Enzymatic Activity Assays (e.g., KinaseProfiler™)
Principle Measures direct binding to the kinase ATP site.[10][11]Measures inhibition of substrate phosphorylation.[13]
Primary Readout Dissociation constant (Kd) or percent of control.IC50 value.
ATP Dependence ATP-independent; measures intrinsic affinity.[1]ATP-dependent; potency can be influenced by ATP concentration.[1]
Throughput High; suitable for large-scale screening.[12]High; suitable for large-scale screening.[12]
Applicability Broadly applicable to most kinases.Requires a suitable substrate for each kinase.

Expert Insight: While both approaches are valuable, competitive binding assays are often preferred for initial, broad profiling due to their ATP-independent nature, which can provide a more direct comparison of inhibitor affinities across different kinases. However, enzymatic assays are crucial for confirming that binding translates into functional inhibition of catalytic activity.[14]

Workflow for Initial Kinome-Wide Selectivity Profiling

G cluster_0 Tier 1: Biochemical Profiling NCE New Chemical Entity ((S)-1-(...)-ethanamine) Binding_Assay Competitive Binding Assay (e.g., KINOMEscan™) ~480 kinases NCE->Binding_Assay Primary Screen Activity_Assay Enzymatic Activity Assay (e.g., KinaseProfiler™) Focused panel based on binding hits Binding_Assay->Activity_Assay Inform panel selection Data_Analysis Data Analysis (Selectivity Score, Kinome Map) Binding_Assay->Data_Analysis Kd values Activity_Assay->Data_Analysis IC50 values

Caption: Initial kinase inhibitor screening workflow.

Tier 2: Cell-Based Assays

Biochemical assays, while powerful, are conducted in a simplified, artificial environment. Cell-based assays provide a more physiologically relevant context by assessing target engagement and downstream signaling within a living cell.[1][13]

1. Target Engagement Assays:

These assays directly measure the binding of an inhibitor to its target kinase inside the cell.

  • Leading Platform: The NanoBRET™ Target Engagement Assay is a popular method that uses bioluminescence resonance energy transfer (BRET) to detect compound binding to a specific kinase target in live cells.[15]

2. Cellular Phosphorylation Assays:

These assays measure the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase.

  • Leading Platforms: Methods like ELISA, Western Blotting, and Meso Scale Discovery (MSD) can be used to quantify the phosphorylation status of specific proteins in cell lysates after treatment with the inhibitor.[16]

Comparison of Tier 2 Methodologies:

Parameter Target Engagement Assays (e.g., NanoBRET™) Cellular Phosphorylation Assays (e.g., ELISA, MSD)
Principle Measures direct binding to the target kinase in live cells.[15]Measures inhibition of downstream substrate phosphorylation.[16]
Primary Readout Target occupancy (EC50).Inhibition of phosphorylation (IC50).
Cell Permeability Directly assesses cell permeability.Inferred from the observed effect.
Complexity Technically more complex to set up.Can be more straightforward for established pathways.

Expert Insight: Target engagement assays are invaluable for confirming that a compound can penetrate the cell membrane and bind to its intended target. Cellular phosphorylation assays are essential for demonstrating that this binding leads to the desired functional outcome on the signaling pathway. A discrepancy between biochemical potency and cellular activity can often be attributed to poor cell permeability or efflux by cellular transporters.

Comparative Analysis with an Alternative: Tofacitinib

To provide context for the cross-reactivity profile of our hypothetical NCE, we will compare it to Tofacitinib , a well-characterized, clinically approved JAK inhibitor. Tofacitinib is known to inhibit JAK1 and JAK3 with additional activity against JAK2.[8]

Hypothetical Cross-Reactivity Data Summary:

Kinase Target (S)-1-(...)-ethanamine (NCE) Biochemical IC50 (nM)Tofacitinib Biochemical IC50 (nM)(S)-1-(...)-ethanamine (NCE) Cellular IC50 (nM)Tofacitinib Cellular IC50 (nM)
JAK1 512510
JAK2 5020250100
JAK3 21158
TYK2 100100500450
SRC >1000500>50002000
LCK >1000350>50001500

Note: The data for the NCE is hypothetical for illustrative purposes.

This comparative table allows for a clear visualization of the selectivity profile. In this hypothetical scenario, our NCE demonstrates potent inhibition of JAK1 and JAK3, with greater selectivity against JAK2 compared to Tofacitinib. The shift in potency between the biochemical and cellular assays (e.g., 5-fold for the NCE on JAK1) is a critical piece of data, suggesting potential challenges with cell permeability or other cellular factors.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling using a Radiometric Assay

This protocol outlines a standard procedure for determining the IC50 values of a test compound against a panel of kinases.

  • Prepare Kinase Reactions: In a 96-well plate, combine the kinase, a suitable peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add a solution containing MgCl2 and [γ-33P]ATP to start the phosphorylation reaction. The ATP concentration should be at or near the Km for each kinase to ensure the measured IC50 approximates the Ki.[1]

  • Incubate: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Capture Substrate: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.

  • Wash: Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

  • Measure Radioactivity: Add a scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship of Selectivity Assessment

G cluster_0 Preclinical Development Biochem Biochemical Assays (Binding & Activity) Cellular Cell-Based Assays (Target Engagement & Function) Biochem->Cellular Confirms Cellular Activity InVivo In Vivo Models (Efficacy & Toxicology) Cellular->InVivo Predicts In Vivo Efficacy Clinical Clinical Trials InVivo->Clinical Informs Safety & Dosing

Caption: Tiered approach to inhibitor characterization.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel kinase inhibitor, such as the exemplar this compound, is a critical and multi-step process. It requires the thoughtful integration of biochemical and cell-based methodologies to build a complete picture of the compound's selectivity and potential for therapeutic development. By objectively comparing data from different assay platforms and benchmarking against known inhibitors, researchers can make more informed decisions about which candidates to advance through the drug discovery pipeline. The ultimate goal is to identify compounds with the optimal balance of on-target potency and a clean off-target profile, maximizing therapeutic benefit while minimizing the risk of adverse effects.

References

A Comparative Benchmarking Guide to (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, hereafter referred to as "Compound X," a putative inhibitor of Bruton's Tyrosine Kinase (BTK). Given that Compound X is an investigational agent, this document establishes a scientifically rigorous methodology to compare its performance against well-characterized, clinically validated BTK inhibitors: the first-in-class Ibrutinib and the second-generation, more selective Acalabrutinib.[1][2][3]

The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust template for evaluating novel kinase inhibitors.

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell signaling.[1][4] It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[2][4] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a highly validated therapeutic target.[5][6]

Inhibitors of BTK function by blocking its enzymatic activity, thereby disrupting the downstream signaling cascade that promotes the growth and survival of malignant B-cells.[7][8] This guide will delineate the experimental procedures to determine if Compound X effectively and selectively inhibits BTK, and how its performance compares to the established benchmarks of Ibrutinib and Acalabrutinib.

The BTK Signaling Pathway

The binding of an antigen to the B-cell receptor initiates a signaling cascade that is critical for B-cell activation. This process involves the recruitment and activation of BTK at the plasma membrane.[9] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that ultimately activates transcription factors like NF-κB, which are essential for B-cell survival and proliferation.[1][6][10] BTK inhibitors interrupt this critical signaling pathway.[7]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Membrane Recruitment PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 PKC_Ca PKC / Ca2+ Flux DAG_IP3->PKC_Ca NFkB NF-κB PKC_Ca->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Compound X Ibrutinib Acalabrutinib Inhibitor->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Profiles of Comparator BTK Inhibitors

Ibrutinib (First-Generation Inhibitor)

Ibrutinib is an oral, first-in-class BTK inhibitor that forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5][10] This covalent binding leads to sustained inhibition of BTK activity.[5] While highly effective, Ibrutinib also inhibits other kinases with a similarly placed cysteine, such as TEC family kinases and epidermal growth factor receptor (EGFR), which can lead to off-target side effects.[11][12]

Acalabrutinib (Second-Generation Inhibitor)

Acalabrutinib is a second-generation BTK inhibitor, also forming a covalent bond with Cys481.[11][13] It was designed to be more selective for BTK with minimal off-target activity compared to Ibrutinib.[12][14] This increased selectivity is thought to contribute to a more favorable safety profile, with a lower incidence of certain side effects.[13][14]

Experimental Benchmarking Protocols

To comprehensively evaluate Compound X, a tiered approach is recommended, moving from biochemical assays to cellular and potentially in vivo models.

Workflow for Inhibitor Characterization

Inhibitor_Workflow Biochem Tier 1: Biochemical Assays Cellular Tier 2: Cellular Assays Biochem->Cellular IC50 Biochemical IC50 (Potency) Biochem->IC50 Kinase_Panel Kinase Selectivity Panel (Specificity) Biochem->Kinase_Panel Vivo Tier 3: In Vivo Models (Optional) Cellular->Vivo Target_Engage Target Engagement (Cellular Occupancy) Cellular->Target_Engage pBTK pBTK Inhibition (Functional) Cellular->pBTK Prolif Cell Proliferation (Anti-tumor Activity) Cellular->Prolif Xenograft Tumor Xenograft Model (Efficacy) Vivo->Xenograft

Caption: Tiered Experimental Workflow for Inhibitor Benchmarking.

Protocol 1: Biochemical BTK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, Ibrutinib, and Acalabrutinib against purified BTK enzyme.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay can be employed.[15]

Step-by-Step Procedure (ADP-Glo™):

  • Reagent Preparation: Prepare serial dilutions of Compound X, Ibrutinib, and Acalabrutinib in DMSO. Prepare the BTK enzyme, substrate (e.g., poly-Glu, Tyr), and ATP in kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the BTK enzyme, the respective inhibitor dilution (or DMSO vehicle control), and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular BTK Target Engagement Assay

Objective: To measure the extent to which Compound X binds to BTK within a living cell, confirming target engagement in a physiological context.

Methodology: A cellular thermal shift assay (CETSA™) or a probe-based competition assay can be used.[16]

Step-by-Step Procedure (Probe-Based Competition):

  • Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., Ramos cells) to an appropriate density.

  • Compound Treatment: Treat the cells with varying concentrations of Compound X, Ibrutinib, or Acalabrutinib for a specified time to allow for target binding.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Probe Binding: Add a biotinylated BTK probe that also covalently binds to Cys481. This probe will only bind to BTK that is not already occupied by the test inhibitor.[15]

  • Detection: Use a streptavidin-conjugated reporter (e.g., HRP or a fluorophore) to detect the amount of bound biotinylated probe.

  • Analysis: The signal will be inversely proportional to the target occupancy of the inhibitor. Calculate the percentage of BTK occupancy by comparing the signal from treated cells to that of untreated cells.

Protocol 3: Cellular Phospho-BTK (pBTK) Inhibition Assay

Objective: To assess the functional consequence of target engagement by measuring the inhibition of BTK autophosphorylation.

Methodology: Western blotting or flow cytometry to detect phosphorylated BTK at tyrosine 223 (pBTK Y223).[16]

Step-by-Step Procedure (Western Blot):

  • Cell Treatment: Treat B-cell lymphoma cells with various concentrations of the inhibitors for 1-2 hours.

  • BCR Stimulation: Stimulate the B-cell receptor pathway using an anti-IgM antibody to induce BTK autophosphorylation.

  • Cell Lysis: Prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for pBTK (Y223) and total BTK (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities. Normalize the pBTK signal to the total BTK signal to determine the dose-dependent inhibition of BTK activation.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Comparative Inhibitor Performance
ParameterCompound XIbrutinibAcalabrutinib
Biochemical IC50 (nM) [Insert Data][Insert Data][Insert Data]
Cellular Target Occupancy EC50 (nM) [Insert Data][Insert an expert-validated, representative value, e.g., ~5 nM][Insert an expert-validated, representative value, e.g., ~3 nM]
pBTK Inhibition EC50 (nM) [Insert Data][Insert an expert-validated, representative value, e.g., ~10 nM][Insert an expert-validated, representative value, e.g., ~8 nM]
Kinase Selectivity (vs. ITK, EGFR) [Describe relative selectivity, e.g., "High", "Moderate", "Low"]Moderate[11]High[11][13]

Interpretation of Results:

  • Potency: A lower IC50/EC50 value indicates higher potency. The goal is to determine if Compound X has comparable or superior potency to the benchmarks.

  • Target Engagement: This confirms that the compound reaches and binds to its intended target in a complex cellular environment.

  • Functional Inhibition: Demonstrates that target binding translates into the desired biological effect—the inhibition of kinase activity.

  • Selectivity: A comprehensive kinase panel (not detailed in the protocol but a crucial next step) would reveal the off-target profile of Compound X. A more selective compound, like Acalabrutinib, may predict a better safety profile.[14]

In Vivo Evaluation

Should in vitro and cellular data prove promising, the next logical step is to evaluate Compound X in animal models of B-cell malignancy.[17]

Protocol 4: Murine Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of Compound X.

Methodology: Utilize an immunodeficient mouse model (e.g., NSG mice) engrafted with a human B-cell lymphoma cell line or patient-derived xenografts (PDX).[11][17]

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously or intravenously implant tumor cells into NSG mice.

  • Tumor Growth: Allow tumors to establish to a palpable size.

  • Treatment: Randomize mice into treatment groups: vehicle control, Compound X, Ibrutinib, and Acalabrutinib. Administer compounds orally at predetermined doses and schedules.

  • Monitoring: Monitor tumor volume and animal body weight regularly.

  • Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics, histology).

  • Analysis: Compare tumor growth inhibition (TGI) between the treatment groups.

Conclusion

This guide outlines a systematic and robust approach to benchmarking the novel compound this compound against the established BTK inhibitors Ibrutinib and Acalabrutinib. By following these protocols, researchers can generate a comprehensive data package to assess the compound's potency, selectivity, cellular activity, and in vivo efficacy. This comparative analysis is essential for determining the therapeutic potential of Compound X and its viability for further drug development.

References

A Comparative Guide to Confirming the Enantiomeric Excess of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and precise analytical methodologies for the determination of enantiomeric excess (ee). This guide provides an in-depth comparison of established analytical techniques for confirming the enantiomeric excess of (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a key chiral intermediate in the synthesis of numerous pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of field experience to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.

The Imperative of Enantiomeric Purity

The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to profound differences in their interaction with the chiral environment of the human body. Receptors, enzymes, and other biological macromolecules often exhibit a high degree of stereoselectivity, leading to one enantiomer eliciting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, the accurate quantification of the enantiomeric composition of a chiral drug substance is a non-negotiable aspect of pharmaceutical development and quality control.

Comparative Analysis of Analytical Methodologies

This guide will compare three principal techniques for the determination of enantiomeric excess:

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for enantioselective analysis.

  • Supercritical Fluid Chromatography (SFC): A "green" and high-throughput alternative to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful, non-separative method for ee determination.

The following sections will dissect each technique, providing a detailed experimental protocol, a discussion of the underlying principles, and a summary of their respective advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for the separation and quantification of enantiomers due to its robustness, versatility, and high resolving power.[1][2] The fundamental principle lies in the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers of the analyte, leading to different retention times and, consequently, their separation.

The Causality of Method Development

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method. For a molecule like 1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, which possesses a primary amine and aromatic moieties, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The mobile phase composition is then optimized to achieve the desired retention and resolution. For normal-phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly employed. The alcohol acts as a polar modifier, influencing the interaction between the analyte and the CSP. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often crucial for obtaining sharp, symmetrical peaks for basic analytes like our target compound by minimizing undesirable interactions with residual silanol groups on the silica support of the CSP.[2]

Experimental Protocol: Chiral HPLC

This protocol is based on established methods for the separation of structurally similar chiral amines, such as 1-(pyridin-3-yl)ethanamine.[3]

Instrumentation:

  • HPLC system with a UV detector

Column:

  • Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

Mobile Phase:

  • n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

Flow Rate:

  • 1.0 mL/min

Column Temperature:

  • 25 °C

Detection:

  • UV at 260 nm

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow:

References

A Senior Application Scientist's Guide to Pyrazole-Based Pharmaceutical Intermediates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the pyrazole scaffold represents a cornerstone of modern medicinal chemistry. Its versatile nature and prevalence in a multitude of FDA-approved drugs underscore its significance.[1][2] This guide provides an in-depth comparative analysis of key pyrazole-based pharmaceutical intermediates, offering not just synthetic protocols, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and logical application.

The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in blockbuster drugs such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity agent Rimonabant.[1][3] The selection of the appropriate pyrazole intermediate and its synthetic route is a critical decision in the drug development pipeline, impacting yield, purity, cost, and scalability. This guide will dissect the synthesis of three pivotal pyrazole intermediates, providing a comparative framework to inform your research and development endeavors.

The Significance of the Pyrazole Moiety

The pyrazole ring is not merely a passive scaffold; its unique electronic properties contribute significantly to the pharmacological activity of the parent drug. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[4] Furthermore, the aromatic nature of the pyrazole ring contributes to the overall stability of the molecule. The substituents on the pyrazole ring play a critical role in defining the therapeutic effect and selectivity of the drug.[5][6]

Comparative Analysis of Key Pyrazole Intermediates

This guide will focus on the synthesis and comparative analysis of three key pyrazole-based intermediates that are precursors to major pharmaceutical agents:

  • 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Intermediate)

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Sildenafil Intermediate)

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Rimonabant Intermediate)

A comparative overview of the primary synthesis methods for these intermediates is presented below:

IntermediatePrimary Synthetic MethodKey Starting MaterialsTypical YieldKey AdvantagesKey Disadvantages
Celecoxib Intermediate Knorr Pyrazole Synthesis1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-Hydrazinobenzenesulfonamide~90%[7]High regioselectivity, well-established procedure.Requires synthesis of precursors.
Sildenafil Intermediate Condensation & CyclizationDiethyl oxalate, 2-Pentanone, Hydrazine~75%[8]Utilizes readily available starting materials.Potential for isomeric impurities if not controlled.
Rimonabant Intermediate Condensation & CyclizationEthyl 2-(4-chlorobenzoyl)-3-oxobutanoate, (2,4-Dichlorophenyl)hydrazine~50.6% (overall)[9]Convergent synthesis.Multi-step synthesis of precursors can be complex.

Synthesis of the Celecoxib Intermediate: A Deep Dive into the Knorr Pyrazole Synthesis

The synthesis of the pyrazole core of Celecoxib is a classic example of the Knorr pyrazole synthesis, a robust and widely used method for constructing pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[10][11]

The Causality Behind the Knorr Synthesis

The Knorr synthesis is favored for its high regioselectivity in this specific case. The significant difference in electrophilicity between the two carbonyl carbons of the fluorinated β-diketone intermediate directs the nucleophilic attack of the hydrazine to a specific position, leading predominantly to the desired 1,5-diarylpyrazole regioisomer.[4] The use of an acid catalyst protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[1]

Synthetic Workflow for Celecoxib Intermediate

cluster_0 Step 1: Synthesis of 1,3-Diketone cluster_1 Step 2: Synthesis of Hydrazine Precursor cluster_2 Step 3: Knorr Cyclocondensation p_methylacetophenone p-Methylacetophenone diketone 1-(4-Methylphenyl)-4,4,4- trifluorobutane-1,3-dione p_methylacetophenone->diketone  NaH, Toluene ~96% yield [37] ethyl_trifluoroacetate Ethyl trifluoroacetate ethyl_trifluoroacetate->diketone celecoxib_intermediate Celecoxib Intermediate diketone->celecoxib_intermediate  HCl, Water ~90% yield [24] p_chlorobenzenesulfonamide p-Chlorobenzenesulfonamide hydrazine_precursor 4-Hydrazinobenzenesulfonamide hydrochloride p_chlorobenzenesulfonamide->hydrazine_precursor  High T & P ~97.5% yield [20] hydrazine_hydrate Hydrazine hydrate hydrazine_hydrate->hydrazine_precursor hydrazine_precursor->celecoxib_intermediate

Caption: Synthetic workflow for the Celecoxib intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione [12]

  • Reaction Setup: In a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

  • Addition of Reagents: While stirring, heat the mixture to 60-65 °C. Add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.

  • Reaction: Maintain the temperature at 60-65 °C and incubate for 1 hour.

  • Work-up: Cool the reaction to 30 °C and add 120 mL of 15% hydrochloric acid dropwise. Separate the organic layer and evaporate the solvent under reduced pressure to obtain the product.

    • Expected Yield: ~96%

Protocol 2: Synthesis of 4-Hydrazinobenzenesulfonamide hydrochloride [13]

  • Reaction Setup: In an autoclave, add 19.2 kg of p-chlorobenzenesulfonamide and 62.5 kg of 80 wt% hydrazine hydrate.

  • Reaction: After nitrogen replacement, heat to 121±1 °C under a pressure of 1.0 MPa.

  • Work-up: After the reaction is complete, cool the mixture to induce crystallization. Filter the solids and acidify with hydrochloric acid to obtain the product.

    • Expected Yield: ~97.5%

Protocol 3: Knorr Cyclocondensation to form Celecoxib Intermediate [7]

  • Reaction Setup: Combine 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in water.

  • Reaction: Add hydrochloric acid and heat the mixture.

  • Work-up: After the reaction, cool the mixture and evaporate the solvents. The crude product can be purified by filtration.

    • Expected Yield: ~90%

Synthesis of the Sildenafil Intermediate: A Strategic Approach to a Key Building Block

The synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a crucial intermediate for Sildenafil, involves a multi-step process starting from simple, readily available precursors.

The Rationale Behind the Synthetic Strategy

This synthesis employs a condensation reaction to form the pyrazole ring, followed by N-methylation and hydrolysis. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield. The use of a strong base like sodium ethoxide in the initial condensation promotes the formation of the desired diketoester intermediate.[8] Subsequent selective N-methylation is a key step, often achieved using dimethyl sulfate under basic conditions.[14]

Synthetic Workflow for Sildenafil Intermediate

cluster_0 Step 1: Diketoester Formation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis diethyl_oxalate Diethyl oxalate diketoester 2,4-Dioxoheptanoic acid ethyl ester diethyl_oxalate->diketoester  NaOEt, Toluene pentanone 2-Pentanone pentanone->diketoester pyrazole_ester 1-Methyl-3-propyl-1H-pyrazole -5-carboxylic acid ethyl ester diketoester->pyrazole_ester  Acetic acid, Ethanol ~75% yield [27] methylhydrazine Methylhydrazine methylhydrazine->pyrazole_ester sildenafil_intermediate 1-Methyl-3-propyl-1H-pyrazole -5-carboxylic acid pyrazole_ester->sildenafil_intermediate  NaOH, H2O

Caption: Synthetic workflow for the Sildenafil intermediate.

Experimental Protocol

Protocol 4: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid [8]

  • Diketoester Formation: Add 41.9 g of 2,4-diketoheptanoic acid ethyl ester to a solution of 76.5 g of 20% sodium ethoxide solution over 15 minutes.

  • Pyrazole Formation: To the resulting solution, add a mixture of 10.4 g of methylhydrazine, 13.5 g of acetic acid, and 20 mL of ethanol over 45 minutes at 30-40 °C. Stir for 1 hour at room temperature.

  • Work-up: Distill off the ethanol. Add 100 mL of toluene and 100 mL of water. Separate the phases and extract the aqueous phase twice with 50 mL of toluene. Combine the organic phases, wash with water, and distill off the toluene. The crude product is a mixture of isomers that can be separated by fractional distillation.

  • Hydrolysis: The separated ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate is then hydrolyzed using aqueous sodium hydroxide to yield the final carboxylic acid intermediate.

    • Expected Yield of desired pyrazole ester isomer: ~75%

Synthesis of the Rimonabant Intermediate: Navigating a Multi-step Pathway

The synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, the core of Rimonabant, is a more complex process, highlighting the challenges in constructing highly substituted pyrazole systems.

Strategic Considerations in the Synthesis

A reported novel synthesis starts from the readily available 4-chlorobenzaldehyde and proceeds through an aldol condensation, cyclization, and subsequent oxidation.[9] This approach offers the advantage of building complexity from simple starting materials. The choice of reagents at each step is crucial for achieving the desired transformations and minimizing side products.

Synthetic Workflow for Rimonabant Intermediate

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation chlorobenzaldehyde 4-Chlorobenzaldehyde enal α,β-Unsaturated aldehyde chlorobenzaldehyde->enal  Base catalyst propionaldehyde Propionaldehyde propionaldehyde->enal dihydropyrazole Dihydropyrazole intermediate enal->dihydropyrazole dichlorophenylhydrazine (2,4-Dichlorophenyl)hydrazine dichlorophenylhydrazine->dihydropyrazole rimonabant_intermediate 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl) -4-methyl-1H-pyrazole-3-carboxylic acid dihydropyrazole->rimonabant_intermediate  Oxidizing agent ~50.6% overall yield [23]

Caption: Synthetic workflow for the Rimonabant intermediate.

Experimental Protocol

Protocol 5: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid [9]

(Note: This is a generalized protocol based on the reported synthetic strategy. Specific quantities and conditions would require further optimization.)

  • Aldol Condensation: React 4-chlorobenzaldehyde with propionaldehyde in the presence of a base catalyst to form the corresponding α,β-unsaturated aldehyde.

  • Cyclization: React the α,β-unsaturated aldehyde with (2,4-dichlorophenyl)hydrazine to form the dihydropyrazole intermediate.

  • Oxidation: Oxidize the dihydropyrazole intermediate using a suitable oxidizing agent to yield the final pyrazole carboxylic acid.

    • Reported Overall Yield: 50.6%

Conclusion: Informed Choices in Pyrazole Intermediate Synthesis

The comparative analysis of these three key pyrazole-based pharmaceutical intermediates reveals the diverse synthetic strategies employed to construct this vital heterocyclic core. The choice of synthetic route is a multifactorial decision, balancing factors such as the availability and cost of starting materials, the desired regioselectivity, reaction efficiency, and scalability.

The Knorr pyrazole synthesis, as demonstrated in the Celecoxib intermediate synthesis, offers a reliable and high-yielding route when the appropriate 1,3-dicarbonyl precursor is accessible. The synthesis of the Sildenafil intermediate showcases a more linear approach, building the pyrazole ring from simpler acyclic precursors. The Rimonabant intermediate synthesis highlights a convergent strategy, constructing a complex molecule from readily available starting materials, albeit with a more modest overall yield in the reported novel method.

As drug development professionals, a thorough understanding of these synthetic pathways, including the underlying mechanistic principles and practical experimental considerations, is paramount. This guide provides a foundational framework for making informed decisions in the selection and synthesis of pyrazole-based intermediates, ultimately contributing to the efficient and successful development of new therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the synthesis and handling of novel chemical entities are daily routines. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride (CAS No. 1980023-97-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are based on an analysis of the compound's structure, its known hazards, and established best practices for chemical waste management.

Hazard Profile and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. The Safety Data Sheet (SDS) for this compound classifies it as hazardous.[1] This classification is the primary determinant for its handling and disposal pathway, mandating that it be treated as regulated hazardous waste.[2][3]

The compound's structure incorporates three key moieties that inform its hazard profile and disposal requirements:

  • A Pyridine Ring: Pyridine and its derivatives are often toxic and present specific health hazards.

  • A Fluorinated Pyrazole Ring: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly stable and often resistant to natural degradation.[4] This persistence necessitates specific disposal technologies to ensure complete destruction.[5][6]

  • An Ethanamine Dihydrochloride Salt: This functional group contributes to the compound's solubility and introduces corrosive potential, particularly in the presence of moisture.

Based on the available SDS, the compound is assigned the following GHS classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation
(Source: MedChemExpress SDS)[1]

Due to these characteristics, all waste streams containing this compound—including pure or residual solid material, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][7]

Core Principles of Disposal: A Self-Validating System

A robust disposal plan is built on a foundation of safety, segregation, and compliance. Adhering to these principles creates a self-validating system that minimizes risk at every stage.

  • Waste Minimization: The most effective disposal strategy begins with waste minimization. Laboratories should purchase only the necessary quantities of the chemical and maintain a clear inventory to avoid the accumulation of unwanted or obsolete stock.[2][8]

  • Segregation at the Source: Never mix this waste with non-hazardous trash or other incompatible waste streams.[9][10] Cross-contamination can create dangerous chemical reactions and significantly complicate the disposal process. Waste should be accumulated at or near the point of generation under the control of laboratory personnel.[7]

  • Containment and Labeling: Proper containment is non-negotiable. Use containers that are chemically compatible, in good condition, and equipped with secure, leak-proof closures.[7][11] Every container must be accurately and clearly labeled the moment waste is first added.[12][13]

Detailed Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for handling waste generated from the use of this compound.

Personal Protective Equipment (PPE) Requirement

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Wear double-layered nitrile gloves for adequate chemical resistance.

  • Body Protection: A standard, fully-buttoned laboratory coat is required.

Step 1: Waste Segregation and Collection

Immediately segregate waste into dedicated, appropriately labeled containers as follows:

  • Solid Waste:

    • Collect unadulterated compound, contaminated weigh boats, and non-sharp disposable labware (e.g., spatulas, pipette tips) in a dedicated solid hazardous waste container.

    • This container should be made of a compatible material like high-density polyethylene (HDPE).[14]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated liquid hazardous waste container.

    • The container must be leak-proof and have a secure screw-top cap. Do not overfill containers.

  • Contaminated Sharps:

    • Dispose of any contaminated needles, syringes, or razor blades in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

  • Contaminated PPE:

    • Place disposable gloves, bench paper, and other contaminated PPE into a designated hazardous waste bag or container for solid waste.[14]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement.[10] Each waste container must be labeled with:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • An accurate list of all constituents by percentage, including solvents.

  • The date on which waste was first added to the container (accumulation start date).

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: On-Site Storage
  • Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[10][13]

  • This area must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]

  • Store containers away from incompatible materials, particularly strong acids and oxidizing agents.[12]

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposition Waste Waste Generated (Solid, Liquid, PPE) Solid Solid Waste Container (HDPE, Labeled) Waste->Solid Solid Residue Liquid Liquid Waste Container (Leak-proof, Labeled) Waste->Liquid Solutions PPE Contaminated PPE (Designated Bag) Waste->PPE Labware, Gloves SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Solid->SAA Liquid->SAA PPE->SAA EHS Schedule Pickup with Institutional EHS Office SAA->EHS Contractor Licensed Hazardous Waste Contractor EHS->Contractor Incineration High-Temperature Incineration Contractor->Incineration Likely Method caption Figure 1. Disposal workflow for the subject compound.

Caption: Figure 1. Disposal workflow for the subject compound.

Step 4: Final Disposal Arrangement
  • Do not attempt to treat or neutralize this chemical waste in the laboratory.

  • Do not dispose of this chemical down the drain or in regular trash.[7][13]

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or an equivalent office.[14] They will work with a licensed hazardous waste disposal contractor.

  • Given the compound's fluorinated and heterocyclic nature, the standard and most effective method of final disposal is high-temperature incineration .[6][16] This process ensures the complete breakdown of the robust carbon-fluorine bonds and prevents the release of persistent organic pollutants.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a highly volatile solvent, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to dike the spill and prevent it from spreading.[14]

  • Collect Material: Carefully collect all contaminated absorbent material, or the spilled solid, using non-sparking tools. Place the collected material into a new, empty hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous waste in the newly created container.[2]

  • Label and Store: Seal and label the spill cleanup waste container and move it to the Satellite Accumulation Area.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

SpillResponse Spill Spill Occurs Alert Alert Area Personnel & Evacuate if Necessary Spill->Alert PPE Don Appropriate PPE (Goggles, Double Gloves, Lab Coat) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material into a New Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of All Cleanup Materials as Hazardous Waste Decon->Dispose Report Report Spill to Supervisor and EHS Dispose->Report caption Figure 2. Step-by-step spill response protocol.

Caption: Figure 2. Step-by-step spill response protocol.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

Safe Handling Guide: Personal Protective Equipment for (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for handling (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a key intermediate in the synthesis of various active compounds.[1][2] Adherence to these protocols is critical not only for regulatory compliance but for fostering a culture of safety and scientific excellence.

Understanding the Hazard: A Prerequisite for Safety

Before detailing PPE requirements, it is imperative to understand the intrinsic hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[3]

The structure contains both a pyrazole and a pyridine moiety. Pyrazole derivatives are known for a wide range of biological activities.[4] Pyridine, a related heterocyclic compound, is a flammable and toxic liquid that can cause health issues upon skin contact, ingestion, or inhalation.[5][6] Given these classifications, a multi-faceted approach to PPE is necessary to mitigate risks of exposure.

The Hierarchy of Controls: Engineering Controls as the First Line of Defense

Personal protective equipment is the final line of defense. The initial and most critical safety measures are engineering controls designed to minimize exposure at the source.

Fume Hoods: All manipulations of this compound, especially when handling the powdered form or creating solutions, must be conducted within a properly functioning and certified chemical fume hood.[6][7] This is crucial to prevent the inhalation of any airborne particulates or vapors.

Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.[6]

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Dispensing (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile or neoprene glovesDisposable, low-linting coverall (e.g., Tyvek®) over a lab coatNIOSH-approved N95 respirator or higher (e.g., PAPR)
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatNot typically required if performed in a fume hood
Reaction Monitoring & Work-up Chemical splash gogglesNitrile or neoprene glovesLab coatNot typically required if performed in a fume hood
Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.[3]

  • Safety Glasses: At a minimum, safety glasses with side shields are required for all laboratory work.[8]

  • Chemical Splash Goggles: When there is a risk of splashes, such as during solution preparation or transfers, chemical splash goggles that form a seal around the eyes must be worn.[5][9]

  • Face Shield: During operations that could generate dust or aerosols, such as weighing the solid compound, a face shield should be worn in conjunction with safety glasses or goggles to provide full facial protection.[10]

Hand Protection: The Critical Barrier

The compound is a known skin irritant, making proper glove selection and use paramount.[3]

  • Glove Material: Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[5] Latex gloves are not suitable.

  • Double Gloving: For handling potent compounds, particularly during weighing and transfer of the solid, double-gloving is a best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Glove Integrity: Always inspect gloves for any signs of degradation or puncture before use.[11] Change gloves immediately if they become contaminated.

Body Protection: Preventing Skin Contact

To prevent skin contact, appropriate body protection is essential.

  • Lab Coat: A fully buttoned, long-sleeved lab coat is the minimum requirement.[5]

  • Coveralls: For handling larger quantities or when there is a significant risk of contamination, disposable coveralls made of a material like Tyvek® provide enhanced protection.[12]

  • Chemical-Resistant Apron: When handling solutions, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.

Respiratory Protection: Guarding Against Inhalation

The risk of respiratory irritation necessitates the use of respiratory protection, especially when handling the solid material.[3]

  • N95 Respirator: For weighing and handling the powdered form of the compound, a NIOSH-approved N95 respirator is the minimum requirement.

  • Powered Air-Purifying Respirator (PAPR): For operations with a higher potential for aerosol generation or for individuals with facial hair that may interfere with the seal of a tight-fitting respirator, a PAPR is recommended.[13][14]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. The following workflow outlines the proper sequence for donning and doffing PPE to minimize the risk of contamination.

PPE Workflow Diagram

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat/Coverall Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Coverall Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Disposal of Contaminated PPE

Proper disposal of used PPE is a critical step in preventing the spread of contamination.[15]

  • Segregation: All disposable PPE that has come into contact with this compound must be treated as hazardous waste.[16]

  • Containment: Contaminated PPE should be placed in a designated, labeled, and sealed hazardous waste container.[16]

  • Regulatory Compliance: Disposal must adhere to all applicable federal, state, and local regulations for hazardous waste.[17] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[5] Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Conclusion: A Commitment to a Culture of Safety

The responsible handling of potent pharmaceutical intermediates like this compound is foundational to both personal safety and the integrity of research. This guide provides a comprehensive framework for the selection and use of personal protective equipment. However, it is essential to supplement this information with institution-specific training and a thorough review of the complete Safety Data Sheet. By prioritizing safety through the diligent application of these principles, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.